Orantinib
Description
This compound is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
an antiangiogenic agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orantinib's Mechanism of Action in Angiogenesis: A Technical Guide
Introduction: Targeting the Vascular Engine of Tumors
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological functions and pathological conditions.[1][2][3][4] In the context of oncology, the "angiogenic switch" is a critical step in tumor progression, enabling tumors to grow beyond a few millimeters by securing a dedicated blood supply for nutrients and oxygen.[5][6] This neovasculature also provides a route for metastatic dissemination.[1][7] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[5][7][8] Orantinib (formerly known as SU6668 or TSU-68) is a potent, orally bioavailable small molecule inhibitor that targets key receptor tyrosine kinases (RTKs) driving this process.[9][10][11] This guide provides an in-depth technical overview of the mechanism of action of this compound in angiogenesis, intended for researchers, scientists, and drug development professionals.
The Molecular Landscape of Angiogenesis: Key Signaling Hubs
Tumor angiogenesis is orchestrated by a complex interplay of pro-angiogenic factors secreted by tumor cells and stromal cells.[1] These factors bind to their cognate receptors on endothelial cells, triggering a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and tube formation.[12][13] Among the most critical pathways are those mediated by:
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): The primary receptor for VEGF-A, VEGFR2 activation is a pivotal step in initiating angiogenesis.[13][14] Its stimulation leads to downstream signaling through pathways such as PLCγ-PKC-Raf-MEK-MAPK, promoting endothelial cell proliferation.[13]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.[1][15]
-
Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR axis is involved in endothelial cell proliferation and differentiation.[1][9]
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c-Kit (Stem Cell Factor Receptor): While primarily known for its role in hematopoiesis, c-Kit is also expressed on some endothelial cells and can contribute to angiogenesis.[9][16]
This compound's Multi-Targeted Approach to Anti-Angiogenesis
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple RTKs, thereby blocking their autophosphorylation and subsequent downstream signaling.[1][9][16] This multi-targeted approach provides a comprehensive blockade of the key drivers of tumor angiogenesis.[17]
Core Mechanism: Competitive ATP Inhibition
Biochemical kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to ATP for the kinase domains of its target receptors.[10] Its oxindole core mimics the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain and prevent the transfer of a phosphate group to tyrosine residues.[10] This inhibition of trans- and autophosphorylation is the foundational step in its mechanism of action.[9][16]
Primary Targets and Inhibitory Potency
This compound exhibits potent inhibitory activity against a select panel of RTKs critical for angiogenesis.
| Target Kinase | Inhibition Parameter | Value | Reference(s) |
| PDGFRβ | Ki | 8 nM | [16][17] |
| PDGFRβ | IC50 | 0.06 µM | |
| VEGFR2 (Flk-1/KDR) | Ki | 2.1 µM | [17] |
| VEGFR2 (Flk-1/KDR) | IC50 | 2.43 µM | |
| FGFR1 | Ki | 1.2 µM | [17] |
| FGFR1 | IC50 | 3.04 µM | |
| c-Kit | IC50 | 0.1 - 1 µM | [16] |
Table 1: Inhibitory potency of this compound against key angiogenic receptor tyrosine kinases.
Notably, this compound shows high potency against PDGFRβ, while also effectively inhibiting VEGFR2 and FGFR1.[15][16] It displays minimal activity against other RTKs such as EGFR, IGF-1R, Met, and Src, highlighting its selectivity.[15][16]
Downstream Signaling Blockade
By inhibiting the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, this compound effectively shuts down the downstream signaling cascades that promote various aspects of the angiogenic process.
Figure 1: this compound's Competitive Inhibition of RTK Signaling. This diagram illustrates how this compound competes with ATP to block the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, thereby inhibiting downstream signaling pathways that drive angiogenesis.
The inhibition of these pathways leads to several key cellular effects:
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Inhibition of Endothelial Cell Proliferation: this compound has been shown to inhibit VEGF-driven and FGF-driven mitogenesis of Human Umbilical Vein Endothelial Cells (HUVECs) with IC50 values of 0.34 µM and 9.6 µM, respectively.[16][18]
-
Induction of Apoptosis: this compound can induce apoptosis in vascular endothelial cells and tumor cells, contributing to the regression of established tumors.[1]
-
Suppression of Tumor Angiogenesis in vivo: In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity across a broad range of tumor types.[1][16] It has been shown to suppress tumor angiogenesis, decrease average vessel permeability, and reduce the fractional plasma volume in tumors.[16][17]
Experimental Validation of this compound's Anti-Angiogenic Activity
The anti-angiogenic properties of this compound have been extensively characterized using a variety of in vitro and in vivo assays.
In Vitro Angiogenesis Assays
In vitro assays are crucial for the initial screening and mechanistic characterization of anti-angiogenic compounds.[2][19][20]
1. Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
-
Principle: Endothelial cells, typically HUVECs, are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell proliferation is measured using methods like MTT assay, BrdU incorporation, or direct cell counting.
-
Protocol Outline:
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Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and a serial dilution of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell viability/proliferation using a preferred method (e.g., add MTT reagent and measure absorbance at 570 nm).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells, another critical component of angiogenesis.
-
Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compound.
-
Protocol Outline:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.[19][21]
-
Principle: Endothelial cells are plated on a layer of Matrigel® or a similar extracellular matrix. In the presence of pro-angiogenic factors, they will differentiate and form a network of tube-like structures. The effect of an inhibitor on this process is quantified.[21]
-
Protocol Outline:
-
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Resuspend HUVECs in a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of this compound or vehicle control.
-
Seed the cells onto the Matrigel®-coated wells.
-
Incubate for 6-18 hours.
-
Visualize and capture images of the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Figure 2: Workflow for In Vitro Evaluation of this compound's Anti-Angiogenic Activity. This diagram outlines the key in vitro assays used to characterize the anti-angiogenic effects of this compound.
In Vivo Angiogenesis Models
In vivo models are essential for evaluating the efficacy of anti-angiogenic agents in a more physiologically relevant context.[3][4]
1. Tumor Xenograft Model
This is a widely used model to assess the anti-tumor and anti-angiogenic effects of a drug candidate.
-
Principle: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and angiogenesis are monitored.[2]
-
Protocol Outline:
-
Inject a suspension of human tumor cells (e.g., HT29 colon carcinoma) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound orally on a daily schedule.[22]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for further analysis.
-
Assess tumor angiogenesis by immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density.
-
2. Matrigel® Plug Assay
This assay provides a direct in vivo assessment of angiogenesis.
-
Principle: Matrigel®, mixed with a pro-angiogenic factor and the test compound, is injected subcutaneously into mice. The Matrigel® solidifies, and the extent of blood vessel infiltration into the plug is quantified.
-
Protocol Outline:
-
Mix liquid Matrigel® on ice with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying concentrations of this compound or vehicle control.
-
Inject the mixture subcutaneously into the flank of mice.
-
After a defined period (e.g., 7-14 days), excise the Matrigel® plugs.
-
Quantify the amount of angiogenesis by measuring the hemoglobin content of the plug (as an indicator of red blood cell infiltration) or by histological analysis of vessel formation.
-
Conclusion: A Multi-pronged Attack on Tumor Vasculature
This compound's mechanism of action in angiogenesis is characterized by its potent, multi-targeted inhibition of key receptor tyrosine kinases, including VEGFR2, PDGFRβ, and FGFR1. By competitively blocking the ATP-binding sites of these receptors, this compound effectively abrogates the downstream signaling pathways that drive endothelial cell proliferation, migration, and survival. This comprehensive blockade of pro-angiogenic signaling, validated through a suite of in vitro and in vivo assays, translates into the suppression of tumor angiogenesis and the induction of tumor regression. The in-depth understanding of this compound's molecular interactions and its effects on the tumor microenvironment provides a strong rationale for its clinical development as an anti-cancer agent.
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Orantinib: A Technical Guide to Target Profile and Kinase Selectivity
Abstract
Orantinib (formerly known as SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-angiogenic and anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of this compound's target profile and kinase selectivity, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, quantify its inhibitory potency against primary and secondary targets, and explore the downstream signaling pathways it modulates. Furthermore, this guide furnishes detailed, field-proven methodologies for assessing kinase selectivity, empowering researchers to rigorously characterize this and similar small molecule inhibitors.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The complexity of cancer signaling, characterized by redundant pathways and crosstalk, has driven the development of multi-targeted kinase inhibitors. By simultaneously blocking several key nodes involved in tumor growth, proliferation, and angiogenesis, compounds like this compound aim to overcome resistance mechanisms and enhance therapeutic efficacy. This compound was rationally designed as an ATP-competitive inhibitor targeting the split-kinase domain family of receptor tyrosine kinases (RTKs), primarily implicated in tumor vascularization.[3] Its core targets include the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][4] Understanding the precise selectivity profile of such an agent is paramount for predicting its biological effects, potential toxicities, and patient stratification strategies.
This compound's Core Target Profile
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases.[5] This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]
Primary Angiogenesis-Related Targets
This compound demonstrates potent inhibition of RTKs crucial for angiogenesis:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): this compound exhibits its highest potency against PDGFRβ, a key mediator of pericyte recruitment and vessel maturation.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): As a principal mediator of VEGF-driven angiogenesis, VEGFR2 inhibition is central to this compound's anti-angiogenic effect.[8][9]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 signaling contributes to tumor angiogenesis and cell proliferation, making it a critical co-target.[10][11]
Quantitative Inhibitory Activity
The potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for assessing its efficacy.
| Target | Assay Type | Potency (IC50) | Potency (Ki) | Reference(s) |
| PDGFRβ | Cell-free autophosphorylation | 0.06 µM (60 nM) | 0.008 µM (8 nM) | [12][13][14][15] |
| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM | 1.2 µM | [1][13][15] |
| VEGFR2 (Flk-1/KDR) | Cell-free trans-phosphorylation | 2.4 - 3.0 µM | 2.1 µM | [12][13][14][15] |
| c-Kit | Cellular autophosphorylation | 0.1 - 1.0 µM | Not Reported | [5][12] |
Table 1: Quantitative inhibitory profile of this compound against primary targets.
Kinase Selectivity: Beyond the Primary Targets
While designed to target VEGFR, PDGFR, and FGFR, no kinase inhibitor is entirely specific. A comprehensive understanding of a compound's kinome-wide interaction profile is essential for anticipating off-target effects, which can lead to both toxicity and unexpected therapeutic benefits.
Known Off-Target Activities
Studies have revealed that this compound interacts with other kinases, some with significant potency:
-
Aurora Kinases: this compound has been shown to inhibit Aurora kinases B and C, which are serine/threonine kinases crucial for mitotic progression.[12][14] This off-target activity may contribute to its anti-proliferative effects.
-
TANK-binding kinase 1 (TBK1): Chemical proteomics has identified TBK1, a key regulator of innate immunity, as a target of this compound.[16]
| Off-Target | Potency (IC50) | Reference(s) |
| Aurora Kinase B | 35 nM | [12][14] |
| Aurora Kinase C | 210 nM | [12][14] |
Table 2: Known off-target kinase activities of this compound.
Conversely, this compound demonstrates a notable lack of activity against several other key kinases, including Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), Met, Src, and Cyclin-Dependent Kinase 2 (CDK2), underscoring a degree of selectivity.[5][12]
Impact on Downstream Signaling Pathways
By inhibiting its primary targets, this compound effectively blocks multiple downstream signaling cascades that are fundamental to cancer cell proliferation, survival, and angiogenesis.
VEGFR, PDGFR, and FGFR Signaling Cascades
Activation of VEGFR, PDGFR, and FGFR by their respective ligands leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in their intracellular domains.[6][8][11] These phosphorylated sites act as docking platforms for adaptor proteins, triggering several key pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[5][8]
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[5][10]
-
PLCγ Pathway: Activation of Phospholipase Cγ leads to the generation of second messengers that influence cell migration and proliferation.[10][11]
The simultaneous inhibition of these pathways by this compound forms the basis of its potent anti-tumor activity.
Caption: KINOMEscan experimental workflow.
Step-by-Step Protocol:
-
Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound (this compound) at a single high concentration (for initial screening) or in a serial dilution (for Kd determination).
-
Competitive Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's ATP pocket.
-
Capture and Wash: The beads with the bound kinase are captured, and unbound components are washed away.
-
Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using qPCR. [17]5. Data Analysis: The results are reported as a percentage of the DMSO control. A lower qPCR signal indicates stronger binding of the test compound. For dose-response experiments, Kd values are calculated. [18]
Cellular Assays: Assessing Target Engagement in a Biological Context
While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that a compound can engage its target in the complex intracellular environment. [19][20]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific kinase in living cells. [19][21] Principle: The assay measures energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. [21] Step-by-Step Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well assay plate. [19]2. Compound and Tracer Addition: Add the test compound (this compound) at various concentrations to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase within the cells. 4. Detection: Add the NanoLuc® substrate to the wells. Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). [21]5. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value, which reflects the compound's apparent cellular potency.
Conclusion and Future Directions
This compound is a potent, orally bioavailable inhibitor of PDGFRβ, FGFR1, and VEGFR2, key drivers of tumor angiogenesis. Its polypharmacology, which includes the inhibition of other kinases such as Aurora B, highlights the importance of comprehensive selectivity profiling. The methodologies detailed in this guide—spanning direct biochemical assays to live-cell target engagement—provide a robust framework for the rigorous characterization of multi-targeted kinase inhibitors.
As the field of kinase drug discovery advances, the integration of broad kinome screening with cellular target engagement and downstream phenotypic assays will be crucial. This multi-pronged approach not only elucidates the full spectrum of a compound's activity but also provides critical insights into its potential for clinical success and associated safety liabilities. For a compound like this compound, this detailed characterization is essential for identifying the patient populations most likely to benefit and for designing rational combination therapies to further enhance its anti-tumor efficacy.
References
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- A high-throughput radiometric kinase assay. (2012). Methods in Molecular Biology, 795, 141–151. [Link].
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169–183. [Link].
- DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 4(3), 215–266. [Link].
- Godl, K., Gruss, O. J., Eickhoff, J., Bracher, F., & Superti-Furga, G. (2005). Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling. Cancer Research, 65(15), 6919–6926. [Link].
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- Wikipedia. (n.d.). Platelet-derived growth factor receptor.
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- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link].
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- Robers, M. B., et al. (2015). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link].
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Orantinib Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Orantinib (SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Developed for researchers, medicinal chemists, and drug development professionals, this document elucidates the key structural features of the this compound scaffold that govern its inhibitory potency and selectivity against its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By dissecting the causality behind experimental choices in the optimization of this scaffold, this guide aims to provide actionable insights for the design of novel kinase inhibitors.
Introduction: The Rationale for a Multi-Targeted Angiogenesis Inhibitor
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several receptor tyrosine kinases, including VEGFRs, PDGFRs, and FGFRs, are key regulators of this process. This compound (SU6668) was developed as a potent, orally bioavailable small molecule designed to simultaneously inhibit these key angiogenic RTKs, thereby offering a more comprehensive blockade of tumor-induced neovascularization.[1]
This compound is an ATP-competitive inhibitor, with its oxindole core acting as an adenine mimetic, binding to the ATP pocket of the kinase domain.[1][2] Its multi-targeted profile stems from the conserved nature of the ATP binding site among these related kinase families. This guide will explore the seminal structure-activity relationship studies that defined the optimal pharmacophore of this compound.
The Core Scaffold: 3-((1H-pyrrol-2-yl)methylene)indolin-2-one
The foundational scaffold of this compound is a 3-((1H-pyrrol-2-yl)methylene)indolin-2-one core. The initial design strategy focused on identifying a privileged structure that could be systematically modified to probe the SAR at the ATP-binding site of various RTKs. The oxindole moiety serves as a key hydrogen bonding acceptor and donor, mimicking the adenine portion of ATP. The pyrrole ring provides a versatile platform for introducing substituents that can modulate potency, selectivity, and physicochemical properties.
Systematic SAR Exploration of the this compound Scaffold
The seminal work by Sun et al. (1999) laid the groundwork for understanding the SAR of this class of inhibitors. Their research systematically explored modifications to both the pyrrole and oxindole rings of the core scaffold.
The Critical Role of the Propionic Acid Side Chain on the Pyrrole Ring
A key feature of this compound is the propionic acid group at the 3-position of the pyrrole ring. The rationale behind introducing this acidic functionality was to enhance solubility and provide an additional interaction point within the kinase domain.
Table 1: Impact of the Carboxyethyl Group on Kinase Inhibition
| Compound | Pyrrole Substituent | VEGFR-2 (Flk-1/KDR) IC50 (nM) | FGF-R1 IC50 (nM) | PDGF-Rβ IC50 (nM) |
| Analog 1 | 3-(2-carboxyethyl) | 20 | 30 | >1000 |
| This compound (SU6668) | 3-(2-carboxyethyl)-2,4-dimethyl | 2430 | 3040 | 60 |
| Analog 2 | 4-(2-carboxyethyl) | 100 | 200 | 100 |
Data synthesized from Sun et al. (1999).[2]
The data reveals that the position of the carboxyethyl group on the pyrrole ring is critical for potent and selective inhibition. While a 3-carboxyethyl substituent (Analog 1) confers potent VEGFR-2 and FGF-R1 inhibition, shifting it to the 4-position (Analog 2) results in a more balanced profile against all three kinases.[2] The addition of two methyl groups to the pyrrole ring, as seen in this compound, dramatically shifts the selectivity towards potent PDGF-Rβ inhibition.[2] This highlights the sensitivity of the kinase ATP binding pocket to the substitution pattern on the pyrrole ring.
Influence of Substituents on the Oxindole Ring
Modifications to the oxindole ring were also explored to understand their impact on inhibitory activity.
Table 2: Effect of Oxindole Substitution on PDGF-Rβ Inhibition
| Compound | R1 | R2 | R3 | R4 | PDGF-Rβ IC50 (nM) |
| 16a | H | H | H | H | 100 |
| 16b | F | H | H | H | 50 |
| 16c | Cl | H | H | H | 50 |
| 16d | Br | H | H | H | 20 |
| 16e | Me | H | H | H | 100 |
| 16f | H | H | Me | H | 10 |
Data from Sun et al. (1999).[2]
These results demonstrate that substitutions on the oxindole ring can fine-tune the potency against PDGF-Rβ. Halogenation at the 5-position (compounds 16b, 16c, and 16d) generally improves activity compared to the unsubstituted analog (16a).[2] Notably, a methyl group at the 6-position (16f) leads to a significant enhancement in potency, suggesting a favorable interaction in a hydrophobic pocket of the PDGF-Rβ ATP binding site.[2]
Mechanistic Insights and Binding Mode
The inhibitory mechanism of this compound is competitive with respect to ATP.[1][2] The oxindole core forms key hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many Type II kinase inhibitors. The pyrrole ring and its substituents project towards the solvent-exposed region, where modifications can influence selectivity and physicochemical properties.
Caption: Simplified binding mode of this compound in the kinase ATP pocket.
Experimental Protocols for SAR Evaluation
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following are representative methodologies for evaluating this compound analogs.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the purified recombinant kinase (e.g., VEGFR-2, PDGFRβ, or FGFR1) in kinase buffer.
-
Prepare a solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/[γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture to a filtermat, wash extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: A stepwise workflow for determining in vitro kinase inhibition.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cells that are dependent on the target kinase for proliferation.
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR activity, NIH-3T3 cells overexpressing PDGFRβ) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF, PDGF).
-
Incubate for 48-72 hours.
-
-
Measurement of Proliferation:
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided a clear roadmap for the design of multi-targeted kinase inhibitors based on the 3-((1H-pyrrol-2-yl)methylene)indolin-2-one scaffold. The key takeaways are:
-
The propionic acid side chain on the pyrrole ring is crucial for activity and its position dictates the selectivity profile.
-
Substitutions on the pyrrole ring , such as the methyl groups in this compound, can dramatically shift selectivity towards specific kinases like PDGFRβ.
-
Modifications to the oxindole ring can be used to fine-tune potency, with hydrophobic substituents often being favorable.
Future research in this area could focus on leveraging the established SAR to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties, and the potential to overcome resistance mechanisms. The detailed experimental protocols provided herein offer a validated framework for the continued exploration and optimization of this important class of kinase inhibitors.
References
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- Mita, A., et al. (2006). Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells. Oncology Reports, 15(1), 79-83.
- Sun, L., et al. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120-5130.
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In-Depth Technical Guide: TSU-68 (Orantinib) Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
TSU-68, also known as Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of angiogenesis and tumor cell proliferation.[1][2] This guide provides a comprehensive technical overview of the TSU-68 signaling pathway, its mechanism of inhibition, and robust experimental protocols for its investigation. We will delve into the causality behind experimental choices, ensuring a self-validating system for reproducible and reliable results.
Core Principles of TSU-68 Action: A Multi-Pronged Attack
TSU-68 operates as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of its target receptors.[3][4] This action prevents the crucial step of autophosphorylation, effectively blocking the initiation of downstream signaling cascades that drive pathological processes in cancer.[1]
Primary Targets and Downstream Consequences
The therapeutic efficacy of TSU-68 stems from its simultaneous inhibition of several critical signaling pathways:
-
VEGFR2 Pathway: As a key mediator of angiogenesis, VEGFR2 inhibition by TSU-68 directly impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] This leads to a reduction in tumor growth and metastasis.[5]
-
PDGFR Pathway: The PDGFR signaling axis is integral to tumor growth, stromal development, and angiogenesis.[3] By blocking this pathway, TSU-68 disrupts the tumor microenvironment and inhibits the proliferation of cancer cells.[2]
-
FGFR Pathway: Dysregulation of the FGFR pathway is implicated in various cancers, promoting cell proliferation, survival, and migration.[6] TSU-68's inhibitory action on FGFR contributes to its broad anti-tumor activity.[3]
Additionally, TSU-68 has been shown to inhibit the stem cell factor receptor (c-kit), which is often expressed in acute myelogenous leukemia.[1][2]
Diagram: TSU-68 Multi-Target Inhibition and Downstream Effects
Caption: TSU-68 simultaneously inhibits VEGFR2, PDGFR, and FGFR, leading to the blockade of multiple downstream signaling pathways and a reduction in key cellular responses that drive cancer progression.
Experimental Validation of TSU-68 Activity: A Step-by-Step Guide
To rigorously assess the inhibitory effects of TSU-68, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of its mechanism of action, from direct enzyme inhibition to cellular and in vivo effects.
In Vitro Kinase Inhibition Assay
-
Objective: To quantify the direct inhibitory potency of TSU-68 against its target kinases.
-
Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the purified kinase domain, yielding critical IC50 values.
-
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the purified recombinant kinase domain of VEGFR2, PDGFRβ, or FGFR1 with a specific substrate peptide and a range of TSU-68 concentrations.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Plot the percentage of kinase inhibition against the TSU-68 concentration and determine the IC50 value using non-linear regression analysis.
-
| Target Kinase | Reported IC50/Ki |
| PDGFRβ | 8 nM (Ki)[4] |
| FGFR1 | 1.2 µM (Ki)[4] |
| VEGFR1 (Flt-1) | 2.1 µM (Ki)[4] |
Cellular Receptor Phosphorylation Assay
-
Objective: To confirm the inhibition of receptor autophosphorylation in a cellular context.
-
Rationale: This assay validates that TSU-68 can effectively penetrate the cell membrane and inhibit its target within a living system. Western blotting is the gold-standard for this application.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a dose range of TSU-68 for 1-2 hours.
-
Stimulate the cells with the corresponding ligand (e.g., VEGF, PDGF) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total form of the receptor as a loading control.
-
-
Diagram: Western Blot Workflow for TSU-68 Target Validation
Caption: A streamlined workflow for assessing the inhibition of receptor phosphorylation by TSU-68 in a cellular context using Western blotting.
In Vitro Angiogenesis (Tube Formation) Assay
-
Objective: To assess the functional anti-angiogenic effect of TSU-68.
-
Rationale: This assay provides a phenotypic readout of the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.[7][8]
-
Methodology:
-
Plate Preparation: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of TSU-68.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging and Quantification:
-
Visualize the tube formation using a light microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.
-
Rationale: This is the ultimate preclinical validation of the compound's therapeutic potential, assessing its ability to inhibit tumor growth in a complex biological system.[9][10]
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., HT-29 colon cancer cells) into the flank of each mouse.[5]
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and TSU-68 at various doses). Administer TSU-68 orally according to the desired schedule.[9][11]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform downstream analyses such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
-
Trustworthiness and Self-Validation
The described protocols are designed to be a self-validating system. A positive result in the in vitro kinase assay should correlate with the inhibition of receptor phosphorylation in the cellular assay. This, in turn, should translate to a functional effect in the tube formation assay and ultimately, to anti-tumor efficacy in the in vivo model. Discrepancies at any stage warrant further investigation into factors such as cell permeability, off-target effects, or metabolic instability of the compound.
Conclusion and Future Perspectives
TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action against key drivers of cancer progression. The experimental workflows detailed in this guide provide a robust framework for its continued investigation and for the evaluation of novel RTK inhibitors. Future research should focus on identifying predictive biomarkers of response to TSU-68, exploring rational combination therapies, and further elucidating the complex interplay of the signaling pathways it inhibits.
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- PubChem - NIH. (n.d.). This compound | C18H18N2O3 | CID 5329099.
- Mabuchi, S., et al. (2004). Inhibition of Peritoneal Dissemination of Ovarian Cancer by Tyrosine Kinase Receptor Inhibitor SU6668 (TSU-68). PubMed.
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Orantinib (SU6668): A Multi-Targeted Approach to Remodeling the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy.[1][2] Rather than viewing the tumor as a homogenous mass of malignant cells, we now understand it as a complex organ composed of cancer cells, stromal cells, immune cells, and an intricate vascular network.[3][4] Orantinib (formerly SU6668), a potent, orally bioavailable receptor tyrosine kinase inhibitor (TKI), represents a compelling therapeutic agent due to its ability to simultaneously engage multiple critical signaling nodes within the TME.[5][6] This guide provides a detailed examination of this compound's mechanism of action and its multifaceted effects on the TME, with a focus on the vascular, stromal, and immune compartments. We will explore the causality behind its anti-tumor effects and provide validated experimental protocols for researchers seeking to investigate these interactions.
This compound: A Profile of a Multi-Targeted Kinase Inhibitor
This compound is a small molecule inhibitor that competitively targets the ATP-binding sites of several receptor tyrosine kinases crucial for tumor growth and the maintenance of its microenvironment.[7][8] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2 (KDR), a key mediator of angiogenesis.[5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFRβ, which is vital for the recruitment and function of pericytes and cancer-associated fibroblasts (CAFs).[8][9]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in angiogenesis and tumor cell proliferation.[8][9]
-
c-Kit (Stem Cell Factor Receptor): Implicated in the proliferation of certain tumor cells and myeloid lineage cells.[5][8]
This multi-targeted profile allows this compound to exert a powerful, pleiotropic effect, disrupting the synergistic signaling that cancer cells exploit within their supportive microenvironment.[1]
Table 1: this compound (SU6668) Kinase Inhibitory Profile
| Target | Inhibition Type | Potency (Ki) | Key Role in TME |
| PDGFRβ | ATP-Competitive | 8 nM | Pericyte recruitment, CAF activation & proliferation |
| FGFR1 | ATP-Competitive | 1.2 µM | Angiogenesis, tumor cell proliferation |
| VEGFR2 (KDR/Flk-1) | ATP-Competitive | 2.1 µM (for Flt-1) | Endothelial cell proliferation & survival, vessel formation |
| c-Kit | Autophosphorylation Inhibition | IC50: 0.1-1 µM | Myeloid cell differentiation, tumor cell survival |
Data compiled from multiple sources.[8][9]
Deconstructing the TME: this compound's Impact on Key Components
This compound's efficacy is not solely derived from direct cytotoxicity to cancer cells but rather from its profound ability to dismantle the supportive architecture of the TME.[10]
Normalizing the Vascular Niche: A Potent Anti-Angiogenic Effect
Tumor angiogenesis is a hallmark of cancer, providing the necessary blood supply for tumor growth and metastasis.[11][12][13] this compound targets this process through a dual blockade of VEGFR and PDGFR signaling.
Causality of Action:
-
VEGFR Inhibition: Directly blocks the proliferation, migration, and survival signals in vascular endothelial cells, which form the lining of blood vessels.[14][15] This is the primary mechanism for halting the sprouting of new vessels.
-
PDGFR Inhibition: Targets pericytes, the mural cells that wrap around and stabilize newly formed blood vessels. By inhibiting PDGFRβ, this compound disrupts pericyte recruitment, leading to vessel destabilization, increased leakiness, and eventual regression.[16] This combined attack on both endothelial cells and pericytes results in a more robust and sustained anti-angiogenic effect than targeting either pathway alone.[15]
The observable consequences are a significant reduction in microvessel density, apoptosis of tumor vascular cells, and the regression of established tumors in numerous xenograft models.[8][15][17]
Caption: this compound's dual inhibition of VEGFR and PDGFR signaling pathways.
Modulating the Stromal Compartment: Targeting Cancer-Associated Fibroblasts (CAFs)
CAFs are a major cellular component of the tumor stroma, actively promoting tumor progression by secreting growth factors, remodeling the extracellular matrix (ECM), and contributing to an immunosuppressive environment.[18][19] PDGFR signaling is a key driver of CAF activation and proliferation.[20]
Causality of Action: By potently inhibiting PDGFRβ, this compound can directly interfere with the pro-tumorigenic functions of CAFs. This is not merely an anti-proliferative effect; it can lead to a partial reversion of the activated CAF phenotype to one more closely resembling normal fibroblasts.[21] This "normalization" can reduce the secretion of factors that stimulate cancer cell growth, effectively cutting off a vital line of communication between the tumor and its stroma.[20]
Caption: this compound disrupts the supportive signaling loop between tumor cells and CAFs.
Reprogramming the Immune Milieu
The TME is often highly immunosuppressive, preventing the host immune system from mounting an effective anti-tumor response.[22][23] Key players in this suppression include M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][24] While direct studies on this compound's immune effects are less extensive, the known effects of TKIs on the immune landscape provide a strong rationale for its immunomodulatory potential.[25][26][27]
Causality of Action:
-
Targeting TAMs: The c-Kit receptor, inhibited by this compound, is related to the CSF-1R pathway, which is critical for the recruitment, differentiation, and survival of TAMs, particularly the pro-tumor M2 phenotype.[8][28] By inhibiting this axis, this compound may reduce the infiltration of immunosuppressive M2 macrophages and potentially shift the M1/M2 balance toward an anti-tumor M1 phenotype.[26][29]
-
Reducing Hypoxia: The anti-angiogenic effect of this compound can alleviate tumor hypoxia.[12] Hypoxia is a major driver of immunosuppression, promoting the recruitment of MDSCs and TAMs. By normalizing the vasculature, this compound can create a more oxygenated, less immunosuppressive TME, rendering it more permissive to cytotoxic T-cell infiltration and activity.[12]
-
Modulating MDSCs: Sunitinib, a TKI with a similar target profile, has been shown to decrease MDSC populations in tumor tissues, thereby reducing their suppressive action on T cells.[1] It is highly probable that this compound exerts a similar effect.
The net result is a potential remodeling of the TME from an immunosuppressive "cold" state to an immune-active "hot" state, which has significant implications for combination therapies with immune checkpoint inhibitors.[1]
Caption: A streamlined workflow for assessing this compound's impact on tumor-infiltrating immune cells.
Core Experimental Protocols
To empower researchers to validate and expand upon these findings, we provide the following self-validating, step-by-step protocols.
Protocol 1: Immunohistochemistry (IHC) for Microvessel Density (MVD)
Objective: To quantify the anti-angiogenic effect of this compound by measuring the density of blood vessels in tumor tissue.
-
Tissue Preparation:
-
Harvest tumors from control and this compound-treated animals (e.g., from a xenograft model[14][17]).
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed tissues in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining Procedure:
-
Rinse sections in wash buffer (e.g., TBS-T).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 5% normal goat serum) for 30 minutes to reduce non-specific binding.
-
Incubate with primary antibody against an endothelial marker (e.g., anti-CD31 or anti-von Willebrand Factor) overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Quantification:
-
Scan slides using a digital slide scanner.
-
Identify 3-5 "hot spots" (areas with the highest vessel density) at low magnification (100x).
-
Count individual microvessels within these hot spots at high magnification (200x or 400x).
-
Calculate the average MVD per field of view and compare between control and treated groups.
-
Protocol 2: Multiparametric Flow Cytometry for Immune Cell Profiling
Objective: To dissect the changes in tumor-infiltrating immune cell populations following this compound treatment.
-
Tumor Dissociation:
-
Excise fresh tumors from control and this compound-treated animals (from a syngeneic, immunocompetent model).
-
Mince the tumor tissue finely with a scalpel in ice-cold RPMI medium.
-
Transfer to a gentleMACS C Tube with an appropriate enzyme cocktail (e.g., collagenase, DNase I) and process using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
-
Red Blood Cell Lysis (Optional):
-
If the sample is bloody, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice.
-
Quench the reaction with excess FACS buffer (PBS + 2% FBS).
-
-
Cell Staining:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Aliquot 1-2 million cells per tube.
-
Perform a viability stain (e.g., Zombie NIR™, Ghost Dye™) to exclude dead cells from analysis.
-
Block Fc receptors with an anti-CD16/32 antibody (Fc block) for 10 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorophore-conjugated surface antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Ly6G, Ly6C, CD206, MHC-II) and incubate for 30 minutes on ice in the dark.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Wash cells with FACS buffer.
-
If staining for intracellular markers (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic T cells), fix and permeabilize cells using a dedicated kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Incubate with intracellular antibodies for 30-45 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa™, Cytek® Aurora). Ensure compensation controls (single-stained beads or cells) are run for each fluorophore.
-
Analyze the data using software like FlowJo™ or FCS Express™. Use a sequential gating strategy to identify major populations (e.g., Live cells -> CD45+ -> Myeloid/Lymphoid) and then specific subsets (e.g., TAMs, T-cells). Compare percentages and absolute counts between treatment groups.
-
Conclusion and Future Directions
This compound's mechanism of action extends far beyond simple tumor cell growth inhibition. Its true strength lies in its ability to simultaneously disrupt angiogenesis, modulate the tumor stroma, and potentially re-awaken an anti-tumor immune response.[1] This multi-pronged attack on the TME makes it a powerful agent for dismantling the supportive infrastructure that tumors rely on for their survival and progression.
The insights gained from studying this compound underscore a critical principle in modern oncology: targeting the TME is a key strategy for overcoming therapeutic resistance.[1][2] The future of this compound and similar TKIs will likely involve rational combination therapies. Pairing the TME-normalizing effects of this compound with immune checkpoint inhibitors could be particularly synergistic, using this compound to turn "cold" tumors "hot" and thereby sensitizing them to immunotherapy.[12] Advanced analytical methods, such as single-cell RNA sequencing and spatial transcriptomics, will be essential to fully map the dynamic TME remodeling induced by these agents and to identify predictive biomarkers for patient stratification.[30][31][32]
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Orantinib (SU6668): A Technical Guide to its Mechanism of Action in Cell Cycle Regulation
Abstract
Orantinib (also known as SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated in numerous clinical trials for various malignancies.[1] While initially characterized by its anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), its direct impact on tumor cell proliferation involves significant modulation of cell cycle progression.[2][3] This guide provides an in-depth technical examination of the molecular mechanisms by which this compound exerts its cytostatic effects, focusing on its role in inducing cell cycle arrest. We will dissect the signaling pathways involved, provide field-proven experimental protocols for validation, and offer insights into the causality behind these methodologies.
Introduction: this compound as a Multi-Kinase Inhibitor
This compound is a small molecule inhibitor that functions by competing with ATP for the binding site on the intracellular kinase domain of several key RTKs.[4][5] This competitive inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[1][3] The primary targets of this compound have been well-characterized, with high affinity for the kinase domains of VEGFR, PDGFR, and FGFR.[5][6]
| Target Kinase | Inhibition Constant (Ki) / IC50 | Causality in Cancer Progression |
| PDGFRβ | 8 nM (Ki)[5] | Drives proliferation and migration of stromal and tumor cells. |
| FGFR1 | 1.2 µM (Ki)[5] | Mediates mitogenic and survival signals; involved in tumor angiogenesis. |
| VEGFR2 (KDR/Flk-1) | Ki not specified, potent inhibition[4] | A primary mediator of angiogenesis, crucial for tumor blood supply. |
| c-Kit | 0.1-1 µM (IC50)[5] | A stem cell factor receptor involved in proliferation and survival of various tumor types. |
This table summarizes the primary molecular targets of this compound and their established inhibition constants.
The simultaneous blockade of these pathways forms the basis of this compound's broad anti-tumor activity. However, beyond its well-documented role in curbing tumor vascularization, this compound directly impinges on the core machinery of cell division.
The Core Mechanism: Induction of G2/M Cell Cycle Arrest
Signal transduction initiated by growth factor receptors typically provides the mitogenic stimuli necessary for cells to pass the G1/S checkpoint and commit to division.[7] Therefore, inhibition of RTKs like PDGFR and FGFR would be expected to induce a G1 arrest. While this is a valid and likely contributing effect, compelling evidence indicates a more dominant mechanism of action for this compound: the induction of a G2/M phase cell cycle arrest.
A key study demonstrated that treatment of HeLa cervical cancer cells with SU6668 (this compound) leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[8] This points towards an inhibitory effect on the molecular machinery that governs the transition from the G2 phase into mitosis. This effect is primarily attributed to the off-target inhibition of Aurora Kinases , critical serine/threonine kinases that are essential for mitotic entry and progression.
Signaling Pathway Disruption
The progression from G2 to M phase is tightly controlled by the activation of the Cyclin B1/CDK1 complex.[9][10] Aurora Kinase A, in particular, plays a pivotal role in activating this complex and ensuring proper mitotic spindle formation. By inhibiting Aurora Kinase activity, this compound disrupts this critical step, preventing cells from entering mitosis and trapping them in the G2 phase.
Caption: this compound's dual-action on cell cycle signaling pathways.
Experimental Validation: Protocols and Methodologies
To rigorously investigate the effects of this compound on cell cycle progression, a series of validated experimental workflows are required. As a self-validating system, these protocols are designed to provide clear, reproducible data on the cytostatic effects of the compound.
Experimental Workflow Overview
The overall process involves treating a selected cancer cell line with this compound, followed by harvesting the cells at specific time points to analyze DNA content by flow cytometry and the expression levels of key cell cycle regulatory proteins by Western blot.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the most common method for analyzing cell cycle distribution based on DNA content using propidium iodide (PI) staining.[11] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the differentiation of cells in G0/G1, S, and G2/M phases.[11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]
Procedure:
-
Cell Seeding: Plate cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Aspirate the media and wash cells with PBS. Harvest cells by trypsinization, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 3 mL of ice-cold 70% ethanol dropwise to the tube.[13]
-
Causality Note: Dropwise addition of cold ethanol while vortexing prevents cell clumping and ensures uniform fixation. Ethanol dehydrates and permeabilizes the cells, allowing the dye to enter and stain the nuclear DNA.
-
-
Storage: Incubate cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Causality Note: RNase A is crucial to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[11]
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. Gate the single-cell population and generate a histogram of PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit, FlowJo).[13]
Protocol: Western Blot for Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[14]
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[14]
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Causality Note: The PVDF membrane has a high binding affinity for proteins, immobilizing them for subsequent antibody detection.
-
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Use a loading control like GAPDH or β-actin to ensure equal protein loading across lanes.
Conclusion and Future Directions
This compound (SU6668) regulates cell cycle progression through a potent, multi-faceted mechanism. While its primary targeting of RTKs contributes to an overall anti-proliferative effect, likely through G1 phase inhibition, its off-target activity against Aurora kinases provides a distinct and powerful mechanism for inducing G2/M arrest.[8] This dual action underscores the complexity of multi-kinase inhibitors and highlights the importance of comprehensive mechanistic validation.
For drug development professionals, understanding this G2/M arrest mechanism is critical for identifying potential synergistic combinations (e.g., with DNA damaging agents that also cause G2 arrest) and for developing predictive biomarkers. For researchers, further investigation is warranted to fully delineate the relative contributions of G1 versus G2/M arrest in different cancer types and to identify other potential off-targets of this compound that may influence its cytostatic properties. The protocols and conceptual frameworks provided in this guide offer a robust foundation for these future investigations.
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- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. Western blot protocol | Abcam [abcam.com]
Orantinib's Induction of Apoptosis: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent anti-angiogenic and anti-tumor activities.[1][2] Its primary mechanism of action involves the competitive inhibition of key RTKs crucial for tumor growth, vascularization, and metastasis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4] this compound also demonstrates inhibitory effects on the stem cell factor receptor, c-Kit.[2][5] A significant consequence of this multi-targeted inhibition is the induction of apoptosis in both tumor cells and the tumor vasculature. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Molecular Targets
This compound is an orally bioavailable small molecule that strategically targets multiple signaling pathways implicated in cancer progression.[2] By inhibiting the autophosphorylation of VEGFR2, PDGFRβ, and FGFR1, this compound effectively disrupts the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5] This multi-pronged approach is designed to counteract the redundancy and crosstalk often observed in cancer signaling networks, potentially reducing the likelihood of acquired resistance.[4] The induction of apoptosis is a key outcome of this compound's therapeutic action, contributing significantly to its anti-tumor efficacy.[1][6]
| Target Receptor | Ligand | Primary Functions in Cancer | This compound's Inhibitory Effect |
| VEGFR2 (KDR/Flk-1) | VEGF | Angiogenesis, vascular permeability, endothelial cell survival | Inhibition of autophosphorylation |
| PDGFRβ | PDGF | Pericyte recruitment, interstitial fluid pressure regulation, tumor cell proliferation | Inhibition of autophosphorylation |
| FGFR1 | FGF | Tumor cell proliferation, angiogenesis, resistance to anti-VEGF therapy | Inhibition of autophosphorylation |
| c-Kit | Stem Cell Factor (SCF) | Hematopoietic cell proliferation and survival, tumorigenesis in specific cancers (e.g., GIST, AML) | Inhibition of phosphorylation |
The Core Mechanism: this compound-Induced Apoptosis
This compound triggers apoptosis through a dual mechanism: directly by acting on tumor cells and indirectly by disrupting the tumor vasculature. Experimental evidence suggests that in many solid tumors, the anti-angiogenic effect initiates a cascade of events leading to broader tumor cell death.[4]
Anti-Angiogenic-Mediated Apoptosis
A primary and rapid effect of this compound is the induction of apoptosis in vascular endothelial cells within the tumor microenvironment.[6] This leads to a regression of the tumor vasculature, cutting off the supply of oxygen and essential nutrients to the tumor cells. The resulting hypoxic and nutrient-deprived environment is a potent inducer of the intrinsic apoptotic pathway in the tumor cells themselves.[6] Studies have shown that endothelial cell apoptosis can precede widespread tumor cell apoptosis, highlighting the critical role of this compound's anti-angiogenic activity.[4]
Direct Induction of Apoptosis in Tumor Cells
In addition to its anti-angiogenic effects, this compound can directly induce apoptosis in tumor cells that are dependent on the signaling pathways it inhibits. For instance, in human myeloid leukemia cells expressing c-Kit, this compound has been shown to suppress Stem Cell Factor (SCF)-induced proliferation and directly trigger apoptosis.[7]
Signaling Pathways to Apoptosis
The inhibition of VEGFR, PDGFR, and FGFR signaling by this compound converges on the central apoptosis-regulating machinery, primarily through the intrinsic pathway.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a major route for apoptosis induction by various cellular stresses, including the withdrawal of survival signals, which is a direct consequence of this compound's action.[8] The process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10]
-
Upregulation of Pro-Apoptotic BH3-only Proteins: The survival signals transduced by VEGFR, PDGFR, and FGFR typically suppress the expression and activity of pro-apoptotic "BH3-only" proteins like Bim, Bad, and Puma. Inhibition of these kinases by this compound is hypothesized to lead to the upregulation and/or activation of these BH3-only proteins.
-
Activation of Bax and Bak: Activated BH3-only proteins, in turn, activate the "effector" proteins of the Bcl-2 family, Bax and Bak.[11]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[11]
-
Release of Cytochrome c and Smac/DIABLO: MOMP results in the release of cytochrome c and other pro-apoptotic factors, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm.[12]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[8] This complex recruits and activates the initiator caspase, caspase-9.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RTKs [label="VEGFR / PDGFR / FGFR", fillcolor="#F1F3F4"]; SurvivalSignals [label="Pro-Survival Signals\n(e.g., PI3K/Akt, MAPK/ERK)", fillcolor="#F1F3F4"]; BH3_only [label="Pro-Apoptotic\nBH3-only Proteins\n(e.g., Bim, Bad)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_anti [label="Anti-Apoptotic\nBcl-2 Proteins\n(e.g., Bcl-2, Bcl-xL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak", fillcolor="#FBBC05", fontcolor="#202124"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", shape=ellipse, fillcolor="#F1F3F4"]; Cytochrome_c [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4"]; Caspase3_7 [label="Effector Caspases\n(Caspase-3, -7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> RTKs [label="inhibits"]; RTKs -> SurvivalSignals [label="activates"]; SurvivalSignals -> Bcl2_anti [label="activates"]; SurvivalSignals -> BH3_only [label="inhibits"]; Bcl2_anti -> Bax_Bak [label="inhibits"]; BH3_only -> Bcl2_anti [label="inhibits"]; BH3_only -> Bax_Bak [label="activates"]; Bax_Bak -> MOMP; MOMP -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase3_7; Caspase3_7 -> Apoptosis; }
Caption: this compound's induction of the intrinsic apoptotic pathway.Potential Involvement of the Extrinsic Apoptotic Pathway
While the intrinsic pathway is the primary mechanism, the extrinsic pathway, initiated by the activation of death receptors on the cell surface, may also play a role, particularly through crosstalk with the intrinsic pathway.[13]
-
Crosstalk via Bid: The extrinsic pathway leads to the activation of caspase-8.[11] Activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid.[11] tBid then translocates to the mitochondria to activate Bax and Bak, thus amplifying the apoptotic signal through the intrinsic pathway.[11] It is plausible that in certain cellular contexts, this compound treatment could sensitize cells to death receptor-mediated apoptosis.
// Nodes DeathLigand [label="Death Ligands\n(e.g., FasL, TRAIL)", fillcolor="#F1F3F4"]; DeathReceptor [label="Death Receptors", fillcolor="#F1F3F4"]; Caspase8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#FBBC05", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria\n(Intrinsic Pathway)", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DeathLigand -> DeathReceptor [label="binds"]; DeathReceptor -> Caspase8 [label="activates"]; Caspase8 -> Bid [label="cleaves"]; Bid -> tBid; tBid -> Mitochondria [label="activates"]; Mitochondria -> Apoptosis; Caspase8 -> Apoptosis [label="directly activates\neffector caspases"]; }
Caption: Crosstalk between the extrinsic and intrinsic apoptotic pathways.Experimental Protocols for Assessing this compound-Induced Apoptosis
To investigate the pro-apoptotic effects of this compound, a combination of established cellular and molecular biology techniques is recommended.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for quantifying apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Caspase Activity Assays
These assays measure the activity of key caspases, such as caspase-3, -8, and -9.
-
Principle: These assays utilize synthetic substrates that are specifically cleaved by the caspase of interest, releasing a fluorescent or colorimetric molecule. The intensity of the signal is proportional to the caspase activity.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells to release the cellular contents.
-
Incubate the cell lysate with the specific caspase substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the caspase activity relative to the vehicle control.
-
Western Blotting for Apoptotic Markers
Western blotting allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Key Proteins to Analyze:
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3 and -7. Its cleavage is a hallmark of apoptosis.
-
Cleaved Caspases: Antibodies specific to the cleaved (active) forms of caspase-3, -7, -8, and -9 can confirm their activation.
-
Bcl-2 Family Proteins: Assess the expression levels of pro-apoptotic proteins (Bim, Bax, Bak) and anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) to determine the balance that governs the apoptotic response.
-
-
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the target proteins.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
// Nodes CellCulture [label="Cell Culture and\nthis compound Treatment"]; Harvesting [label="Cell Harvesting"]; FlowCytometry [label="Flow Cytometry Analysis\n(Annexin V / PI)"]; ApoptosisQuant [label="Quantification of Apoptosis"]; Lysis [label="Cell Lysis"]; CaspaseAssay [label="Caspase Activity Assay"]; CaspaseActivity [label="Measurement of\nCaspase-3, -8, -9 Activity"]; WesternBlot [label="Western Blotting"]; ProteinAnalysis [label="Analysis of Apoptotic Proteins\n(Cleaved PARP, Caspases, Bcl-2 family)"];
// Edges CellCulture -> Harvesting; Harvesting -> FlowCytometry; Harvesting -> Lysis; FlowCytometry -> ApoptosisQuant; Lysis -> CaspaseAssay; Lysis -> WesternBlot; CaspaseAssay -> CaspaseActivity; WesternBlot -> ProteinAnalysis; }
Caption: Experimental workflow for assessing this compound-induced apoptosis.Conclusion
This compound's ability to induce apoptosis is a cornerstone of its anti-cancer activity. By simultaneously inhibiting multiple RTKs critical for tumor cell survival and angiogenesis, this compound effectively triggers the intrinsic apoptotic pathway, leading to programmed cell death in both the tumor vasculature and the cancer cells themselves. A thorough understanding of these mechanisms is vital for the continued development and optimal clinical application of this compound and other multi-targeted tyrosine kinase inhibitors. The experimental approaches outlined in this guide provide a robust framework for researchers to further dissect the pro-apoptotic effects of this compound and to explore its potential in various cancer contexts.
References
- SU6668, a Multitargeted Angiogenesis Inhibitor. PubMed. [Link]
- SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice.
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- Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo. PubMed Central. [Link]
- Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis. PubMed Central. [Link]
- Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancre
- Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin deriv
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- Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. PubMed. [Link]
- Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents.
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- Definition of this compound.
- BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. Frontiers. [Link]
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- What is different between intrinsic and extrinsic apoptotic pathway?.
- Intrinsic caspase-8 activation mediates sensitization of erlotinib-resistant tumor cells to erlotinib/cell-cycle inhibitors combination tre
- Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. 6th edition. [Link]
- Comparison of the intrinsic and extrinsic apoptotic pathways.
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An In-Depth Technical Guide to Orantinib (SU6668): Properties, Mechanism, and Experimental Analysis
Introduction
Orantinib, also widely known by its developmental codes SU6668 and TSU-68, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has garnered significant interest within the oncology and drug development communities for its targeted action against key drivers of tumor angiogenesis and proliferation. By competitively inhibiting the ATP-binding sites of specific RTKs, this compound effectively blocks downstream signaling pathways essential for cancer cell growth and the formation of new blood vessels that supply tumors.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and core experimental protocols for its evaluation, tailored for researchers and drug development professionals.
Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's chemical identity is foundational to all research and development. This compound is characterized by an oxindole core structure, which is critical to its function as an adenine mimetic.[1] The key physicochemical properties and identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₈N₂O₃ | [1][][6][7] |
| Molecular Weight | 310.35 g/mol | [3][][6][7] |
| IUPAC Name | 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | [1][][6] |
| Common Synonyms | SU6668, TSU-68, NSC 702827 | [1][2][6] |
| CAS Number | 210644-62-5 (Z-isomer) | [4][][6] |
| SMILES String | CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | [3][][6] |
| InChIKey | NHFDRBXTEDBWCZ-ZROIWOOFSA-N | [1][][6] |
Section 2: Mechanism of Action and Target Selectivity
This compound functions as a multi-targeted kinase inhibitor, exhibiting competitive inhibition with respect to ATP at the catalytic sites of its target receptors.[3] Its anti-cancer effects are primarily attributed to the simultaneous blockade of three key RTK families involved in tumor progression.
Primary Kinase Targets:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): this compound shows its greatest potency against PDGFRβ autophosphorylation, with a reported Ki value of 8 nM.[3][8] This inhibition disrupts signaling related to cell growth, survival, and migration.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): By inhibiting VEGFR2 (Ki = 2.1 µM), this compound potently blocks the primary signaling pathway for angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][4][8]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Inhibition of FGFR1 (Ki = 1.2 µM) further contributes to the anti-angiogenic effect and can also directly inhibit the proliferation of tumor cells that are dependent on FGF signaling.[1][4][8]
-
c-Kit: this compound also effectively inhibits the stem cell factor (SCF) receptor, c-Kit, a tyrosine kinase often implicated in hematological malignancies like acute myeloid leukemia (AML).[2][3]
A crucial aspect of this compound's profile is its selectivity. It demonstrates little to no inhibitory activity against other tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), IGF-1R, Met, and Src, which distinguishes it from other broad-spectrum kinase inhibitors.[3][8]
Caption: this compound's mechanism of action.
Section 3: Key Experimental Protocols for this compound Evaluation
To rigorously assess the activity of this compound, a series of validated in vitro and cell-based assays are essential. These protocols provide a framework for confirming target engagement and cellular effects.
Protocol 3.1: Cellular Receptor Phosphorylation Inhibition Assay
Objective: To determine if this compound can inhibit ligand-induced autophosphorylation of its target receptors (e.g., PDGFRβ, VEGFR2) in a cellular environment. This assay is a direct measure of target engagement within intact cells.
Methodology:
-
Cell Seeding: Plate target cells (e.g., NIH-3T3 cells overexpressing PDGFRβ or Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce baseline kinase activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to the experiment.
-
Causality Insight: Serum contains a cocktail of growth factors that activate multiple RTKs. Starvation synchronizes the cells and ensures that the phosphorylation observed is a direct result of the specific ligand added.
-
-
Inhibitor Pre-treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding the specific ligand (e.g., PDGF-BB for PDGFRβ or VEGF-A for VEGFR2) for a short duration, typically 5-15 minutes at 37°C.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Trustworthiness Insight: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis, ensuring the results are accurate and reproducible.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for downstream analysis.
-
Western Blot Analysis:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-PDGFRβ Tyr857).
-
Strip and re-probe the membrane with an antibody for the total form of the target receptor to serve as a loading control.
-
Visualize the bands using an appropriate secondary antibody and chemiluminescence detection system.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated receptor signal, normalized to the total receptor signal, confirms the inhibitory activity of this compound.
Caption: Workflow for a cellular phosphorylation assay.
Protocol 3.2: Anti-Proliferative / Mitogenesis Assay
Objective: To measure the functional downstream consequence of kinase inhibition by assessing this compound's ability to block growth factor-induced cell proliferation.
Methodology:
-
Cell Seeding: Seed HUVECs or other responsive cell lines in a 96-well plate at a low density.
-
Serum Starvation: As in the phosphorylation assay, starve cells to synchronize them and lower baseline proliferation.
-
Treatment: Add varying concentrations of this compound along with a fixed, growth-promoting concentration of the relevant ligand (e.g., VEGF). Include controls for vehicle + ligand (maximum proliferation) and vehicle only (baseline).
-
Incubation: Incubate the plates for 48-72 hours to allow for cell division.
-
Quantify Proliferation: Use a standard method to quantify cell viability/proliferation:
-
MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan crystals. Read absorbance at ~570 nm.
-
BrdU Incorporation: Add BrdU for the final few hours of incubation. Detect incorporated BrdU using an ELISA-based colorimetric assay.
-
Expertise Insight: The BrdU assay is often preferred as it directly measures DNA synthesis, a hallmark of proliferation, whereas MTT measures metabolic activity, which can sometimes be a confounding factor.
-
Data Interpretation: The results are used to calculate an IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the ligand-induced proliferation. This provides a quantitative measure of the drug's functional cellular potency.[3]
Conclusion
This compound (SU6668) is a well-characterized multi-targeted RTK inhibitor with a clear mechanism of action centered on the inhibition of PDGFR, VEGFR, and FGFR signaling. Its high potency, particularly against PDGFRβ, and its oral bioavailability have established it as both a valuable tool for preclinical cancer research and a candidate for clinical investigation.[6] The experimental protocols detailed herein provide a robust framework for scientists to validate its activity and explore its therapeutic potential in various contexts.
References
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- precisionFDA. (n.d.). This compound.
- Wikipedia. (2025, December 31). Oritinib.
- DC Chemicals. (n.d.). This compound (TSU-68) Datasheet.
- National Center for Biotechnology Information. (2023, October 30). Using alternative SMILES representations to identify novel functional analogues in chemical similarity vector searches.
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Methodological & Application
Orantinib In Vitro Assay Protocol for HUVEC Cells: A Comprehensive Guide
Introduction
Orantinib, also known as SU6668, is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] These receptors are pivotal in the process of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in both normal physiological functions and pathological conditions like tumor growth and metastasis.[4][5]
Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the cellular and molecular mechanisms of angiogenesis.[5] These primary cells, when cultured, exhibit key endothelial cell behaviors, including proliferation, migration, and differentiation into capillary-like structures.[4][6][7] Consequently, HUVECs serve as an excellent platform to evaluate the anti-angiogenic potential of compounds like this compound.
This document provides a detailed, experience-driven guide for assessing the in vitro effects of this compound on HUVEC function. The protocols herein are designed to be self-validating, with explanations for critical steps, ensuring robust and reproducible results for researchers in drug development and vascular biology.
Mechanism of Action: this compound's Impact on Angiogenesis Signaling
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of its target RTKs, thereby inhibiting their autophosphorylation and subsequent downstream signaling cascades.[8][9] In HUVECs, the VEGF/VEGFR-2 signaling pathway is a dominant driver of angiogenesis.[10][11] this compound directly inhibits VEGF-stimulated VEGFR-2 (also known as KDR) tyrosine phosphorylation.[8][12] This blockade disrupts the intricate signaling network that governs endothelial cell proliferation, survival, migration, and tube formation.
Caption: this compound inhibits VEGF-induced VEGFR-2 signaling pathway.
I. HUVEC Cell Culture: Foundational Procedures
The quality and health of HUVECs are paramount for obtaining meaningful data. Strict adherence to aseptic techniques and proper cell handling are critical.[13][14]
Materials
-
Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2), fully supplemented
-
0.05% Trypsin-EDTA
-
Trypsin Neutralizing Solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Gelatin-coated or other suitable extracellular matrix-coated culture flasks and plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
Protocol: Thawing and Routine Culture
-
Preparation: Pre-warm EGM-2 medium to 37°C. Add the appropriate volume of medium to a gelatin-coated T-75 flask (e.g., 15-20 mL).[13]
-
Thawing: Quickly thaw the cryovial of HUVECs in a 37°C water bath until a small ice crystal remains.
-
Seeding: Aseptically transfer the cell suspension into the pre-warmed medium in the T-75 flask.[15] Gently rock the flask to distribute the cells evenly.
-
Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO2.[13]
-
Medium Change: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, passage them using Trypsin-EDTA.[16] Neutralize the trypsin and re-seed at a recommended split ratio (typically 1:3 to 1:5).
-
Rationale: Over-confluency can lead to contact inhibition and altered cell behavior. Passaging at the correct density ensures the maintenance of a healthy, proliferative endothelial phenotype. It is recommended not to use HUVECs beyond passage 7.[16]
-
II. In Vitro Angiogenesis Assays
The following assays are fundamental for evaluating the anti-angiogenic properties of this compound by assessing its impact on key endothelial cell functions.
A. Cell Proliferation/Viability Assay (MTT or WST-1)
This assay determines the effect of this compound on HUVEC proliferation and viability. This compound has been shown to inhibit VEGF-driven mitogenesis of HUVECs.[8][9]
Materials
-
HUVECs
-
96-well plates (gelatin-coated)
-
EGM-2 medium
-
This compound (dissolved in DMSO, then diluted in medium)
-
VEGF (as a stimulant)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal proliferation rates, replace the medium with a low-serum basal medium (e.g., containing 0.5-1% FBS) for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the treatments to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).
-
Stimulation: Add VEGF (e.g., 20-50 ng/mL) to the appropriate wells to stimulate proliferation.
-
Incubation: Incubate for 24-72 hours.
-
MTT/WST-1 Addition: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add the solubilization buffer. Read the absorbance at the appropriate wavelength.
Data Presentation
| This compound Conc. (µM) | Absorbance (OD) | % Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 0.1 | 1.02 ± 0.06 | 18.4 |
| 1 | 0.68 ± 0.05 | 45.6 |
| 10 | 0.31 ± 0.04 | 75.2 |
Note: Data are hypothetical and for illustrative purposes.
B. Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on directional cell migration, a crucial step in angiogenesis.[17]
Materials
-
HUVECs
-
24-well or 12-well plates (gelatin-coated)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Protocol
-
Create Monolayer: Seed HUVECs in a plate to create a confluent monolayer.
-
Serum Starvation: Once confluent, starve the cells in low-serum medium for 4-6 hours. This minimizes proliferation, ensuring that wound closure is primarily due to migration.[18]
-
Create Wound: Make a linear scratch in the monolayer with a sterile pipette tip.[19][20]
-
Wash: Gently wash with PBS to remove dislodged cells.
-
Treatment: Add low-serum medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure.
Caption: this compound's effect on HUVEC migration in a wound healing assay.
C. Tube Formation Assay
This is a hallmark assay for angiogenesis, evaluating the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[4][6][21]
Materials
-
HUVECs
-
96-well plate (pre-chilled)
-
Basement membrane extract (e.g., Matrigel® or Geltrex™), growth factor-reduced
-
Microscope with a camera
Protocol
-
Coat Plate: Thaw the basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.[21] Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Suspension: Prepare a suspension of HUVECs (1.5-3 x 10^4 cells per well) in low-serum medium containing the desired concentrations of this compound or vehicle.[23]
-
Seeding: Gently add the cell suspension onto the solidified gel.
-
Incubation: Incubate at 37°C for 4-18 hours. Tube formation is typically optimal within this timeframe.[23][24]
-
Imaging and Analysis: Visualize the tube network using a microscope. Quantify parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[22]
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- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. selleckchem.com [selleckchem.com]
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- 11. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
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Orantinib IC50 determination in different cancer cell lines
An In-Depth Guide to the In-Vitro Determination of Orantinib IC50 in Cancer Cell Lines
Authored by: A Senior Application Scientist
Abstract
This compound (also known as SU6668 or TSU-68) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][2] Primarily, it inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][3] This multi-targeted approach allows this compound to simultaneously disrupt key signaling pathways that drive cell proliferation and the formation of new blood vessels supplying the tumor. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. It represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[4] Determining the IC50 value is a foundational step in preclinical drug evaluation, enabling researchers to compare the compound's efficacy across different cancer cell lines and guiding the selection of relevant models for further in-vivo studies.
This comprehensive application note provides a detailed framework and step-by-step protocols for determining the IC50 of this compound in various cancer cell lines. We delve into the causality behind experimental choices, offer robust protocols for self-validation, and present data visualization methods to ensure clarity and reproducibility.
Mechanism of Action: Disrupting Pro-Survival Signaling
This compound exerts its anti-tumor effects by competitively inhibiting ATP binding to the kinase domains of VEGFR2, PDGFRβ, and FGFR1.[3][5] This action blocks the downstream signaling cascades that are often dysregulated in cancer.
-
VEGFR Signaling: Inhibition of VEGFR2, a key mediator of angiogenesis, blocks VEGF-stimulated endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[5][6]
-
PDGFR Signaling: By targeting PDGFRβ, this compound can inhibit the growth of tumor cells that overexpress this receptor and also affect pericytes, which are crucial for blood vessel stability.[5][7]
-
FGFR Signaling: The FGF/FGFR pathway is implicated in cell proliferation, differentiation, and resistance to therapy.[8][9] this compound's inhibition of FGFR1 helps to directly halt the growth of tumor cells dependent on this pathway.[5]
-
c-Kit Signaling: this compound also effectively inhibits the stem cell factor (SCF) receptor, c-kit, a tyrosine kinase often expressed in acute myelogenous leukemia and other cancers.[3][5]
The simultaneous blockade of these pathways provides a multi-pronged attack on the tumor's growth and survival mechanisms.
Caption: this compound inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.
This compound IC50 Values: A Comparative Overview
The potency of this compound varies across different cell types, largely dependent on the expression levels and reliance of the cells on the targeted kinases. The table below summarizes reported inhibitory concentrations. It is crucial to distinguish between Ki (kinase inhibition in cell-free assays), IC50 for phosphorylation inhibition, and IC50 for cell proliferation/viability.
| Cell Line / Target | Assay Type | IC50 / Ki Value (µM) | Reference |
| PDGFRβ | Cell-free kinase assay | 0.008 (Ki) | [5][7] |
| FGFR1 | Cell-free kinase assay | 1.2 (Ki) | [5][7] |
| VEGFR1 (Flt-1) | Cell-free kinase assay | 2.1 (Ki) | [5][10] |
| HUVEC | VEGF-driven mitogenesis | 0.34 | [5] |
| HUVEC | FGF-driven mitogenesis | 9.6 | [5] |
| MO7E (c-kit) | SCF-induced proliferation | 0.29 | [5] |
| NIH-3T3 | PDGF-induced proliferation | ~1.0 | [10] |
Note: The IC50 for cell proliferation is influenced by multiple factors including cell type, incubation time, and assay method. The values above serve as a guideline.
Detailed Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Equipment
-
Reagents:
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm optional)[11]
-
Multichannel pipette
-
Biological safety cabinet
-
Experimental Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer and trypan blue to ensure >95% viability).
-
Resuspend the cells in complete medium to a density that allows for exponential growth during the assay period. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" controls (medium only) to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[11]
Step 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 2-fold or 3-fold dilution series. The expected IC50 range (see Table 1) should be bracketed by your concentrations.
-
Crucially, ensure the final DMSO concentration in all wells (including the "vehicle control" wells) is identical and non-toxic (typically ≤ 0.5%). [11]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Add medium with the corresponding DMSO concentration to the "vehicle control" wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The choice of duration can affect the IC50 value and should be consistent.[4]
Step 3: MTT Addition and Formazan Formation
-
Following the treatment incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Step 4: Formazan Solubilization
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11][13]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan is completely dissolved, resulting in a homogenous purple solution.[12]
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] If significant background is present, a reference wavelength of 630 nm can be used for subtraction.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot Dose-Response Curve: Plot the calculated % Viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data and calculate the IC50 value.[14] This can be performed using software such as GraphPad Prism or equivalent statistical packages.
Alternative Protocol: CellTox™ Green Cytotoxicity Assay
For researchers seeking a fluorescent-based method with a simpler workflow, the CellTox™ Green Cytotoxicity Assay is an excellent alternative. This assay measures membrane integrity, a key indicator of cell death.[15]
-
Principle: A proprietary asymmetric cyanine dye is excluded by viable cells but binds to the DNA of dead cells (with compromised membranes), causing a substantial increase in fluorescence.[15] The signal is directly proportional to cytotoxicity.
-
Advantages: Features a simple "add-mix-measure" protocol, is non-lytic, and allows for multiplexing with other assays (e.g., a viability assay like CellTiter-Glo®) to gather more data from the same well.[16]
-
Condensed Protocol:
-
Plate and treat cells with this compound as described in sections 3.3.1 and 3.3.2.
-
Prepare the 2X CellTox™ Green Reagent by diluting the dye in the provided assay buffer.
-
Add the reagent directly to the wells (equal volume to the culture medium).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (Excitation: 485–500nm / Emission: 520–530nm).
-
Data is analyzed similarly by plotting fluorescence (proportional to cell death) against drug concentration.
-
Conclusion
This application note provides a robust and detailed guide for determining the IC50 of this compound in cancer cell lines. The MTT assay is presented as a reliable, foundational method, while the CellTox™ Green assay is offered as a modern, streamlined alternative. Accurate IC50 determination is essential for understanding the potency of this compound and for making informed decisions in the drug development pipeline. By adhering to the principles of careful experimental design, including appropriate controls and validated data analysis methods, researchers can generate reproducible and trustworthy data to advance oncology research.
References
- National Cancer Institute. (n.d.). Definition of this compound - NCI Drug Dictionary.
- Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Bio-protocol. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube.
- Kudo, M., et al. (2017). This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study.
- The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines.
- Martínez-Ramos, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 22(16), 8889.
- Xie, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 8856 FGFR.
- Podgornik, R., et al. (2023). Fibroblast Growth Factor 2 (FGF2) Activates Vascular Endothelial Growth Factor (VEGF) Signaling in Gastrointestinal Stromal Tumors (GIST): An Autocrine Mechanism Contributing to Imatinib Mesylate (IM) Resistance. Cancers, 15(18), 4504.
- Artamonov, D. N., et al. (2023). The role of FGFR and VEGFR signaling pathways in the mechanisms of secondary resistance of gastrointestinal stromal tumors to tyrosine kinase receptor inhibitors. Advances in Molecular Oncology, 9(4), 8–20.
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Application Notes & Protocols: A Researcher's Guide to Orantinib (SU6668) Xenograft Mouse Model Design
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust xenograft mouse model to evaluate the in vivo efficacy of Orantinib (also known as SU6668 or TSU-68). This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental choices, ensuring the generation of reliable, reproducible, and interpretable preclinical data. We will cover this compound's mechanism of action, the logic of xenograft model selection, detailed experimental protocols, and data analysis, providing a self-validating framework for your research.
Introduction: The Scientific Rationale for Targeting Angiogenesis with this compound
Solid tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing vasculature.[3] This process is driven by a complex interplay of growth factors and their corresponding receptor tyrosine kinases (RTKs). This compound is a small-molecule inhibitor that simultaneously targets several of these key RTKs, offering a multi-pronged approach to halting tumor progression.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, primarily targeting the kinase domains of:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1): A primary mediator of VEGF-driven angiogenesis.[5][6]
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Crucial for the recruitment of pericytes and vascular maturation.[5][7]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Involved in endothelial cell proliferation and survival.[4][5]
-
c-Kit (Stem Cell Factor Receptor): Often implicated in the proliferation of various tumor cells, including some leukemias.[5][8]
By inhibiting these receptors, this compound effectively blocks downstream signaling pathways, leading to the suppression of tumor angiogenesis, inhibition of tumor cell proliferation, and the induction of apoptosis in both endothelial and tumor cells.[3][9][10] Notably, this compound shows minimal activity against the Epidermal Growth Factor Receptor (EGFR), highlighting its selectivity.[8][9]
Experimental Design: A Framework for Rigorous In Vivo Studies
The success of a xenograft study hinges on a meticulously planned experimental design. Each component must be chosen to appropriately address the scientific question: "What is the anti-tumor efficacy of this compound in a specific cancer context?"
Cell Line Selection: The Foundation of Your Model
The choice of a human cancer cell line is paramount. The selected line should ideally overexpress the molecular targets of this compound or be derived from a tumor type known to be dependent on angiogenic pathways. This compound has demonstrated broad efficacy across various tumor xenografts, including colon, lung, and glioma models.[8]
Causality: A cell line sensitive to the inhibition of VEGFR, PDGFR, and FGFR signaling in vitro is more likely to respond to this compound in vivo. It is recommended to perform in vitro proliferation or kinase phosphorylation assays prior to commencing animal studies to confirm sensitivity.
| Cell Line | Cancer Type | Key Characteristics & Rationale |
| HT-29 | Colon Carcinoma | A well-established model used in previous this compound/SU6668 studies.[8][10] Known to form vascularized tumors. |
| Colo205 | Colon Carcinoma | Another colon cancer line shown to be sensitive to this compound.[8] |
| H460 | Non-Small Cell Lung | Represents a common cancer type where angiogenesis is a key driver.[8] |
| C6 | Glioma | A model where this compound has been shown to suppress tumor angiogenesis.[8] |
Animal Model Selection: Ensuring Graft Viability
To prevent the immunological rejection of human tumor cells, immunocompromised mouse strains are required.[11]
-
Athymic Nude (nu/nu) Mice: T-cell deficient. A commonly used and cost-effective strain suitable for many subcutaneous xenograft models. Has been successfully used in this compound studies.[8]
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T and B cells. Offers a more immunocompromised environment, which can be beneficial for less aggressive cell lines.[11]
-
NOD-SCID (Non-obese Diabetic/SCID) Mice: Lacks T and B cells and has defects in innate immunity. Provides the highest level of immunodeficiency, suitable for patient-derived xenografts (PDX) or difficult-to-engraft cell lines.[11]
Trustworthiness: All animal procedures must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[12]
Study Groups and Controls: The Key to Interpretation
-
Group 1: Vehicle Control (n=10): Mice receive the same formulation vehicle as the treatment group, on the same schedule. This group establishes the baseline tumor growth rate.
-
Group 2: this compound Treatment (n=10): Mice receive this compound at a therapeutically relevant dose. Doses ranging from 75-200 mg/kg, administered orally, have been shown to be effective.[8][10]
-
(Optional) Group 3: Positive Control (n=10): Mice are treated with a standard-of-care agent for the selected cancer type. This group serves as a benchmark for this compound's efficacy.
Expertise: The number of animals per group (n) should be determined by a power analysis to ensure the study is sufficiently powered to detect a statistically significant difference in tumor growth between groups. An n of 8-10 is common for initial efficacy studies.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for conducting an this compound xenograft study.
Protocol: Cell Culture and Preparation
-
Cell Culture: Culture your chosen cancer cell line (e.g., HT-29) in the recommended medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days to maintain them in the exponential growth phase.[13]
-
Cell Harvest: On the day of implantation, wash the cells with sterile Phosphate Buffered Saline (PBS) and detach them using Trypsin-EDTA.[13]
-
Neutralization & Counting: Neutralize the trypsin with complete growth medium, transfer the cell suspension to a conical tube, and centrifuge at ~300 x g for 5 minutes. Resuspend the pellet in PBS.[13]
-
Viability Check: Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Final Preparation: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile, cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL (for a 5 x 10⁶ cell dose in 100 µL).[13] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
Protocol: Subcutaneous Tumor Implantation
-
Animal Preparation: Anesthetize a 6-8 week old female athymic nude mouse. Shave and sterilize the right flank with an alcohol wipe.
-
Injection: Gently mix the cell suspension to ensure homogeneity. Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the prepared flank.[13]
-
Monitoring: Monitor the animals for tumor development. Tumor palpation should begin ~5-7 days post-implantation.
Protocol: Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Record the length (L) and width (W).
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W²) / 2 .
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into the study groups outlined in Section 2.3. Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).
-
This compound Formulation: this compound is an oral agent.[6] A common vehicle for oral administration in mice is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. Prepare the this compound suspension at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Drug Administration: Administer the this compound suspension or vehicle control via oral gavage once or twice daily, as determined by the study design.[6]
-
Toxicity Monitoring: Record the body weight of each animal 2-3 times per week as a general measure of health and drug toxicity. Monitor for clinical signs of distress.
Protocol: Study Endpoints and Tissue Collection
-
Humane Endpoints: The study should be terminated when tumors in the control group reach the pre-defined maximum size (e.g., 2000 mm³), or if individual animals meet humane endpoints such as >20% body weight loss, tumor ulceration, or signs of significant distress.
-
Euthanasia & Necropsy: At the end of the study, euthanize the mice according to IACUC-approved methods.
-
Tissue Collection: Carefully excise the entire tumor and record its final weight.
-
Tissue Processing:
-
For Histology/IHC: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. This tissue can be used for H&E staining or immunohistochemistry for markers like Ki-67 (proliferation) or CD31 (microvessel density).
-
For Pharmacodynamics (PD): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.[13] This tissue is suitable for Western blot analysis to assess the phosphorylation status of target receptors like VEGFR2 and PDGFRβ.
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. It is calculated at the end of the study using the formula:
-
% TGI = (1 - [ΔT / ΔC]) x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
-
Graphical Representation: Plot the mean tumor volume (± SEM) for each group over time. Also, plot the mean percent body weight change over time to visualize toxicity.
-
Statistical Analysis: Use an appropriate statistical test (e.g., two-way repeated measures ANOVA for tumor growth curves, or a Student's t-test/one-way ANOVA for final tumor weights) to determine if the differences between the control and treated groups are statistically significant (p < 0.05).
-
Pharmacodynamic Analysis: Western blots on tumor lysates can confirm target engagement by showing a reduction in the phosphorylation of VEGFR2, PDGFRβ, or downstream effectors like AKT and ERK.[8]
-
Histological Analysis: Immunohistochemical staining can provide visual confirmation of this compound's biological effects, such as reduced cell proliferation (lower Ki-67 staining) or decreased microvessel density (lower CD31 staining).
By integrating these robust design principles and detailed protocols, researchers can confidently evaluate the preclinical efficacy of this compound, generating the high-quality data necessary to advance promising anti-cancer therapeutics.
References
- Shaheen, R. M., & Ellis, L. M. (2001). SU6668, a Multitargeted Angiogenesis Inhibitor. Clinical Cancer Research.
- National Cancer Institute. (n.d.). Definition of this compound - NCI Drug Dictionary.
- Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.
- Pola, R., et al. (2007). Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo. BMC Cancer.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5329099.
- Kudo, M., et al. (2017). This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study. The Lancet Gastroenterology & Hepatology.
- National Cancer Institute. (n.d.). Definition of this compound - NCI Dictionary of Cancer Terms.
- Iruela-Arispe Lab. (n.d.). Xenograft Tumor Assay Protocol. University of California, Los Angeles.
- Aldea, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
- Antineo. (n.d.). Cell-Derived Xenografts.
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Orantinib (SU6668) in Murine Models: A Comprehensive Guide to Dosage and Administration
Introduction: Rationale for Orantinib in Preclinical Research
This compound, also known as SU6668 or TSU-68, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor (RTKI).[1][2] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of vascular endothelial growth factor receptor 2 (VEGFR2, KDR/Flk-1), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ).[3][4] These receptors are critical mediators of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen, as well as tumor cell proliferation and metastasis.[4][5] By simultaneously targeting these key pathways, this compound presents a compelling therapeutic strategy for a broad range of solid tumors.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound dosage and administration protocols in murine models, grounded in published preclinical data and best practices for animal handling.
Mechanism of Action: A Multi-Pronged Attack on Tumor Growth
This compound's efficacy stems from its ability to disrupt multiple signaling cascades essential for tumor progression. The inhibition of VEGFR2 blocks the primary signaling pathway for VEGF, a key driver of angiogenesis.[4] Concurrently, targeting PDGFRβ, often expressed on pericytes and stromal cells, disrupts the maturation and stability of newly formed tumor vasculature.[4] The inhibition of FGFR1 further contributes to the anti-angiogenic effect and can directly inhibit the proliferation of tumor cells that are dependent on FGF signaling.[3] This multi-targeted approach not only hinders the formation of new blood vessels but also leads to the regression of existing tumor vasculature, ultimately starving the tumor and inhibiting its growth.[4]
Caption: this compound's multi-targeted inhibition of key receptor tyrosine kinases.
Pharmacokinetics and Dosing Considerations in Mice
While detailed pharmacokinetic parameters for this compound in mice are not extensively published in a consolidated manner, studies in rats provide some insight. In rats, this compound exhibits rapid autoinduction of its own metabolism, leading to a decrease in plasma concentrations upon repeated dosing.[6] This suggests that the dosing schedule can significantly impact drug exposure and, consequently, efficacy. Researchers should be aware of this potential for altered pharmacokinetics with chronic administration.
Recommended Dose Ranges
Preclinical studies have established a broad therapeutic window for this compound in mice. The effective dose can vary depending on the tumor model, administration route, and treatment schedule.
| Dose Range (mg/kg/day) | Administration Route | Tumor Models | Reference |
| 4 - 200 | Oral (p.o.) | A431 (epidermoid carcinoma) | [7] |
| 75 - 200 | Oral (p.o.) | A375 (melanoma), Colo205 (colon), H460 (lung), Calu-6 (lung), C6 (glioma), SF763T (glioma), SKOV3TP5 (ovarian) | [2] |
| 200 | Oral (p.o.) | TMK-1 (gastric) | [5] |
| 75 | Intraperitoneal (i.p.) | A431 (epidermoid carcinoma) | [7] |
Note: It is crucial to perform a pilot dose-range-finding study for your specific tumor model and experimental conditions to determine the optimal dose that balances efficacy and tolerability.
Protocols for this compound Preparation and Administration
Vehicle Formulation
This compound is poorly soluble in aqueous solutions. A commonly used and effective vehicle for in vivo administration in mice is a suspension prepared with a combination of solvents.
Standard Vehicle Formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required to fully dissolve the compound.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the mixture and vortex until fully incorporated.
-
Finally, add the saline to the desired final volume and mix thoroughly. The final formulation will be a suspension.
-
It is recommended to prepare this formulation fresh before each administration and to keep it well-suspended during dosing.
Caption: Workflow for preparing the this compound dosing vehicle.
Oral Gavage Administration
Oral gavage is the most common and clinically relevant route for this compound administration.[4]
Step-by-Step Protocol:
-
Animal Restraint: Properly restrain the mouse to ensure its safety and prevent injury. The scruffing method, where the loose skin over the shoulders is gently but firmly grasped, is standard. This should create a straight line from the head to the body.[8]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. The appropriate size for an adult mouse is typically 20-22 gauge with a length of about 1.5 inches.[3]
-
Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. This ensures the tip reaches the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.[1][8]
-
Administration: Once the needle is in the stomach, slowly administer the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1]
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path of insertion. Monitor the mouse for several minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[1]
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is an alternative route that can also be used for this compound administration.[7]
Step-by-Step Protocol:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]
-
Needle and Syringe: Use a 25-27 gauge needle for the injection.[10]
-
Insertion: Insert the needle, bevel up, at a 10-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate incorrect placement.[10][11]
-
Administration: Slowly inject the this compound suspension. The recommended maximum volume for i.p. injection in mice is 10 mL/kg.[11]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Animal Welfare and Toxicity Monitoring
As with any experimental therapeutic, careful monitoring of the animals' health and well-being is paramount. While this compound has been shown to be generally well-tolerated at therapeutic doses in mice, researchers should be vigilant for potential adverse effects.[7]
Key Monitoring Parameters:
-
Body Weight: Monitor body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Daily observation for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), and food and water intake.
-
Tumor Ulceration: For subcutaneous tumor models, monitor for tumor ulceration and provide appropriate palliative care as per institutional guidelines.
-
Cardiovascular Effects: Although less common in preclinical models, some tyrosine kinase inhibitors have been associated with cardiovascular toxicities in humans.[12] While routine cardiovascular monitoring in mice is complex, be aware of any signs that could suggest cardiac distress, such as changes in activity levels or breathing patterns.
Any animal exhibiting signs of severe toxicity should be managed according to the approved institutional animal care and use committee (IACUC) protocol, which may include dose reduction or euthanasia.
Conclusion
This compound (SU6668) is a valuable tool for preclinical cancer research due to its multi-targeted inhibition of key angiogenic and proliferative pathways. The successful implementation of in vivo studies with this compound relies on the careful preparation of the drug, appropriate administration techniques, and diligent monitoring of animal welfare. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust and reproducible experiments to further elucidate the therapeutic potential of this promising anti-cancer agent.
References
- Animals in Science - Queen's University. Intraperitoneal Injection in Mice.
- Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. 2021.
- Florida State University Office of Research. Oral Gavage in the Mouse. 2016.
- Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. 2019.
- Instech Laboratories. Guide to Oral Gavage for Mice and Rats. 2020.
- Scribd. IP Injection Protocol in Mice.
- UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UBC Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. 2021.
- Huang X, et al. Combined therapy of local and metastatic 4T1 breast tumor in mice using SU6668, an inhibitor of angiogenic receptor tyrosine kinases, and the immunostimulator B7.2-IgG fusion protein. Cancer Res. 2002;62(20):5727-35.
- Abdel-Qadir H, et al. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities.
- Laird AD, et al. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer Res. 2000;60(15):4152-60.
- Barlési F, et al. Therapeutic drug monitoring and tyrosine kinase inhibitors. OncoTargets and Therapy. 2016;9:3609–3620.
- Öztürk E, et al. Monitoring the Response to Tyrosine Kinase Inhibitor (TKI) Treatment in Chronic Myeloid Leukemia (CML). Mediterranean Journal of Hematology and Infectious Diseases. 2014;6(1):e2014034.
- ResearchGate. Monitoring the Response to Tyrosine Kinase Inhibitor (TKI) Treatment in Chronic Myeloid Leukemia (CML). 2014.
- Tokuyama J, et al. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. International Journal of Oncology. 2005;26(5):1269-75.
- MDPI. Relevance of Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Routine Clinical Practice: A Pilot Study. 2020.
- Oxford Academic. Molecular Imaging and Biological Evaluation of HuMV833 Anti-VEGF Antibody: Implications for Trial Design of Antiangiogenic Antibodies. Journal of the National Cancer Institute. 2002;94(21):1634-1644.
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- MuriGenics. Toxicology.
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- Yeh TK, et al. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice. Cancer Chemotherapy and Pharmacology. 2011;68(5):1241-50.
- Li J, et al. Safety and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor YN968D1 in patients with advanced malignancies. BMC Cancer. 2010;10:529.
- Yoshisue K, et al. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats. Drug Metabolism and Disposition. 2005;33(7):953-9.
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Orantinib (SU6668): A Technical Guide to Solubilization for In Vitro Cell-Based Assays
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper solubilization and handling of Orantinib (SU6668/TSU-68) for use in cell culture applications. This compound is a potent, multi-targeted receptor tyrosine kinase inhibitor, and its efficacy in in vitro studies is critically dependent on achieving and maintaining proper solubilization. This guide details optimized protocols for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, while addressing common challenges such as precipitation. Adherence to these protocols is essential for ensuring experimental reproducibility and the scientific integrity of results.
Introduction to this compound and the Imperative of Proper Solubilization
This compound is an orally bioavailable small molecule that inhibits the autophosphorylation of key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves competitively binding to the ATP-binding sites of these kinases.[2] Specifically, this compound shows high potency against PDGFRβ autophosphorylation with a Ki of 8 nM, and also strongly inhibits Flk-1/KDR (VEGFR2) and FGFR1 trans-phosphorylation.[2][3][4] This targeted inhibition makes this compound a valuable tool for cancer research and drug development.
The hydrophobic nature of many small molecule inhibitors, including this compound, presents a significant challenge for their use in aqueous biological systems like cell culture media. Improper solubilization can lead to the formation of precipitates, resulting in an inaccurate final concentration of the compound and, consequently, unreliable and non-reproducible experimental data. Therefore, a systematic and validated approach to dissolving and diluting this compound is paramount for the success of in vitro studies. This guide provides such an approach, grounded in established laboratory practices for handling small molecule inhibitors.[5]
This compound: Key Chemical and Solubility Properties
A thorough understanding of this compound's chemical and physical properties is the foundation for its effective use in research.
| Property | Value | Source(s) |
| Synonyms | SU6668, TSU-68 | [3][6] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [4][6] |
| Molecular Weight | 310.35 g/mol | [2][4] |
| Appearance | Crystalline solid | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (161.11 mM) | [4][8] |
| Solubility in Water | Insoluble or slightly soluble | [9] |
| Storage (Powder) | -20°C for up to 3 years | [10] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [10][11] |
Note: The solubility of this compound in DMSO can be influenced by factors such as the purity of the compound and the use of fresh, anhydrous DMSO. Moisture-contaminated DMSO may reduce solubility.[2]
Experimental Protocols
Protocol for Preparing a High-Concentration this compound Stock Solution in DMSO
The initial step in utilizing this compound for cell culture experiments is the preparation of a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[12]
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and solubility.
-
Preparation of Stock Solution:
-
Carefully weigh the desired amount of this compound powder. For ease of use, it is often practical to dissolve the entire contents of the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). Refer to the table above for solubility limits.
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 310.35 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 0.001 L * 310.35 g/mol = 0.0031035 g = 3.1035 mg
-
-
Therefore, dissolve 3.1035 mg of this compound in 1 mL of DMSO.
-
-
-
Ensuring Complete Solubilization:
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3][10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10][11]
-
Protocol for Preparing Working Solutions of this compound in Cell Culture Media
The high-concentration DMSO stock solution must be diluted to the final desired concentration in your cell culture medium. The key challenge at this stage is to avoid precipitation of the hydrophobic compound as it is introduced into the aqueous environment of the media.
Materials:
-
This compound DMSO stock solution (from Protocol 3.1)
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile tubes and pipettes
Procedure:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in the cell culture medium. A stepwise dilution is often more effective than a single large dilution.[10]
-
Final Dilution:
-
Add the required volume of the this compound DMSO stock solution to a volume of pre-warmed cell culture medium. A common practice is to add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.
-
Crucial Consideration: Final DMSO Concentration. The final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells.[5][10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
-
Example Dilution: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
The dilution factor is 10,000 µM / 10 µM = 1000.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
The final DMSO concentration will be 0.1% (10 µL in 10 mL).
-
-
-
Verification of Solubilization: After dilution, visually inspect the working solution for any signs of precipitation. If cloudiness or particles are observed, you may try gently warming the solution to 37°C or briefly sonicating it.[14] However, persistent precipitation indicates that the solubility limit in the aqueous medium has been exceeded.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for this compound solubilization.
Caption: this compound's mechanism of action.
Troubleshooting and Best Practices
-
Precipitation in Media: If precipitation occurs upon dilution, consider a more gradual, multi-step dilution process. Alternatively, prepare a slightly more concentrated intermediate dilution in a serum-free medium before the final dilution in a complete medium.
-
Use of Anhydrous Solvents: Always use fresh, anhydrous DMSO. Older bottles of DMSO can absorb atmospheric moisture, which can significantly impair the solubility of hydrophobic compounds.[2]
-
Sterility: While DMSO is bacteriostatic, it is not a sterilizing agent.[10] Handle all solutions aseptically. Filtration of the final working solution through a 0.22 µm syringe filter can be considered, but be aware that some compounds may bind to the filter membrane, reducing the final concentration.
-
Vehicle Controls: The inclusion of a vehicle control (culture medium with the same final concentration of DMSO as the experimental samples) is non-negotiable for valid data interpretation.[5]
Conclusion
The successful application of this compound in cell-based assays is critically dependent on meticulous attention to its solubilization. By following the detailed protocols and best practices outlined in this guide, researchers can minimize variability, prevent compound precipitation, and ensure the generation of accurate and reproducible data. A clear understanding of this compound's properties and a systematic approach to its preparation are essential for harnessing its full potential as a selective inhibitor of key signaling pathways in cancer research.
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- This compound (TSU-68)
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- (Z)
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- Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO).
- How do I make a stock solution of a substance in DMSO?.
- How to dissolve small inhibitor molecules for binding assay?.
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Application Note & Protocol: Western Blot Analysis of Orantinib-Treated Cells
<_
Introduction: Elucidating the Molecular Impact of Orantinib
This compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of several key receptors implicated in tumorigenesis and angiogenesis.[4][5] Specifically, this compound potently inhibits the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][6][7] By blocking the activation of these receptors, this compound effectively disrupts downstream signaling cascades that are crucial for cell proliferation and the formation of new blood vessels that supply tumors.[2][6] Additionally, this compound has been shown to inhibit the phosphorylation of the stem cell factor receptor, c-Kit, which is often expressed in certain hematological malignancies.[2][4][6]
Western blotting is an indispensable technique for investigating the pharmacodynamic effects of kinase inhibitors like this compound. This method allows for the specific detection and semi-quantitative analysis of changes in protein phosphorylation, providing direct evidence of target engagement and pathway modulation. By using phospho-specific antibodies, researchers can precisely measure the inhibition of receptor autophosphorylation and the subsequent suppression of downstream signaling proteins.[8][9][10] This application note provides a comprehensive, field-proven protocol for performing Western blot analysis on cells treated with this compound, with a focus on ensuring data integrity and reproducibility.
Core Principle: Visualizing Kinase Inhibition
The central aim of this protocol is to quantify the decrease in phosphorylation of this compound's target RTKs and their downstream effectors. The workflow is designed to preserve the phosphorylation state of proteins post-cell lysis and to achieve a high signal-to-noise ratio for clear, interpretable results. A critical aspect of this analysis is the comparison of phosphorylated protein levels to the total protein levels, which serves as a loading control and confirms that the observed changes are due to altered kinase activity and not variations in protein expression.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways targeted by this compound. Understanding these pathways is crucial for selecting the appropriate phospho-specific antibodies and interpreting the resulting Western blot data.
Caption: this compound inhibits PDGFR, VEGFR2, FGFR, and c-Kit signaling.
Experimental Workflow
The following diagram outlines the key stages of the Western blot protocol for analyzing this compound-treated cells. Each step is detailed in the subsequent sections.
Caption: Western blot workflow for this compound-treated cells.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express the target receptors (e.g., NIH-3T3 cells overexpressing PDGFRβ, Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2).[4]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. This ensures cells are in a logarithmic growth phase and receptive to signaling events.
-
Serum Starvation (Optional but Recommended): To reduce basal receptor phosphorylation, serum-starve the cells for 4-18 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to stimulation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. It is advisable to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10 µM) and a time-course experiment (e.g., 30 min, 1h, 2h, 4h).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Ligand Stimulation: After the this compound pre-incubation period, stimulate the cells with the appropriate ligand (e.g., PDGF, VEGF) for a short duration (typically 5-15 minutes) to induce receptor phosphorylation. A non-stimulated control should also be included.
Part 2: Cell Lysis and Protein Extraction
-
Critical Consideration: The preservation of phosphorylation is paramount. All steps must be performed on ice or at 4°C to minimize the activity of endogenous phosphatases and proteases.[11]
-
Preparation of Lysis Buffer: A RIPA (Radioimmunoprecipitation assay) buffer is generally suitable. Crucially, it must be supplemented immediately before use with a cocktail of protease and phosphatase inhibitors.
-
Lysis Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Immediately before use, add:
-
1 mM PMSF
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, etc.)
-
-
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 300-500 µL for a 6-well plate well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Part 3: Protein Quantification
Accurate protein quantification is essential for equal loading of samples onto the gel. The Bicinchoninic acid (BCA) assay is recommended due to its high sensitivity and compatibility with most detergents found in lysis buffers.[12][13][14]
-
Prepare a Standard Curve: Use a series of dilutions of a known protein standard, such as Bovine Serum Albumin (BSA), to generate a standard curve (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).[14]
-
Prepare BCA Working Reagent: Mix BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[13]
-
Assay:
-
Add a small volume of each lysate and each BSA standard to a 96-well plate in duplicate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[13]
-
Measure the absorbance at 562 nm using a plate reader.
-
-
Calculate Concentration: Determine the protein concentration of your samples by interpolating their absorbance values from the BSA standard curve.[13]
Part 4: SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[15][16]
-
Sample Preparation:
-
Based on the protein concentrations determined by the BCA assay, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-40 µg per lane).
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. This buffer contains SDS to denature proteins and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.
-
Boil the samples at 95-100°C for 5-10 minutes to complete denaturation.[17]
-
-
Gel Electrophoresis:
-
Select a polyacrylamide gel percentage appropriate for the molecular weight of your target protein(s). For large RTKs, a lower percentage gel (e.g., 7.5%) is suitable.[15]
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[16][18]
-
Part 5: Protein Transfer
This step moves the separated proteins from the gel to a solid membrane (PVDF or nitrocellulose) for antibody probing.[19]
-
Membrane Preparation:
-
If using a PVDF membrane, activate it by soaking in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[19]
-
If using nitrocellulose, simply equilibrate it in transfer buffer.
-
-
Assemble the Transfer "Sandwich": Assemble the gel, membrane, and filter papers in the transfer cassette according to the manufacturer's instructions for either a wet or semi-dry transfer system. Ensure no air bubbles are trapped between the gel and the membrane.
-
Electrotransfer:
-
Wet Transfer: Recommended for quantitative transfer, especially for a wide range of protein sizes. Typically run at 100V for 60-90 minutes at 4°C.[20]
-
Semi-Dry Transfer: A faster alternative, suitable for many proteins. Run conditions vary by apparatus but are typically around 15-25V for 30-45 minutes.[20][21]
-
-
Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST before proceeding to the blocking step.
Part 6: Membrane Blocking
Blocking is a critical step to prevent the non-specific binding of antibodies to the membrane, thereby reducing background noise.[22][23]
-
Blocking Buffer Selection:
-
For most targets, 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is effective.[24][25]
-
Crucially, for detecting phosphorylated proteins, BSA is the preferred blocking agent. Milk contains phosphoproteins (caseins) that can cross-react with phospho-specific antibodies, leading to high background.
-
-
Incubation: Incubate the membrane in the blocking buffer for 1 hour at room temperature with gentle agitation.[26]
Part 7 & 8: Antibody Incubation
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ) in the appropriate blocking buffer (5% BSA in TBST for phospho-antibodies) at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11][27][28] This longer, colder incubation generally improves specificity and signal strength.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Dilute the secondary antibody in blocking buffer (5% milk in TBST is often suitable here).
-
Incubate for 1 hour at room temperature with gentle agitation.[26]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
Part 9 & 10: Detection and Data Analysis
Chemiluminescence is a highly sensitive detection method commonly used in Western blotting.[29][30][31]
-
Substrate Incubation: Prepare the enhanced chemiluminescent (ECL) substrate by mixing the components according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.[26]
-
Signal Detection:
-
Stripping and Reprobing:
-
To probe for total protein on the same membrane, the membrane can be "stripped" of the first set of antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with the antibody for the total protein (e.g., anti-total-PDGFRβ).
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. This corrects for any variations in protein loading.
-
Further normalize these values to the vehicle-treated control to determine the relative inhibition by this compound.
-
Data Presentation: Illustrative Results
The following table represents hypothetical data from a Western blot experiment analyzing the effect of this compound on PDGF-stimulated PDGFRβ phosphorylation.
| Treatment Group | p-PDGFRβ (Arbitrary Units) | Total PDGFRβ (Arbitrary Units) | Normalized p-PDGFRβ / Total PDGFRβ | % Inhibition (Relative to Stimulated Control) |
| Untreated | 50 | 1000 | 0.05 | 95.0% |
| PDGF Stimulated (Vehicle) | 1000 | 1050 | 0.95 | 0% |
| PDGF + 0.1 µM this compound | 550 | 1020 | 0.54 | 43.2% |
| PDGF + 1.0 µM this compound | 150 | 1030 | 0.15 | 84.2% |
| PDGF + 10 µM this compound | 60 | 1010 | 0.06 | 93.7% |
Trustworthiness and Self-Validation
This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Loading Controls: The use of total protein antibodies (e.g., total PDGFRβ) or housekeeping proteins (e.g., β-actin, GAPDH) is essential to confirm equal protein loading across all lanes.
-
Positive and Negative Controls: The inclusion of untreated, ligand-stimulated, and vehicle-treated samples are critical benchmarks for assessing the inhibitory effect of this compound.
-
Dose-Response: Observing a dose-dependent inhibition of phosphorylation provides strong evidence for a specific drug effect.
-
Phospho-Specificity: The use of highly validated, phospho-specific antibodies is crucial. Ideally, their specificity should be confirmed by treating lysates with a phosphatase to abolish the signal.[10]
By adhering to the detailed steps and rationale outlined in this application note, researchers can confidently perform Western blot analysis to investigate the molecular mechanisms of this compound and other kinase inhibitors, generating robust and reproducible data for drug development and signal transduction research.
References
- Rockland Immunochemicals. (n.d.). SDS-PAGE Protocol.
- QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay.
- Bio-Rad. (n.d.). Western Blot Blocking Reagents.
- Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know.
- ALPCO Diagnostics. (n.d.). BCA-Protein Quantification Assay.
- Sino Biological. (n.d.). Chemiluminescent Western Blotting Detection.
- G-Biosciences. (n.d.). Phospho-Specific Antibodies | Protein Phosphorylation.
- Biocompare. (n.d.). Western Blot Blocking Buffers.
- Sino Biological. (n.d.). Primary Antibody Incubation for Western Blotting.
- Boster Biological Technology. (n.d.). Western Blot Blocking Buffer Optimization.
- Assay-Protocol.com. (n.d.). SDS-PAGE.
- National Cancer Institute. (n.d.). Definition of this compound - NCI Drug Dictionary.
- Wikipedia. (n.d.). Bicinchoninic acid assay.
- Bio-Rad. (n.d.). Blocking & Antibody Incubation - Western Blot - Immunodetection.
- Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents - Patsnap Synapse.
- Bio-Rad. (n.d.). Phospho-Specific Antibodies.
- iGEM. (2016, October 4). SDS-PAGE for protein electrophoresis.
- Azure Biosystems. (n.d.). When to use Wet, Semi-Dry and Dry Transfers for Western Blots.
- University of Delhi. (n.d.). SDS-PAGE of protein.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- 10. An Overview of Phosphospecific Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
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Orantinib immunoprecipitation protocol for target kinases
Application Notes and Protocols
Topic: Immunoprecipitation of Orantinib's Target Kinases for Phosphorylation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound and Target Kinase Immunoprecipitation
This compound, also known as SU6668 or TSU-68, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism of action involves competitively binding to the ATP-binding pocket of several key kinases involved in angiogenesis and cell proliferation, thereby inhibiting their autophosphorylation and downstream signaling.[1][4] The principal targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][5][6] Additionally, it has been shown to inhibit the stem cell factor receptor, c-Kit.[2][7]
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using a highly specific antibody.[8][9][10] When coupled with immunoblotting, this method is invaluable for assessing the phosphorylation status of a target protein. In the context of this compound, IP allows for the specific isolation of its target kinases (e.g., VEGFR2, PDGFRβ) from treated cells. The subsequent analysis can quantitatively determine the extent to which this compound inhibits ligand-induced phosphorylation, providing direct evidence of its efficacy and mechanism of action at the cellular level.
This guide provides a comprehensive, field-tested protocol for the immunoprecipitation of this compound's target kinases, followed by Western blot analysis to evaluate changes in their phosphorylation state.
Core Principles and Experimental Design
The fundamental goal of this protocol is to quantify the inhibitory effect of this compound on the activation of its target RTKs. The experimental design hinges on comparing the phosphorylation level of a specific kinase under different conditions: a basal (unstimulated) state, a stimulated state (activated with a specific ligand), and a drug-treated state (pre-treated with this compound before ligand stimulation).
A successful experiment will demonstrate that while the total amount of immunoprecipitated kinase remains constant, the phosphotyrosine signal is significantly reduced in the this compound-treated samples compared to the ligand-stimulated control. This validates the drug's inhibitory action on the target.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits ligand-induced autophosphorylation of target RTKs.
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications | Purpose |
| Cell Lines | HUVECs (for VEGFR2), NIH-3T3 overexpressing PDGFRβ, etc. | Biological system for testing this compound's effects.[4][11] |
| This compound (SU6668) | MedChemExpress, Selleck Chemicals, etc. | Kinase inhibitor being tested. |
| Recombinant Ligands | VEGF-A, PDGF-BB, bFGF (species-specific) | To induce kinase activation and phosphorylation. |
| Primary IP Antibody | IP-validated, specific for target kinase (e.g., anti-VEGFR2, anti-PDGFRβ) | To specifically capture the target kinase from the lysate. |
| Primary WB Antibodies | Anti-Phosphotyrosine (e.g., 4G10), Anti-total target kinase | To detect phosphorylation status and total protein levels. |
| Protein A/G Beads | Agarose or Magnetic beads (e.g., from Cell Signaling Technology, Thermo Fisher) | To capture the antibody-antigen complex.[12] |
| Cell Lysis Buffer | Non-denaturing buffer (e.g., modified RIPA or Triton X-100 based) | To solubilize proteins while preserving immune complexes. |
| Protease Inhibitor Cocktail | Sigma-Aldrich, Thermo Fisher Scientific | To prevent protein degradation during lysis. |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich, Thermo Fisher Scientific | To preserve the phosphorylation state of proteins. |
| SDS-PAGE Reagents | Gels, buffers, loading dye | For protein separation. |
| PVDF Membrane | Bio-Rad, Millipore | For protein transfer during Western blotting. |
| Blocking Buffer | 5% BSA or non-fat milk in TBST | To prevent non-specific antibody binding. |
| Secondary Antibody | HRP-conjugated anti-mouse or anti-rabbit IgG | To detect the primary antibody in Western blotting. |
| ECL Substrate | Thermo Fisher Scientific, Bio-Rad | For chemiluminescent detection. |
| Equipment | Cell culture incubator, refrigerated microcentrifuge, rocking platform, magnetic rack (if using magnetic beads), electrophoresis and Western blot apparatus, imaging system. | Standard laboratory equipment. |
Detailed Experimental Protocol
This protocol is optimized for a 10 cm plate of confluent cells. Adjust volumes accordingly for different plate sizes.
Part 1: Cell Culture and Treatment
The choice of cell line is critical. Use a cell line known to express the target kinase and respond to its corresponding ligand. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are excellent for studying VEGFR2.[11]
-
Cell Seeding: Plate cells and grow until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 16-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in serum-free media. Aspirate the starvation media and add the this compound-containing media to the cells. Incubate for 1-2 hours at 37°C.[11]
-
Scientist's Note: The optimal concentration of this compound should be determined via a dose-response experiment, but starting points based on published IC50 values are recommended.[4][11]
Target Kinase Suggested this compound Concentration Range PDGFRβ 10 nM - 1 µM VEGFR2 100 nM - 5 µM | FGFR1 | 1 µM - 10 µM |
-
-
Ligand Stimulation: Without removing the this compound media, add the appropriate recombinant ligand to stimulate the kinase. Incubate for 5-10 minutes at 37°C.[11]
-
VEGF for VEGFR2
-
PDGF for PDGFRβ
-
FGF for FGFR1
-
-
Control Plates: Prepare the following control plates in parallel:
-
Negative Control: Serum-starved, no treatment, no ligand.
-
Positive Control: Serum-starved, vehicle (DMSO) treated, stimulated with ligand.
-
Antibody Control: A sample for IP with a non-specific IgG of the same isotype as the IP antibody.
-
Part 2: Cell Lysate Preparation
This step is performed on ice to minimize protease and phosphatase activity.
-
Harvesting: Immediately after stimulation, aspirate the media and wash the cells twice with ice-cold 1X PBS.
-
Lysis: Add 0.5-1.0 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Lysis Buffer Recipe (10 mL): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Add 100 µL of protease and 100 µL of phosphatase inhibitor cocktails immediately before use.
-
-
Incubation & Collection: Incubate the plates on ice for 10 minutes. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. This pellets the cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube. This is your clarified lysate.
-
Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is crucial for ensuring equal protein input for each IP.
Immunoprecipitation and Western Blot Workflow
Caption: Overall workflow from cell treatment to final Western blot analysis.
Part 3: Immunoprecipitation
-
Normalization: Adjust the volume of each lysate with lysis buffer so that each sample has the same total protein amount (typically 500 µg to 1 mg) in the same final volume (e.g., 500 µL).
-
Pre-Clearing (Recommended): To reduce non-specific binding, add 20 µL of a 50% Protein A/G bead slurry to each lysate. Incubate on a rotator for 30-60 minutes at 4°C.[14][15]
-
Pellet Beads: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack. Carefully transfer the pre-cleared supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the IP-grade primary antibody (specific to your target kinase) to the pre-cleared lysate. Incubate on a rotator for 2 hours to overnight at 4°C.[14]
-
Immune Complex Capture: Add 30-40 µL of a 50% Protein A/G bead slurry to each tube. Incubate on a rotator for an additional 1-3 hours at 4°C.[13]
-
Washing: Pellet the beads containing the immune complex. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Lysis Buffer.[15] Between each wash, gently resuspend the beads, then pellet them and completely remove the supernatant.
-
Scientist's Note: Thorough washing is critical for a clean final blot. Insufficient washing is a primary cause of high background.
-
Part 4: Elution and Western Blot Analysis
-
Elution: After the final wash, remove all supernatant. Add 40 µL of 2X Laemmli SDS-PAGE sample buffer directly to the beads.
-
Denaturation: Vortex briefly and boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads and denature the proteins.[16]
-
Sample Loading: Centrifuge the tubes at 14,000 x g for 1 minute. The supernatant now contains your isolated, denatured protein. Carefully load 20-30 µL of the supernatant onto an SDS-PAGE gel. Also, load 20-30 µg of the input lysate to verify protein expression.
-
Electrophoresis and Transfer: Run the gel and transfer the separated proteins to a PVDF membrane according to standard procedures.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBST. b. Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C. c. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: To confirm equal amounts of the target kinase were immunoprecipitated in each sample, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target kinase. The total kinase band intensity should be similar across all lanes.
Data Interpretation and Expected Results
| Sample Condition | Expected Phospho-Kinase Signal | Expected Total Kinase Signal (Re-probe) | Rationale |
| Untreated (Basal) | Low / None | Present | Demonstrates low basal activity after serum starvation. |
| Ligand Stimulated | Strong Signal | Present | Confirms ligand-induced activation of the kinase. |
| This compound + Ligand | Reduced / Abolished Signal | Present | Key Result: Shows this compound's inhibition of phosphorylation. |
| IgG Control | No Signal | No Signal | Confirms antibody specificity in the IP step. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal for Target Protein | Inefficient IP antibody; Insufficient protein in lysate; Inefficient elution. | Use a validated IP-grade antibody; Increase starting protein amount; Ensure complete boiling in sample buffer. |
| High Background on Western Blot | Insufficient washing; Non-specific antibody binding; Too much secondary antibody. | Increase the number and duration of wash steps; Increase blocking time or change blocking agent (e.g., BSA); Titrate secondary antibody. |
| Phospho-signal in Unstimulated Control | Incomplete serum starvation; Phosphatase inhibitors not working. | Increase starvation time to 24 hours; Use fresh phosphatase inhibitors in lysis buffer. |
| Total Kinase Signal is Uneven | Unequal protein loading in the IP step. | Carefully quantify protein concentration before IP and ensure equal input for all samples. |
References
- National Cancer Institute. (n.d.). Definition of this compound - NCI Drug Dictionary.
- Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5329099.
- Garre, E., et al. (2019). Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs. Current Protocols in Chemical Biology.
- Suman, S., & Das, T. P. (2011). Coimmunoprecipitation assay for the detection of kinase-substrate interactions. In Protein-Protein Interactions (pp. 439-446). Humana Press.
- ResearchGate. (2014). Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting?
- National Cancer Institute. (n.d.). Definition of this compound - NCI Dictionary of Cancer Terms.
- Bio-protocol. (2014). IP-Kinase Assay.
- Bio-protocol. (2013). Active Cdk5 Immunoprecipitation and Kinase Assay.
- Creative Diagnostics. (n.d.). Immunoprecipitation (IP) Protocol.
- MedChemExpress. (n.d.). Immunoprecipitation (IP).
- AdooQ Bioscience. (n.d.). TSU-68 (this compound, SU6668).
- Hryn-Tamoiko, A., et al. (2017). Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity. Scientific Reports.
- MDPI. (2022). Potassium Dehydroandrograpolide Succinate Targets NRP1 Mediated VEGFR2/VE-Cadherin Signaling Pathway to Promote Endothelial Barrier Repair. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Identification of new FGFR1-binding peptides using PepSpot assay.
- MDPI. (2021). Controlled Plasma Membrane Delivery of FGFR1 and Modulation of Signaling by a Novel Regulated Anterograde RTK Transport Pathway. Cells.
- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
- Cloud-Clone Corp. (n.d.). Monoclonal Antibody to Fibroblast Growth Factor Receptor 1 (FGFR1).
- Selleck BioTech. (n.d.). This compound (SU6668).
- Allen, B. L., et al. (2021). VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment. JCI Insight.
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Introduction: Orantinib and the Imperative of Cell Viability Assessment
An Application Note and Protocol for Assessing Cancer Cell Viability Following Orantinib Treatment
This compound (formerly known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. It selectively targets the ATP-binding sites of key receptors implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptor (FGFR). By inhibiting these pathways, this compound can effectively suppress tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.
The evaluation of a compound's cytotoxic and cytostatic effects is a cornerstone of pre-clinical drug development. Cell viability assays are fundamental tools used to quantify the physiological state of cells in response to a therapeutic agent like this compound. These assays measure various cellular parameters, such as metabolic activity or membrane integrity, to determine the proportion of live, healthy cells. The data generated, particularly the half-maximal inhibitory concentration (IC50), is critical for dose-response studies and for understanding the therapeutic potential of the drug.
This document provides a detailed protocol for assessing cell viability in cancer cell lines treated with this compound, utilizing the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a primary example. The principles and steps outlined can be adapted for other colorimetric or luminescent-based viability assays.
Mechanism of Action: this compound's Multi-Targeted Inhibition
This compound exerts its anti-tumor effects by competitively inhibiting the phosphorylation of key tyrosine kinase receptors. This blockade disrupts the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Figure 1: this compound's Mechanism of Action. this compound inhibits VEGFR, PDGFR, and FGFR at the cell membrane, blocking downstream signaling for angiogenesis, proliferation, and survival.
Principle of the MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7). Ensure cells are in the logarithmic growth phase.
-
This compound (TSU-68): Stock solution (e.g., 10 mM in DMSO). Store at -20°C.
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
MTT Reagent: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Hemocytometer or automated cell counter
-
Standard sterile cell culture equipment (pipettes, flasks, etc.)
-
Experimental Protocol: Step-by-Step Guide
Part 1: Cell Seeding
-
Cell Culture: Culture cells in T-75 flasks until they reach 70-80% confluency. This ensures cells are in an active growth phase.
-
Harvesting: Wash cells with PBS, then add Trypsin-EDTA to detach them. Neutralize trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the drug treatment period.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
Part 2: this compound Treatment
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions from the stock solution using a serum-free or low-serum medium. A common starting range for a new compound might be 0.1, 1, 10, 50, and 100 µM. It is crucial to include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that depends on the cell line's doubling time and the drug's mechanism.
Part 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Figure 2: Experimental Workflow. A step-by-step overview of the cell viability assay protocol, from cell seeding to data acquisition.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the treated cells is expressed as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Example Data Presentation
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.198 | 0.06 | 95.5% |
| 1 | 1.052 | 0.07 | 83.9% |
| 10 | 0.631 | 0.05 | 50.3% |
| 50 | 0.245 | 0.03 | 19.5% |
| 100 | 0.113 | 0.02 | 9.0% |
Troubleshooting and Considerations
-
High Background: Incomplete removal of MTT-containing medium or contamination can lead to high background. Ensure careful aspiration and use of sterile techniques.
-
Low Signal: Insufficient cell numbers or low metabolic activity can result in a weak signal. Optimize cell seeding density and ensure cells are healthy.
-
Drug-Assay Interference: this compound, if colored, could interfere with the absorbance reading. Always run a control with the drug in cell-free wells to check for direct interaction with the MTT reagent.
-
DMSO Toxicity: High concentrations of DMSO (>0.5%) can be toxic to cells. Ensure the final DMSO concentration in all wells is consistent and non-toxic.
Conclusion
This application note provides a comprehensive framework for conducting cell viability assays to evaluate the efficacy of this compound. The MTT assay is a reliable and robust method for generating dose-response curves and determining IC50 values. Accurate and reproducible data from these assays are essential for advancing our understanding of this compound's therapeutic potential and for its continued development as an anti-cancer agent.
References
- Title: this compound (TSU-68/SU6668), a multi-targeted receptor tyrosine kinase inhibitor, is a potent radiosensitizer for human colon cancer. Source: Cancer Biology & Therapy URL:[Link]
- Title: SU6668, a multiple receptor tyrosine kinase inhibitor, inhibits tumor growth and angiogenesis in vivo. Source: Molecular Cancer Therapeutics URL:[Link]
- Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL:[Link]
Application Note: Evaluating the Anti-Angiogenic Efficacy of Orantinib (SU6668)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for assessing the anti-angiogenic properties of Orantinib (also known as SU6668), a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] this compound targets key mediators of angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6] This application note details the scientific rationale for using this compound as an anti-angiogenic agent, presents its mechanism of action, and provides comprehensive, field-proven protocols for in vitro and ex vivo assays to quantify its efficacy.
Introduction to Angiogenesis and this compound
Angiogenesis is a complex, multi-step process involving the degradation of the extracellular matrix, followed by the migration, proliferation, and differentiation of endothelial cells to form new vascular structures.[7][8] In cancer, this process is often dysregulated, leading to the formation of a dedicated blood supply that fuels tumor progression.[1][3] Several growth factors and their corresponding receptor tyrosine kinases (RTKs) are pivotal in driving tumor angiogenesis, making them prime targets for therapeutic intervention.[9][10]
This compound (SU6668) is a small molecule inhibitor that competitively targets the ATP-binding sites of multiple RTKs crucial for angiogenesis.[4][11][12] By inhibiting the autophosphorylation of VEGFRs, PDGFRs, and FGFRs, this compound effectively blocks the downstream signaling cascades that promote endothelial cell proliferation and survival.[4][5] This multi-targeted approach offers a robust strategy for inhibiting the complex and redundant pathways that drive tumor vascularization.[1][13]
Mechanism of Action: this compound's Multi-Targeted Inhibition
This compound's anti-angiogenic effects stem from its ability to simultaneously inhibit several key RTKs. It demonstrates high potency against PDGFRβ and also effectively targets VEGFR-2 (KDR/Flk-1) and FGFR1.[11][14][15] This inhibition of growth factor-stimulated tyrosine phosphorylation has been confirmed in various in vitro studies.[1] The drug has also been shown to induce apoptosis in vascular endothelial cells and tumor cells, further contributing to its anti-tumor activity.[1]
Below is a diagram illustrating the signaling pathways inhibited by this compound.
Caption: this compound inhibits key receptor tyrosine kinases.
Quantitative Inhibitory Activity of this compound
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. This data underscores the compound's potent and selective activity.
| Target | Parameter | Value | Reference |
| PDGFRβ | Ki | 8 nM | [11][14] |
| FGFR1 | Ki | 1.2 µM | [11][14] |
| VEGFR1 (Flt-1) | Ki | 2.1 µM | [14] |
| c-Kit | IC50 | 0.1 - 1 µM | [11] |
| VEGF-driven HUVEC Mitogenesis | IC50 | 0.34 µM | [11][13] |
| FGF-driven HUVEC Mitogenesis | IC50 | 9.6 µM | [11][13] |
Experimental Protocols for Assessing Anti-Angiogenic Activity
This section provides detailed protocols for robust and reproducible in vitro and ex vivo assays to evaluate the anti-angiogenic effects of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay is a cornerstone for evaluating angiogenesis in vitro, as it recapitulates the differentiation and morphogenesis of endothelial cells into capillary-like structures.[16]
Principle: When plated on a basement membrane-like substrate, such as Matrigel®, endothelial cells will form intricate, tube-like networks. Anti-angiogenic compounds like this compound will disrupt this process in a dose-dependent manner.
Experimental Workflow Diagram:
Caption: Workflow for the endothelial tube formation assay.
Detailed Protocol:
-
Preparation of Matrigel® Plate:
-
Thaw Matrigel® Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-cooled 96-well plate.
-
Ensure the gel is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[17][18]
-
-
Cell Preparation and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency.
-
Harvest the cells using trypsin and neutralize.[19]
-
Resuspend the cells in endothelial cell growth medium (e.g., EGM-2) at a concentration of 1x10⁵ to 1.5x10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. A vehicle control (e.g., 0.1% DMSO) must be included.
-
-
Incubation and Visualization:
-
Add 100 µL of the cell suspension containing this compound or vehicle to each well of the solidified Matrigel® plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[18]
-
After incubation, carefully remove the medium and wash the cells gently with Hanks' Balanced Salt Solution (HBSS).[17]
-
For fluorescent visualization, label the cells with Calcein AM (e.g., 8 µg/mL in HBSS) for 30-40 minutes at 37°C.[17]
-
-
Data Acquisition and Analysis:
-
Capture images of the tube networks using an inverted fluorescence microscope.
-
Quantify the total tube length, number of branch points, and total network area using image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[18]
-
Plot the quantified data against the this compound concentration to determine the IC50 for tube formation inhibition.
-
Ex Vivo Aortic Ring Assay
The aortic ring assay provides a more physiologically relevant model by using an organ culture system that recapitulates the complexity of angiogenesis, involving multiple cell types and their interactions within an extracellular matrix.[20][21]
Principle: A cross-section of an aorta, when embedded in an extracellular matrix like collagen or Matrigel®, will sprout new microvessels. This outgrowth can be inhibited by anti-angiogenic compounds.[22][23][24]
Experimental Workflow Diagram:
Caption: Workflow for the ex vivo aortic ring assay.
Detailed Protocol:
-
Aorta Isolation and Preparation:
-
Humanely euthanize a rat or mouse and sterilize the thoracic region.
-
Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, serum-free endothelial basal medium (EBM-2).[20]
-
Carefully remove the periaortic fibroadipose tissue and any collateral vessels under a dissecting microscope.[20]
-
Cross-section the cleaned aorta into 1-2 mm thick rings using a sterile razor blade.[20][24]
-
-
Embedding and Culturing:
-
Prepare a collagen gel solution on ice.[20]
-
Add a base layer of 200 µL of the collagen mix to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[20]
-
Place one aortic ring in the center of each well on top of the polymerized collagen.[20]
-
Cover the ring with a second layer of 200 µL of collagen mix and allow it to polymerize.[20]
-
Add 500 µL of EBM-2, supplemented with 2.5% FBS and the desired concentrations of this compound or vehicle control, to each well.[18]
-
-
Monitoring and Quantification:
-
Culture the rings for 7-14 days, replacing the medium every 2-3 days.[18]
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted phase-contrast microscope.
-
Capture images at regular intervals (e.g., day 7, 9, and 11).
-
Quantify the extent of angiogenic sprouting by measuring the length and number of microvessels originating from the aortic ring using image analysis software.
-
Data Interpretation and Self-Validation
Trustworthiness Through Controls: The validity of these assays hinges on the inclusion of appropriate controls.
-
Negative Control (Vehicle): This group (e.g., 0.1% DMSO in media) establishes the baseline for maximal angiogenesis in the assay system.
-
Positive Control (Known Inhibitor): Including a well-characterized angiogenesis inhibitor (e.g., Suramin) validates the assay's ability to detect inhibition.[25]
-
No Matrigel®/Collagen Control: This control ensures that any observed structures are dependent on the extracellular matrix.[25]
Expected Outcomes with this compound: Treatment with this compound is expected to result in a dose-dependent inhibition of both endothelial tube formation and aortic ring sprouting. This will manifest as:
-
Reduced total tube length and fewer branch points in the tube formation assay.
-
Decreased number and length of microvessel outgrowths in the aortic ring assay.
By comparing the results from the this compound-treated groups to the vehicle control, a dose-response curve can be generated, and the IC50 value can be calculated, providing a quantitative measure of this compound's anti-angiogenic potency in each model system. The consistency of results across these different but complementary assays will provide a high degree of confidence in the findings.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the anti-angiogenic activity of this compound. The multi-targeted nature of this compound, inhibiting key RTKs like VEGFR, PDGFR, and FGFR, makes it a compelling candidate for anti-cancer therapies.[1][4][6] The use of both the endothelial cell tube formation assay and the more physiologically complex aortic ring assay allows for a comprehensive in vitro and ex vivo assessment of its efficacy. Adherence to these detailed methodologies, coupled with rigorous data analysis and the use of appropriate controls, will ensure the generation of reliable and reproducible data for researchers in the field of cancer biology and drug development.
References
- PubMed. SU6668, a Multitargeted Angiogenesis Inhibitor. [Link]
- Bio-protocol. Rat Aortic Ring Model to Assay Angiogenesis ex vivo. [Link]
- Corning.
- PubMed. Ex Vivo Mouse Aortic Ring Angiogenesis Assay. [Link]
- PMC - NIH. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. [Link]
- Springer Nature Experiments. Ex Vivo Mouse Aortic Ring Angiogenesis Assay. [Link]
- National Cancer Institute. Definition of this compound - NCI Drug Dictionary. [Link]
- PubMed. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. [Link]
- PMC - NIH. Aortic Ring Assay. [Link]
- AACR Journals. SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors1. [Link]
- PMC - NIH. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link]
- PubChem - NIH. This compound. [Link]
- Patsnap Synapse.
- PMC - PubMed Central. Current methods for assaying angiogenesis in vitro and in vivo. [Link]
- Journal of Hematology & Oncology. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy. [Link]
- Targeted Oncology. Novel Angiogenesis Inhibitor Shows Preliminary Evidence of Activity. [Link]
- Angiogenesis Foundation. Angiogenesis Inhibitors for Cancer. [Link]
- PubMed. In vivo models of angiogenesis. [Link]
- PMC - NIH. In vivo models of angiogenesis. [Link]
- PMC - NIH.
- CancerNetwork. Targeting Angiogenesis in Solid Tumors. [Link]
- ResearchGate. In vivo models of angiogenesis | Request PDF. [Link]
- PMC - PubMed Central.
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- 2. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. selleckchem.com [selleckchem.com]
- 12. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.co.jp [abcam.co.jp]
Troubleshooting & Optimization
Orantinib Optimization and Troubleshooting for Cell Culture Experiments: A Technical Guide
Welcome to the technical support center for Orantinib (also known as SU6668 or TSU-68). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound concentrations for your cell culture experiments. Here, we will address common challenges and provide solutions in a direct question-and-answer format, ensuring scientific integrity and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture.
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its principal mechanism involves the competitive inhibition of ATP binding to the kinase domains of several key receptors involved in angiogenesis and cell proliferation.[3][4] Primarily, it targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2][5][6] By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling pathways, leading to the inhibition of angiogenesis and tumor cell growth.[1][2][7]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. However, a general starting range for in vitro experiments is between 0.1 µM and 10 µM .[3] For example, inhibition of PDGF-stimulated PDGFRβ tyrosine phosphorylation has been observed at concentrations as low as 0.03-0.1 µM in NIH-3T3 cells.[3] The IC50 for inhibiting VEGF-driven mitogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) is approximately 0.34 µM, while for FGF-driven mitogenesis, it's around 9.6 µM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO.[3][9] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
While this compound is selective for VEGFR, PDGFR, and FGFR, some off-target effects have been reported. It has been shown to inhibit the stem cell factor (SCF) receptor, c-kit, with an IC50 of 0.1-1 µM in human myeloid leukemia cells.[3][10] Additionally, it can inhibit Aurora kinases B and C with IC50 values of 35 nM and 210 nM, respectively.[10] It's important to consider these off-target effects when interpreting your results, especially at higher concentrations.[11][12][13]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Biological Effect Observed
-
Question: I am not observing the expected anti-proliferative or anti-angiogenic effects of this compound in my cell culture experiments. What could be the reason?
-
Answer & Troubleshooting Steps:
-
Verify Drug Concentration and Activity:
-
Action: Confirm the calculations for your serial dilutions. It's easy to make a dilution error.
-
Rationale: An incorrect concentration is the most common reason for a lack of effect.
-
Action: If possible, test the activity of your this compound stock on a sensitive, well-characterized cell line as a positive control.
-
Rationale: This will confirm that the compound itself is active.
-
-
Assess Cell Line Sensitivity:
-
Action: Perform a dose-response curve (e.g., from 0.01 µM to 50 µM) to determine the IC50 value for your specific cell line.
-
Rationale: Different cell lines exhibit varying sensitivities to this compound due to differences in their receptor expression and signaling pathway dependencies.
-
-
Check for Drug Stability and Solubility:
-
Action: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. When preparing your working solution, visually inspect for any precipitation after dilution in the cell culture medium.
-
Rationale: this compound precipitation will lead to a lower effective concentration in the culture. If you observe precipitation, you may need to adjust your dilution method or use a fresh stock.
-
-
Consider Experimental Timeline:
-
Action: The duration of this compound treatment may need to be optimized. Test different time points (e.g., 24, 48, 72 hours).
-
Rationale: The effects of this compound on cell viability and signaling may not be apparent at early time points.
-
-
Issue 2: High Levels of Cell Death (Cytotoxicity) at Low Concentrations
-
Question: I am observing significant cytotoxicity in my cells even at low concentrations of this compound, which is masking the specific inhibitory effects I want to study. How can I mitigate this?
-
Answer & Troubleshooting Steps:
-
Evaluate DMSO Toxicity:
-
Action: Run a vehicle control with the highest concentration of DMSO used in your experiment (without this compound).
-
Rationale: The solvent, DMSO, can be toxic to some cell lines at concentrations as low as 0.5%.[14] Ensure your final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
-
-
Optimize Treatment Duration:
-
Action: Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe inhibition of signaling pathways without inducing widespread cell death.
-
Rationale: Prolonged exposure to even low concentrations of a cytotoxic agent can lead to significant cell death.
-
-
Use a More Sensitive Assay for Your Endpoint:
-
Action: Instead of a long-term cell viability assay (e.g., MTT or CellTiter-Glo), consider a shorter-term functional assay, such as a phosphorylation assay (Western blot for p-VEGFR, p-PDGFR) or a cell migration assay.
-
Rationale: These assays can detect the immediate effects of this compound before significant cytotoxicity occurs.
-
-
III. Experimental Protocols & Data Presentation
To ensure reproducibility and accuracy, we provide the following validated protocols and data summary tables.
Data Summary: this compound In Vitro Efficacy
| Target/Process | Cell Line | IC50 / Effective Concentration | Reference |
| PDGFRβ Autophosphorylation | NIH-3T3 | 0.03 - 0.1 µM (minimum effective conc.) | [3] |
| c-kit Autophosphorylation | MO7E | 0.1 - 1 µM (IC50) | [3] |
| SCF-induced Proliferation | MO7E | 0.29 µM (IC50) | [3][10] |
| VEGF-driven Mitogenesis | HUVEC | 0.34 µM (IC50) | [3][15] |
| FGF-driven Mitogenesis | HUVEC | 9.6 µM (IC50) | [3][15] |
| KDR Tyrosine Phosphorylation | HUVEC | 0.03 - 10 µM | [3] |
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the highest DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a kit like CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on its target receptors.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or FGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[17][18][19]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17][20]
-
Incubate the membrane with a primary antibody against the phosphorylated form of your target receptor (e.g., anti-phospho-VEGFR2) overnight at 4°C.[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target receptor.
IV. Visualizing Mechanisms and Workflows
This compound's Core Mechanism of Action
Caption: this compound competitively inhibits ATP binding to RTKs.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
V. References
-
National Cancer Institute. Definition of this compound - NCI Dictionary of Cancer Terms. [Link]
-
National Cancer Institute. Definition of this compound - NCI Drug Dictionary. [Link]
-
Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]
-
PubChem. This compound. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103033. [Link]
-
Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]
-
GenScript. Western Blot Protocol. [Link]
-
The Not-So-Boring-Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Azure Biosystems. Chemiluminescent Western Blot Protocol. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Orantinib (SU6668) Technical Support Center: A Guide to Off-Target Effects and Mitigation Strategies
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Orantinib (also known as SU6668 or TSU-68). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced application of this inhibitor. This compound is a potent, multi-targeted tyrosine kinase inhibitor, and understanding its selectivity profile is paramount for generating reproducible, high-quality data. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions - Understanding this compound's Core Profile
This section addresses the most common initial questions regarding this compound's mechanism and selectivity.
Q1: What are the primary intended targets of this compound (SU6668)?
This compound is an orally bioavailable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and cell proliferation.[1][2][3] Its primary, well-characterized targets are:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ)
-
Vascular Endothelial Growth Factor Receptors (VEGFR1/Flt-1 and VEGFR2/KDR/Flk-1)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
Additionally, this compound is known to inhibit the stem cell factor receptor, c-Kit .[1][4] This multi-targeted profile makes it a potent inhibitor of angiogenesis by blocking multiple signaling pathways simultaneously.[5]
Q2: What is this compound's known selectivity profile?
The selectivity of a kinase inhibitor is defined by its relative potency against different kinases. While highly potent against its primary targets, this compound shows significantly less activity against a range of other kinases, which helps in designing experiments. However, no inhibitor is perfectly selective.
The table below summarizes key quantitative data from biochemical and cell-free assays. Understanding these values is the first step in designing experiments that operate within a concentration window that favors on-target activity.
| Target Kinase | Inhibition Constant (Kᵢ) | Half-Maximal Inhibitory Conc. (IC₅₀) | Reference(s) |
| PDGFRβ | 8 nM | 0.06 µM | [2][6] |
| FGFR1 | 1.2 µM | 3.04 µM | [2][6] |
| VEGFR1 (Flt-1) | 2.1 µM | - | [2][6] |
| VEGFR2 (KDR) | - | 2.43 µM | |
| c-Kit | - | 0.1 - 1 µM (in cells) | [4] |
| EGFR | No significant activity | > 100 µM | [4][7] |
| Other Kinases | Little to no activity reported against IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2. | - | [4][7] |
Table 1: Summary of this compound's Kinase Inhibitory Profile. Note that Kᵢ and IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Q3: What are the potential consequences of off-target effects in my experiments?
Uncharacterized off-target effects are a primary source of experimental artifacts and data misinterpretation.[8][9] They can lead to:
-
Confounded Results: Attributing an observed phenotype to the inhibition of a primary target (e.g., PDGFRβ) when it is actually caused by the inhibition of an unknown, more potent off-target kinase.
-
Irreproducible Data: Results may vary between cell lines that have different expression levels of the unintended target.
-
Unexplained Toxicity: Cell death or stress may occur at concentrations assumed to be selective, complicating the interpretation of functional assays.[10]
The goal of the following sections is to provide you with the tools to de-risk your experiments from these consequences.
Section 2: Troubleshooting Guide: Is My Phenotype On-Target?
This section provides a logical, step-by-step workflow to validate that your observed experimental phenotype is a direct result of inhibiting this compound's intended targets.
Caption: A logical workflow for validating experimental phenotypes.
Issue: My experimental results are unexpected, or I suspect off-target activity.
This is a common challenge when working with any kinase inhibitor. The following protocols are designed to systematically deconvolve on-target from off-target effects.
Protocol 1: Determining the Optimal On-Target Concentration
Expertise & Experience: The goal here is not just to find a concentration that works, but to find the lowest possible concentration that produces a robust on-target effect.[10] This minimizes the risk of engaging lower-affinity off-targets. We will determine the half-maximal effective concentration (EC₅₀) for a known downstream event of a primary target.
Methodology: Downstream Phosphorylation Assay (e.g., p-PDGFRβ)
-
Cell Line Selection: Choose a cell line with robust expression of the target of interest (e.g., NIH-3T3 cells overexpressing PDGFRβ).[6]
-
Cell Plating: Seed cells in a 12-well or 24-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 12-24 hours. This reduces basal receptor activation.
-
Inhibitor Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 0 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
Determine total protein concentration using a BCA assay.
-
Analyze equal amounts of protein lysate by Western blot using antibodies against the phosphorylated target (e.g., anti-phospho-PDGFRβ Tyr751) and the total target protein (anti-PDGFRβ).
-
-
Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal for each concentration. Plot the normalized signal against the log of this compound concentration and fit a dose-response curve to calculate the EC₅₀.
Trustworthiness: This protocol is self-validating. A clear, sigmoidal dose-response curve that aligns with the known biochemical potency of this compound for that target provides strong evidence of on-target activity at those concentrations.
Protocol 2: Validating On-Target Effects using Genetic Knockdown
Expertise & Experience: This is the gold standard for confirming that an inhibitor's effect is mediated through its intended target.[9][10] If knocking down the target protein with siRNA or CRISPR produces the same phenotype as the inhibitor, it provides powerful evidence for on-target action. Conversely, if the inhibitor still exerts its effect in cells lacking the target, the phenotype is unequivocally off-target.
Methodology: siRNA-Mediated Knockdown
-
Reagent Selection: Obtain at least two independent, validated siRNA sequences targeting your primary kinase of interest (e.g., PDGFRB) and a non-targeting (scrambled) control siRNA. Using multiple siRNAs mitigates the risk of off-target effects from the siRNA itself.
-
Transfection:
-
Plate cells at a density that will result in 50-60% confluency at the time of transfection.
-
Transfect one set of cells with the target-specific siRNA and another with the non-targeting control siRNA using a suitable lipid-based transfection reagent, following the manufacturer's protocol.
-
-
Knockdown Confirmation (Critical Step): After 48-72 hours, harvest a subset of cells from each group and confirm target protein knockdown via Western blot. A knockdown efficiency of >70% is required for a conclusive experiment.
-
Phenotypic Assay:
-
Re-plate the remaining transfected cells for your primary functional assay (e.g., proliferation, migration).
-
Treat a parallel set of non-transfected cells with this compound (at its EC₅₀ from Protocol 1) and a vehicle control.
-
-
Data Analysis: Compare the results:
-
On-Target Confirmation: The phenotype in the target-knockdown cells should closely mimic the phenotype in the this compound-treated cells. The non-targeting siRNA control should show no effect.
-
Off-Target Indication: If the this compound-treated cells show a stronger phenotype than the target-knockdown cells, or if this compound still produces an effect in the knockdown cells, this points to significant off-target activity.
-
Section 3: Advanced Topics & Special Considerations
Q4: How does this compound's metabolism affect long-term experiments?
This compound has been shown to be a substrate and inducer of Cytochrome P450 1A (CYP1A) enzymes in vitro.[11] This phenomenon, known as autoinduction, means the drug can increase the rate of its own metabolism over time.
Experimental Implications:
-
Long-Term Cell Culture (>48h): In metabolically active cells (e.g., primary hepatocytes), the effective concentration of this compound in the media may decrease over the course of the experiment, leading to a diminished effect.
-
Mitigation Strategy: For long-term studies, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a more consistent concentration.
Q5: How do I differentiate between inhibition of this compound's different primary targets (e.g., VEGFR vs. PDGFR)?
Since this compound inhibits PDGFR, VEGFR, and FGFR, attributing a phenotype to a specific receptor family requires careful experimental design.
Mitigation Strategies:
-
Use of Selective Ligands: Design experiments where signaling is initiated by a specific ligand. For example, use PDGF-BB to specifically activate PDGFR pathways and VEGF-A to activate VEGFR pathways.[6]
-
Genetic Complementation: Use cell lines that are deficient in one of the receptors. For example, test this compound's effect on a cell line that has had PDGFRB knocked out. Any remaining anti-angiogenic effect in response to a mixed growth factor cocktail is likely mediated by VEGFR or FGFR.
-
Orthogonal Inhibition: Use highly selective inhibitors for each target class as controls. For example, use a potent and selective VEGFR-2 inhibitor alongside this compound. If both compounds produce the same effect, the phenotype is likely VEGFR-2 driven.
Caption: Key signaling pathways inhibited by this compound.
References
- Definition of this compound - NCI Drug Dictionary.
- This compound - Drug Targets, Indications, Patents.
- TSU-68 (this compound, SU6668) | PDFGRβ inhibitor. AdooQ Bioscience. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- This compound | C18H18N2O3 | CID 5329099. PubChem - NIH. [Link]
- This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study. PubMed. [Link]
- Kinase Selectivity Panels. Reaction Biology. [Link]
- Spotlight: Cell-based kinase assay form
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC - NIH. [Link]
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]
- SU6668, a Multitargeted Angiogenesis Inhibitor. PubMed. [Link]
- How can off-target effects of drugs be minimised?.
- SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors. AACR Journals. [Link]
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Investigating Acquired Resistance to Orantinib (SU6668) Therapy
Welcome to the technical support center for researchers investigating acquired resistance to Orantinib (SU6668). This guide is designed to provide you with a comprehensive framework for understanding, identifying, and troubleshooting potential resistance mechanisms encountered during your preclinical research. As drug development professionals, we understand that overcoming acquired resistance is a critical hurdle in cancer therapy. This resource synthesizes established principles of tyrosine kinase inhibitor (TKI) resistance with specific insights relevant to this compound's multi-targeted profile.
This compound is an orally bioavailable receptor tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] It acts as a competitive inhibitor of ATP binding to the kinase domains of these receptors, thereby blocking downstream signaling pathways involved in angiogenesis and cell proliferation.[2] While showing promise in preclinical models against a range of tumors, the emergence of acquired resistance is an anticipated challenge, as observed with other TKIs.[2][3]
This guide will provide a structured approach to investigating these resistance mechanisms through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound-sensitive cancer cell line is showing reduced responsiveness after long-term culture with the drug. How can I confirm and characterize this acquired resistance?
Answer: The first step is to quantitatively confirm the shift in drug sensitivity and then explore the underlying molecular changes.
Troubleshooting Guide 1.1: Confirming and Quantifying Acquired Resistance
A common observation is a gradual increase in the IC50 value of this compound in your cell line. To confirm this, a dose-response curve comparing the parental (sensitive) and the putative resistant cell line is essential.
Data Presentation: this compound IC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (µM) - Parental | This compound IC50 (µM) - Resistant | Fold Change |
| Example Cell Line A | 0.5 | 5.0 | 10 |
| Your Cell Line | [Enter your data] | [Enter your data] | [Calculate] |
Experimental Protocol 1.1.1: Cell Viability Assay (MTT/XTT)
This protocol allows for the colorimetric measurement of cell viability and proliferation. The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells is directly proportional to the number of viable cells.[4][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate both parental and suspected resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture media. Replace the overnight media with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition (XTT): Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[4]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The 72-hour incubation period is a standard duration to observe the cytostatic or cytotoxic effects of TKIs. The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and reducing potential errors.[4][5]
FAQ 2: I've confirmed acquired resistance. What are the likely molecular mechanisms?
Answer: Acquired resistance to TKIs like this compound typically falls into two main categories: on-target alterations and activation of bypass signaling pathways .[6][7]
On-target alterations involve genetic changes in the drug's direct targets (VEGFR, PDGFR, FGFR) that prevent this compound from binding effectively. A common example is the "gatekeeper" mutation, which occurs in the ATP-binding pocket of the kinase domain.[8]
Bypass signaling pathways involve the activation of alternative signaling cascades that compensate for the inhibition of the primary targets, thereby promoting cell survival and proliferation.[5][9]
Mandatory Visualization: Overview of this compound Resistance Mechanisms
Caption: Potential mechanisms of acquired resistance to this compound.
FAQ 3: How can I investigate on-target alterations in my resistant cell line?
Answer: The most direct way to identify mutations in the kinase domains of VEGFR, PDGFR, and FGFR is through targeted next-generation sequencing (NGS).
Troubleshooting Guide 3.1: Identifying On-Target Mutations
Experimental Protocol 3.1.1: Targeted Next-Generation Sequencing
Targeted NGS allows for the deep sequencing of specific genomic regions, in this case, the exons encoding the kinase domains of this compound's target receptors.[10][11]
Step-by-Step Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries using a commercially available kit with custom probes designed to capture the kinase domain exons of VEGFR2 (KDR), PDGFR-alpha and -beta, and FGFR1, 2, 3, and 4.
-
Sequencing: Perform sequencing on a compatible NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions) in the targeted regions.
-
Compare the variants found in the resistant cell line to those in the parental line to identify acquired mutations.
-
Annotate the identified mutations to determine their potential functional impact (e.g., missense, nonsense, frameshift).
-
Trustworthiness of the Protocol: This protocol is self-validating by comparing the mutational landscape of the resistant cells to the parental cells. Any mutations present only in the resistant population are strong candidates for mediating resistance.
FAQ 4: My resistant cells do not have on-target mutations. How do I investigate bypass signaling pathways?
Answer: Several bypass pathways could be activated. Based on literature for similar TKIs, upregulation of other receptor tyrosine kinases like c-MET or increased production of growth factors like FGF are common culprits.[12][13] Western blotting is a powerful technique to screen for the activation of these pathways.
Troubleshooting Guide 4.1: Screening for Bypass Pathway Activation
Experimental Protocol 4.1.1: Western Blot Analysis of Key Signaling Nodes
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, making it ideal for assessing the phosphorylation (activation) state of key signaling molecules.
Step-by-Step Methodology:
-
Cell Lysis: Lyse parental and resistant cells (both untreated and treated with this compound) with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the following targets overnight at 4°C:
-
Phospho-VEGFR2, Total VEGFR2
-
Phospho-PDGFRβ, Total PDGFRβ
-
Phospho-FGFR, Total FGFR
-
Phospho-c-MET, Total c-MET
-
Phospho-Akt, Total Akt
-
Phospho-ERK1/2, Total ERK1/2
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualization: Western Blot Troubleshooting Workflow
Caption: Workflow for investigating bypass signaling pathways.
Causality Behind Experimental Choices: By examining the phosphorylation status of key signaling proteins, you can directly assess their activity. A significant increase in the phosphorylation of a bypass receptor like c-MET in the resistant cells, especially in the presence of this compound, strongly suggests its role in mediating resistance.
FAQ 5: My Western blot suggests c-MET activation. How can I confirm that this is a driver of resistance?
Answer: To confirm that c-MET activation is driving resistance, you can perform a combination therapy experiment. The rationale is that if c-MET signaling is bypassing this compound's effects, then co-inhibiting c-MET and this compound's primary targets should restore sensitivity.
Troubleshooting Guide 5.1: Validating the Role of a Bypass Pathway
Experimental Protocol 5.1.1: Combination Therapy Cell Viability Assay
This protocol is similar to the single-agent cell viability assay but involves treating the resistant cells with this compound, a c-MET inhibitor (e.g., Crizotinib or Capmatinib), and the combination of both.
Step-by-Step Methodology:
-
Cell Seeding: Seed the this compound-resistant cells in a 96-well plate.
-
Drug Treatment: Treat the cells with:
-
A dose range of this compound alone.
-
A dose range of a c-MET inhibitor alone.
-
A combination of a fixed, sub-lethal dose of the c-MET inhibitor with a dose range of this compound.
-
-
Incubation and Analysis: Follow the steps for the cell viability assay as described in Protocol 1.1.1.
-
Data Interpretation: If the combination of this compound and the c-MET inhibitor significantly reduces the IC50 of this compound in the resistant cells, it provides strong evidence that c-MET activation is a key resistance mechanism.
FAQ 6: I suspect that upregulation of a growth factor ligand, like FGF, might be contributing to resistance. How can I investigate this?
Answer: Increased secretion of ligands for bypass receptors can also drive resistance. You can investigate this by measuring ligand levels in the conditioned media and by assessing protein-protein interactions.
Troubleshooting Guide 6.1: Investigating Ligand-Dependent Resistance
Experimental Protocol 6.1.1: Co-Immunoprecipitation (Co-IP) to Detect Receptor-Ligand Interaction
Co-IP can be used to demonstrate an increased interaction between a bypass receptor (e.g., FGFR) and its ligand (e.g., FGF2) in the resistant cells.[16][17]
Step-by-Step Methodology:
-
Cell Lysis: Lyse parental and resistant cells with a non-denaturing IP lysis buffer.[17]
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the receptor of interest (e.g., FGFR1).
-
Add Protein A/G agarose beads to pull down the antibody-receptor complex.[16]
-
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against the suspected ligand (e.g., FGF2). An increase in the co-immunoprecipitated ligand in the resistant cells would suggest a role in the resistance mechanism.
Mandatory Visualization: Signaling Pathways in this compound Resistance
Caption: Comparison of signaling in sensitive vs. resistant cells.
References
- Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation.
- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie.
- Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC - NIH.
- New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed.
- FGF/FGFR signaling pathway involved resistance in various cancer types.
- Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed.
- Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed.
- Acquired resistance mechanisms to osimertinib: The constant battle - PubMed.
- Mechanisms of acquired resistance to tyrosine kinase inhibitors - ResearchGate.
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Frontiers.
- Correlation of imatinib resistance with the mutational status of KIT and PDGFRA genes in gastrointestinal stromal tumors: a meta-analysis - PubMed.
- Resistance to imatinib: mutations and beyond - PubMed - NIH.
- FGFR1 Induces Acquired Resistance Against Gefitinib By Activating AKT/mTOR Pathway In NSCLC - PubMed Central - NIH.
- Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer - Anticancer Research.
- Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC - NIH.
- Definition of this compound - NCI Drug Dictionary - National Cancer Institute.
- MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC.
- Clinicopathological impact of VEGFR2 and VEGF‐C in patients with EGFR ‐major mutant NSCLC receiving osimertinib - PMC - PubMed Central.
- FGF/FGFR signaling pathway involved resistance in various cancer types.
- Acquired MET amplification as a mechanism of afatinib resistance in... - ResearchGate.
- Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement - Frontiers.
- Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use | Oncotarget.
- Targeted next-generation sequencing to diagnose drug-resistant tuberculosis: systematic review and test accuracy meta-analysis - NIH.
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - ResearchGate.
- Use of targeted next-generation sequencing to detect drug-resistant tuberculosis.
- Drug resistance of PDGFR mutants - Reactome.
- Unraveling the Mechanisms of Sensitivity to Anti-FGF Therapies in Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST) Lacking Secondary KIT Mutations - MDPI.
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH.
- Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - MDPI.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI.
- Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - Cancer Research and Treatment.
- Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - MDPI.
- Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway.
- Computational analysis of top 20 imatinib-resistant mutations. - ResearchGate.
- MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC.
- Targeting the HGF/Met signaling pathway in cancer therapy. - SciSpace.
- Mechanism of resistance to FGF/FGFR inhibitors. (A) Gatekeeper mutation... - ResearchGate.
- Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - NIH.
- Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy.
- Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC - NIH.
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Technical Support Center: Overcoming Orantinib Resistance
Welcome to the technical support center for researchers investigating Orantinib resistance. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to help you navigate the complexities of your research. As your dedicated application scientist, my goal is to not just provide steps, but to explain the underlying principles, ensuring your experiments are robust, reproducible, and insightful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered when working with this compound and studying its resistance mechanisms.
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor (RTKI).[1] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4] By competitively binding to the ATP-binding sites of these receptors, this compound inhibits their autophosphorylation and downstream signaling, which are critical for angiogenesis (new blood vessel formation) and tumor cell proliferation.[1][2][5] It is important to note that this compound has little to no inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[2]
Q2: My parental cell line, which should be sensitive, is not responding to this compound. What's a common first-pass issue?
A2: Before investigating complex biological resistance, verify your experimental setup. A common issue is suboptimal drug concentration due to solvent choice or stability. Ensure your this compound stock solution (typically in DMSO) is properly stored and that the final concentration of DMSO in your cell culture medium is non-toxic (generally <0.5%).[6] Also, confirm that your chosen cell line expresses the target receptors (VEGFR, PDGFR, FGFR) at sufficient levels. You can check this via Western blot or by consulting resources like The Human Protein Atlas.[7]
Q3: What are the major known mechanisms of acquired resistance to tyrosine kinase inhibitors like this compound?
A3: Resistance to TKIs is a multifaceted problem. The primary mechanisms can be broadly categorized as:
-
On-Target Alterations: Secondary mutations in the kinase domain of the target receptors (VEGFR, PDGFR, FGFR) can prevent this compound from binding effectively while preserving the kinase's activity.[8][9]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the blocked VEGFR/PDGFR/FGFR signaling.[8][9] For instance, upregulation of the EGFR pathway, which this compound does not inhibit, could confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[10][11][12][13]
-
Hypoxia-Induced Factors: The tumor microenvironment, particularly hypoxia, can activate transcription factors like HIF-1α (Hypoxia-Inducible Factor-1α).[14][15] HIF-1α can upregulate genes involved in survival, angiogenesis, and drug resistance, including ABC transporters.[14][15][16][17]
Section 2: Experimental Workflow & Pathway Diagrams
Understanding the flow of experiments and the signaling pathways involved is critical. Below are diagrams to visually guide your research.
Caption: this compound signaling pathway and key resistance mechanisms.
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Welcome to the technical support center for managing Orantinib-related toxicities in animal models. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on anticipating, monitoring, and mitigating adverse effects during preclinical studies. Our approach is rooted in scientific integrity, drawing from established principles of toxicology and pharmacology to ensure the welfare of animal subjects and the robustness of your experimental data.
Understanding this compound's Mechanism and Potential Toxicities
This compound (also known as SU6668) is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] It also demonstrates inhibitory activity against c-Kit.[3] By blocking these signaling pathways, this compound effectively inhibits angiogenesis and tumor cell proliferation.[3][4] However, these on-target effects are not limited to tumor tissues and can lead to a range of predictable toxicities in animal models.
The following diagram illustrates the primary signaling pathways inhibited by this compound and their contribution to both anti-tumor efficacy and potential toxicities.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered when working with this compound in animal models.
I. General Animal Health Monitoring
Question: What are the essential daily monitoring parameters for animals receiving this compound?
Answer: Consistent and thorough daily monitoring is crucial for early detection of toxicities. Key parameters include:
-
Body Weight: A significant and progressive loss of body weight (typically >15-20%) is a primary indicator of toxicity and a common endpoint for dose modification or cessation.[5]
-
Clinical Signs: Daily observation should be recorded for:
-
Appearance: Ruffled fur, hunched posture, lethargy.
-
Behavior: Reduced activity, social isolation.
-
Gastrointestinal: Diarrhea, dehydration (assessed by skin turgor).
-
Dermatological: Skin rashes, redness, hair loss.
-
-
Food and Water Intake: While often estimated, a noticeable decrease can signal adverse effects.
| Parameter | Frequency | Actionable Threshold (Example) |
| Body Weight | Daily | >15% loss from baseline |
| Clinical Score | Daily | Score > 2 (based on a pre-defined scoring system)[5] |
| Fecal Consistency | Daily | Presence of loose or watery stools for >48 hours |
| Skin Condition | 2-3 times/week | Appearance of rash or significant erythema |
II. Managing Gastrointestinal Toxicity: Diarrhea
Question: My mice are experiencing severe diarrhea after this compound administration. What is the cause and how can I manage it?
Answer: Causality: Diarrhea is a common on-target effect of many TKIs that inhibit EGFR, a pathway that can be indirectly affected by this compound's broad-spectrum activity.[6][7] Inhibition of signaling in the gastrointestinal tract can lead to increased chloride secretion, inflammation, and mucosal injury, resulting in diarrhea.[1][8]
Troubleshooting & Management Protocol:
-
Assess Severity:
-
Mild: Loose stools, but the animal is otherwise active and hydrated.
-
Moderate: Watery stools, mild dehydration, and slight weight loss.
-
Severe: Profuse watery diarrhea, significant dehydration, >15% weight loss, and lethargy.
-
-
Supportive Care:
-
Hydration: For moderate to severe diarrhea, provide subcutaneous fluids (e.g., sterile 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL per 100g of body weight, once or twice daily.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. Wet mash or nutritional gel supplements can encourage intake.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Loperamide: This anti-diarrheal agent can be effective. A common starting dose in mice is 1-2 mg/kg, administered orally every 8-12 hours.[1] The formulation should be appropriately diluted for accurate dosing.
-
-
Dose Modification:
-
If diarrhea is moderate to severe and persists for more than 48 hours despite supportive care, a dose reduction of this compound is warranted. A 25-50% reduction from the current dose is a reasonable starting point. If severe signs persist, treatment interruption may be necessary.
-
Caption: A simplified workflow for MTD determination.
References
- The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea. (n.d.). PMC.
- Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors. (2024, March 6). PMC.
- Management of Diarrhea Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (n.d.). MDPI.
- (PDF) Management and Mechanisms of Diarrhea Induced by Tyrosine Kinase Inhibitors in Human Epidermal Growth Factor Receptor-2-Positive Breast Cancer. (2024, August 1). ResearchGate.
- A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017, October 16). NIH.
- Supportive care treatments for toxicities of anti-egfr and other targeted agents. (n.d.). PMC.
- Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. (n.d.). PMC.
- Hepatotoxicity Caused by Tyrosine Kinase Inhibitors. (n.d.). Medscape.
- Hematologic toxicities of small molecule tyrosine kinase inhibitors. (2025, August 10). ResearchGate.
- ESMO Clinical Practice Guidelines: Supportive and Palliative Care. (n.d.). ESMO.
- Supportive Care. (n.d.). NCCN.
- Section 7: Supportive and Symptomatic Care. (2026, January 1). AAHA.
- Management of egfr tki–induced dermatologic adverse events. (n.d.). SciSpace.
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (n.d.). FDA.
- Haematological adverse events associated with tyrosine kinase inhibitors in chronic myeloid leukaemia: A network meta‐analysis. (n.d.). PMC.
- Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis. (2023, August 31). PubMed.
- 208065Orig1s000. (2015, April 11). accessdata.fda.gov.
- PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
- TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. (n.d.). CABI Digital Library.
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Orantinib Stability and Degradation in Aqueous Solutions: A Technical Support Guide
Welcome to the Technical Support Center for Orantinib (also known as TSU-68 or SU6668). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in aqueous solutions. As a multi-targeted receptor tyrosine kinase inhibitor, understanding its stability profile is critical for obtaining reliable and reproducible results in preclinical and clinical research.[1][2][3][4] This resource provides field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution" and is expected for compounds like this compound which have low aqueous solubility.[4] this compound is soluble in DMSO but sparingly soluble in water. When the high-concentration DMSO stock is diluted into an aqueous buffer, the dramatic decrease in the percentage of the organic solvent causes this compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: If your experimental system permits, you can slightly increase the final DMSO concentration (e.g., up to 0.5-1% v/v). Always perform a vehicle control to ensure the DMSO concentration does not affect your experimental outcome.
-
Lower the Final this compound Concentration: The most straightforward solution is to work at a final this compound concentration that is below its aqueous solubility limit.
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility and prevent precipitation.[3]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[5][6] Experimenting with different pH buffers may enhance this compound's solubility.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: Proper preparation and storage are crucial for maintaining the integrity of this compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution (e.g., 10 mM).[3]
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[3] A stock solution in DMSO is generally stable for up to 6 months at -80°C and for 1 month at -20°C.[3]
-
Pre-use Check: Before each use, thaw the aliquot and visually inspect for any precipitation. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure, several degradation pathways can be anticipated under stress conditions. The this compound molecule contains an oxindole ring, a substituted pyrrole ring, a vinylidene bridge, and a propanoic acid side chain, all of which can be susceptible to degradation.[4][7]
-
Hydrolysis: The amide bond within the oxindole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[8]
-
Oxidation: The pyrrole ring is known to be susceptible to oxidation, which can lead to the formation of various oxidized species and potentially polymerization.[9][10][11] The vinylidene bridge is also a potential site for oxidative cleavage.
-
Photodegradation: The conjugated system, including the vinylidene bridge, is a chromophore that can absorb UV light, potentially leading to isomerization (Z to E) or other photochemical reactions.[12][13][14]
Further details on potential degradation pathways are discussed in the Troubleshooting section.
Troubleshooting Guides
This section provides detailed guidance on identifying and resolving common issues related to this compound stability.
Issue 1: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
If you observe variable or reduced potency of this compound in your experiments, it could be due to degradation in the cell culture medium.
Causality Analysis:
-
Hydrolytic Degradation: Cell culture media are aqueous solutions typically buffered around pH 7.4. Over time, this compound may undergo slow hydrolysis.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.
-
Cellular Metabolism: Cells can metabolize this compound, converting it to less active or inactive forms.[15]
Troubleshooting Workflow:
Caption: Potential degradation pathways of this compound.
Experimental Protocols
This section provides a detailed protocol for a stability-indicating HPLC method for this compound.
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 365 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like this compound and its likely degradation products.
-
Acidified Mobile Phase: The use of formic acid helps to protonate the carboxylic acid and amine functionalities, leading to sharper peaks and better chromatographic performance.
-
Gradient Elution: A gradient program is necessary to elute both the relatively polar degradation products and the more nonpolar parent drug within a reasonable run time, with good resolution.
-
Diode Array Detector: Allows for the monitoring of multiple wavelengths and can help in the identification of degradation products by comparing their UV spectra to that of the parent compound.
Method Validation:
This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. [16]Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
- Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. Oxford Academic. [Link]
- The Oxidation of Pyrrole.
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. [Link]
- A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. PubMed. [Link]
- A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. International Journal of PharmTech Research. [Link]
- Controlling photodegradation in vinyl ketone polymers.
- A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
- Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor).
- This compound - Drug Targets, Indications, Patents.
- What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]
- Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI. [Link]
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- Photostabilization of poly(vinyl chloride) – Still on the run. Taylor & Francis Online. [Link]
- Mechanism of poly(vinyl chloride) photo-degradation.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- Photostabilization of Poly(vinyl chloride) by Organotin(IV)
- Definition of this compound - NCI Drug Dictionary.
- This compound | C18H18N2O3. PubChem. [Link]
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
- Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid)
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
- Evaluation of advanced oxidation processes for β-blockers degrad
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Quantitative determination of imatinib stability under various stress conditions. PMC - NIH. [Link]
- Quantitative determination of imatinib stability under various stress conditions.
- Afatinib Mediates Autophagic Degradation of ORAI1, STIM1, and SERCA2, Which Inhibits Proliferation of Non–Small Cell Lung Cancer Cells. PMC - NIH. [Link]
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution. PubMed. [Link]
- STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS.
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- 6. Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Orantinib Technical Support Center: A Guide to Navigating Cell Line-Specific Responses
Welcome to the technical support center for Orantinib (also known as SU6668), a multi-targeted tyrosine kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for in vitro studies involving this compound. We will delve into the nuances of cell line-specific responses, offering field-proven insights to help you design robust experiments and interpret your results with confidence.
Understanding this compound: Mechanism of Action
This compound is an orally bioavailable small molecule that competitively inhibits several receptor tyrosine kinases (RTKs) by targeting their ATP-binding sites.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][3] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit.[1][4] By blocking the autophosphorylation of these receptors, this compound effectively shuts down downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[4][5]
Cell Line-Specific Responses to this compound
A key challenge in preclinical studies with this compound is the variability in response across different cell lines. This heterogeneity is often rooted in the unique molecular landscape of each cell line. Understanding these differences is critical for designing informative experiments.
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Target Pathway | Reported IC50 | Reference |
| HUVEC | Human Umbilical Vein Endothelial | VEGF-driven mitogenesis | 0.34 µM | [1] |
| HUVEC | FGF-driven mitogenesis | 9.6 µM | [1] | |
| MO7E | Human Myeloid Leukemia | SCF-induced proliferation | 0.29 µM | [1][6] |
| NIH-3T3 | Mouse Embryonic Fibroblast | PDGF-induced proliferation | ~1 µM | [7] |
The differential sensitivity highlighted in Table 1 underscores the importance of characterizing the target expression levels in your cell line of interest.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Cell Viability Assays (e.g., MTT, XTT)
Q1: My IC50 value for this compound is significantly different from published values, or varies between experiments. What could be the cause?
A1: Discrepancies in IC50 values are a frequent challenge and can be attributed to several factors:
-
Cell Line-Specific Factors:
-
Target Receptor Expression: The relative expression levels of VEGFR2, PDGFRβ, and c-Kit can dramatically influence sensitivity. A cell line with low or absent expression of these receptors will likely be less sensitive. We recommend verifying target expression via Western blot or flow cytometry.
-
Basal Pathway Activation: Cell lines with constitutive activation of downstream pathways (e.g., activating mutations in RAS or PIK3CA) may be less dependent on the upstream signaling from this compound's targets, leading to apparent resistance.
-
Cell Proliferation Rate: Slower-growing cell lines may appear more resistant in viability assays that are read out at a fixed time point.[8] It is crucial to ensure that your cells are in the logarithmic growth phase during the experiment.
-
-
Experimental Conditions:
-
Serum Concentration: Fetal Bovine Serum (FBS) contains growth factors like VEGF and PDGF that can compete with this compound's inhibitory action by stimulating the target receptors.[9][10] If you observe a higher IC50 than expected, consider reducing the serum concentration or using a serum-free medium after cell attachment.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Optimize seeding density to ensure cells are sub-confluent at the end of the assay.
-
Compound Solubility: this compound is soluble in DMSO but not in water.[4] Ensure complete dissolution in DMSO before diluting in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Q2: I'm observing high background or inconsistent readings in my viability assay.
A2: This is often related to the assay chemistry or pipetting technique.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing the tetrazolium salt in an MTT assay).[11] Run a control with this compound in cell-free medium to check for direct chemical reactions.
-
Incomplete Solubilization (MTT assay): Ensure formazan crystals are fully dissolved before reading the plate. Extend the solubilization time or use a different solvent if necessary.
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents are a common source of variability. Use calibrated pipettes and be meticulous in your technique.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Western Blotting for Phospho-Receptor Tyrosine Kinases
Q3: I am not detecting a decrease in the phosphorylation of VEGFR2, PDGFRβ, or c-Kit after this compound treatment.
A3: This could be due to several reasons, from the experimental setup to the blotting technique itself.
-
Stimulation Conditions: To observe a decrease in phosphorylation, the pathway must first be activated. For many cell lines, this requires stimulation with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ, SCF for c-Kit) after a period of serum starvation.
-
Timing of Treatment and Lysis: The inhibition of phosphorylation is a rapid event. Ensure your this compound pre-incubation time and post-stimulation lysis time are optimized. A typical workflow involves serum starvation, pre-incubation with this compound, a short stimulation with the ligand, and immediate cell lysis on ice.
-
Ineffective Lysis and Sample Preparation: The preservation of phosphorylation is critical.
-
Insufficient Drug Concentration: The IC50 for inhibiting receptor phosphorylation may be different from the IC50 for cell viability. You may need to perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting your target in your specific cell line.
Q4: I'm having trouble with my phospho-specific antibody, such as high background or no signal.
A4: Phospho-specific antibodies can be challenging to work with. Here are some key considerations:
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background.[12][14] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.
-
Antibody Dilution and Incubation: Optimize the primary antibody concentration and consider an overnight incubation at 4°C to enhance signal.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Perform multiple short washes with TBST.
-
Positive and Negative Controls: Always include a positive control (lysate from stimulated, untreated cells) and a negative control (lysate from unstimulated cells) to validate your antibody's performance.
-
Total Protein Loading Control: Always probe for the total, non-phosphorylated form of the receptor to ensure equal protein loading and to normalize the phospho-signal.
Table 2: Molecular Weights of this compound's Key Targets for Western Blotting
| Protein | Predicted/Observed Molecular Weight | Notes | Reference |
| VEGFR2 (KDR/Flk-1) | ~152 kDa (immature), 180-230 kDa (mature, glycosylated) | Multiple bands may be observed due to glycosylation. | [15][16] |
| PDGFRβ | ~180-190 kDa | - | |
| c-Kit | ~145-160 kDa | - |
Frequently Asked Questions (FAQs)
Q: In which cell lines is this compound expected to be most effective?
A: this compound is likely to be most effective in cell lines that are dependent on the signaling pathways it inhibits. This includes cells that overexpress VEGFR2, PDGFRβ, or c-Kit, or those that are grown in conditions where these pathways are activated. For example, endothelial cells like HUVECs are sensitive due to their reliance on VEGF signaling for proliferation.[1] Similarly, some leukemias and sarcomas with mutations or overexpression of c-Kit or PDGFRβ may be good candidates.
Q: What are the potential mechanisms of acquired resistance to this compound?
A: While specific studies on acquired resistance to this compound are limited, mechanisms observed for other tyrosine kinase inhibitors are likely relevant and provide a framework for investigation:[17][18][19]
-
On-Target Mechanisms:
-
Secondary Mutations: Mutations in the ATP-binding pocket of VEGFR2, PDGFRβ, or c-Kit can prevent this compound from binding effectively.
-
Gene Amplification: Increased copy number of the target receptor gene can lead to protein overexpression, requiring higher concentrations of this compound to achieve inhibition.
-
-
Off-Target Mechanisms:
-
Bypass Signaling: Upregulation of alternative signaling pathways that can compensate for the inhibited pathway. For example, activation of the EGFR or MET pathways could bypass the need for VEGFR or PDGFR signaling.
-
Downstream Mutations: Mutations in downstream signaling molecules like RAS or PI3K can render the cell independent of upstream receptor activation.
-
Q: Are there any known off-target effects of this compound?
A: this compound has been shown to inhibit other kinases at higher concentrations, such as Aurora kinases B and C.[6] It is also important to note that a study suggested this compound (SU6668) could be used to reduce the activity of ULK3.[20] When interpreting unexpected phenotypes, it is worth considering potential off-target effects, especially when using high concentrations of the inhibitor.
Q: How should I design my experiments to account for potential serum interference?
A: To minimize the confounding effects of growth factors in FBS, consider the following experimental design:
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 12-24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in low-serum (e.g., 0.5% FBS) or serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2: Western Blot for Phospho-VEGFR2
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., p-Tyr1175) diluted in 5% BSA in TBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR2 to confirm equal loading.
References
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Leal, M. F., & Martins, V. R. (2012). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. OncoTargets and therapy, 5, 83–93.
- Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot.
- Zhang, Y., & Zhang, J. (2022). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Pharmacological research, 179, 106211.
- ResearchGate. (2014, June 29). What should I do when phosphorylated proteins cannot be detected by western blot?.
- Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer research, 60(15), 4152–4160.
- PubChem. (n.d.). This compound.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- ResearchGate. (2025, August 7). Mechanisms of acquired resistance to tyrosine kinase inhibitors.
- NSJ Bioreagents. (n.d.). VEGFR2 Antibody (R31095).
- ResearchGate. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies.
- Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.
- PubMed. (2000, March). Vascular endothelial growth factor- and platelet-derived growth factor-angiogenesis depressed but fetal bovine serum-angiogenesis enhanced choroidal tissue cultures of streptozotocin-diabetic Wistar and GK rats.
- Journal of Emerging Investigators. (2024, November 16). An in vitro comparative analysis of the growth factors present in FBS vs PLAY.
- PubMed. (2017, May). Combined VEGF and PDGF inhibition for neovascular AMD: anti-angiogenic properties of axitinib on human endothelial cells and pericytes in vitro.
- PubMed Central. (n.d.). Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies.
- PubMed. (2023, May). Acquired resistance mechanisms to osimertinib: The constant battle.
- PubMed. (n.d.). Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts.
- bioRxiv. (2023, March 19). Alamar Blue assay optimization to minimize drug interference and inter-assay viability.
- ResearchGate. (n.d.). Effects of drugs on cell viability. Cell viability (MTT assay) was....
- ResearchGate. (n.d.). IC50 values of selected cell lines for the panel of TKI | Download Table.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
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Validation & Comparative
Orantinib vs. Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for renal cell carcinoma (RCC), the inhibition of key signaling pathways crucial for tumor growth and angiogenesis remains a primary focus. This guide provides an in-depth, objective comparison of two small molecule tyrosine kinase inhibitors (TKIs): Orantinib (also known as TSU-68 or SU6668) and Sunitinib (marketed as Sutent®). While Sunitinib has been a long-standing first-line treatment for advanced RCC, this compound presents an alternative profile of kinase inhibition. This document will delve into their mechanisms of action, preclinical efficacy in RCC models, and provide detailed experimental protocols to aid researchers in their evaluation of these and similar targeted agents.
Introduction: The Rationale for Targeting Angiogenesis and Tumor Proliferation in RCC
Renal cell carcinoma, particularly the clear cell subtype (ccRCC), is characterized by its high vascularity. This is often driven by mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIFs, in turn, upregulate the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). VEGF, by binding to its receptors (VEGFRs) on endothelial cells, triggers a signaling cascade that promotes the formation of new blood vessels, supplying the tumor with essential nutrients and oxygen for its growth and metastasis.
In addition to angiogenesis, other receptor tyrosine kinases (RTKs) play significant roles in RCC progression, including the Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs). These receptors are involved in tumor cell proliferation, survival, and the tumor microenvironment. Consequently, multi-targeted TKIs that simultaneously block these key signaling nodes have become a cornerstone of RCC treatment.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and Sunitinib are orally bioavailable, ATP-competitive inhibitors of multiple RTKs. However, their specific inhibitory profiles and potencies differ, which may translate to distinct biological effects and clinical outcomes.
Sunitinib is a potent inhibitor of VEGFRs (VEGFR1, VEGFR2, and VEGFR3), PDGFRs (PDGFRα and PDGFRβ), and the stem cell factor receptor (c-KIT)[1][2]. Its anti-tumor activity in RCC is largely attributed to its potent anti-angiogenic effects mediated through the inhibition of VEGFR and PDGFR signaling in endothelial cells and pericytes, respectively[2][3].
This compound (TSU-68) also targets VEGFRs, PDGFRs, and FGFRs[4]. It is a competitive inhibitor of Flk-1/KDR (VEGFR2), FGFR1, and PDGFRβ trans-phosphorylation.
The primary divergence in their mechanisms lies in their relative potencies against different kinase families. A direct comparative kinase inhibition assay would provide the most definitive data, but based on available literature, a general comparison can be made.
Signaling Pathways Targeted by this compound and Sunitinib
Caption: Comparative targeting of signaling pathways by this compound and Sunitinib.
Preclinical Efficacy in Renal Cell Carcinoma Models: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound and Sunitinib in RCC models are not extensively reported in publicly available literature, a comparative analysis can be inferred from their individual preclinical data and against other TKIs.
In Vitro Studies
In vitro assays are fundamental for determining the direct effects of TKIs on cancer cells and for elucidating their mechanisms of action.
Cell Viability and Proliferation Assays: Studies have shown that Sunitinib can inhibit the proliferation of various RCC cell lines[5]. Interestingly, some research suggests that at pharmacologically relevant concentrations, Sunitinib's primary action in clear cell RCC (ccRCC) is anti-angiogenic rather than directly targeting the tumor cells[6]. This compound has also demonstrated anti-proliferative effects in various cancer cell lines.
Angiogenesis Assays: Both this compound and Sunitinib are expected to show potent inhibition in in vitro models of angiogenesis, such as endothelial cell tube formation assays and migration assays, due to their targeting of VEGFRs[1][7]. A comparative study of vorolanib, sunitinib, and axitinib demonstrated that all three TKIs effectively inhibited angiogenesis in vitro[7].
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound (TSU-68) IC₅₀/Kᵢ | Sunitinib (SU11248) IC₅₀/Kᵢ | Reference |
| VEGFR2 (KDR/Flk-1) | Kᵢ: 2.1 µM | IC₅₀: 10 nM | [7][8] |
| PDGFRβ | Kᵢ: 8 nM | IC₅₀: ~10 nM | [1][8] |
| FGFR1 | Kᵢ: 1.2 µM | - | [8] |
| c-KIT | - | IC₅₀: ~10 nM | [1] |
In Vivo Studies
In vivo models, particularly xenografts in immunodeficient mice, are crucial for evaluating the anti-tumor efficacy of TKIs in a more complex biological system that includes a tumor microenvironment.
RCC Xenograft Models: Sunitinib has been extensively studied in RCC xenograft models and has demonstrated significant tumor growth inhibition, which is often correlated with a reduction in tumor microvessel density[6][9][10]. This compound has also shown anti-tumor activity in various xenograft models.
A direct comparative in vivo study in an RCC model would be necessary to definitively determine the relative efficacy of this compound and Sunitinib. Such a study would typically involve implanting human RCC cells subcutaneously or orthotopically into immunodeficient mice and then treating the mice with each drug to compare tumor growth inhibition over time.
Experimental Protocols: A Guide for Preclinical Evaluation
To ensure scientific rigor and reproducibility, detailed and well-validated experimental protocols are essential. The following are step-by-step methodologies for key experiments to compare the efficacy of this compound and Sunitinib in RCC models.
In Vitro Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This assay determines the effect of the compounds on the metabolic activity of RCC cell lines, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate RCC cells (e.g., 786-O, A498, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Sunitinib in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Causality and Rationale: This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the drugs on RCC cells. By comparing the IC₅₀ values, one can determine the relative potency of this compound and Sunitinib in directly inhibiting tumor cell growth.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells. Treat the cells with different concentrations of this compound and Sunitinib.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Causality and Rationale: This assay directly evaluates the anti-angiogenic potential of the compounds. Inhibition of tube formation indicates that the drugs are effectively blocking the signaling pathways (primarily VEGFR) that are essential for this process.
In Vivo Renal Cell Carcinoma Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound, Sunitinib).
-
Drug Administration: Administer the drugs to the mice at predetermined doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
Causality and Rationale: This model provides a comprehensive assessment of the anti-tumor activity of the drugs, taking into account factors such as drug bioavailability, metabolism, and effects on the tumor microenvironment. Comparing the tumor growth inhibition between the this compound and Sunitinib groups will reveal their relative in vivo efficacy.
Caption: Experimental workflow for comparing this compound and Sunitinib in RCC models.
Clinical Landscape and Future Perspectives
Sunitinib has been a first-line standard of care for metastatic RCC for many years, with numerous clinical trials demonstrating its efficacy in improving progression-free survival[11][12]. However, the development of resistance is a significant clinical challenge[13][14].
This compound has been evaluated in clinical trials for various solid tumors, but its development specifically for RCC has been less prominent compared to Sunitinib. Further clinical investigation would be necessary to establish its role in the treatment of RCC.
The future of RCC treatment is moving towards combination therapies, including TKIs with immune checkpoint inhibitors, and the development of novel agents that can overcome resistance mechanisms. A thorough preclinical comparison of agents like this compound and Sunitinib is crucial for identifying the most promising candidates and for designing rational combination strategies.
Conclusion
Both this compound and Sunitinib are multi-targeted tyrosine kinase inhibitors with activity against key drivers of renal cell carcinoma. While Sunitinib is a well-established therapeutic with a primary anti-angiogenic mechanism of action, this compound's distinct kinase inhibition profile, including its activity against FGFR, may offer a different therapeutic window. The lack of direct head-to-head comparative studies in RCC models highlights a gap in the current preclinical literature. The experimental protocols detailed in this guide provide a framework for researchers to conduct such comparative analyses, which are essential for advancing the development of more effective targeted therapies for renal cell carcinoma.
References
- The mechanism of action and resistance of sunitinib in RCC.
- Progress in mechanisms and treatment of sunitinib resistance in renal cell carcinoma. [Link]
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- Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. PMC - NIH. [Link]
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- Sunitinib in kidney cancer: 10 years of experience and development.
- Sunitinib in kidney cancer: 10 years of experience and development. [Link]
- An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines. [Link]
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- First-line immune-based combinations or sunitinib in favorable-risk metastatic renal cell carcinoma: a real-world retrospective comparison from the ARON-1 study.
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- The addition of abemaciclib to sunitinib induces regression of renal cell carcinoma xenograft tumors. UroToday. [Link]
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- Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Tre
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A Comparative Analysis of Orantinib and Sorafenib for the Treatment of Hepatocellular Carcinoma
A Guide for Researchers and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant global health challenge, demanding innovative and effective therapeutic strategies. For years, the multi-kinase inhibitor Sorafenib has been a cornerstone of systemic therapy for advanced HCC. However, the quest for more effective agents with improved safety profiles is ongoing. This guide provides a comprehensive comparison of Orantinib (TSU-68) and the established standard-of-care, Sorafenib, for the treatment of HCC. We will delve into their mechanisms of action, compare their clinical efficacy and safety based on available data, and provide a detailed experimental protocol for evaluating such targeted therapies in a preclinical setting.
Introduction to Tyrosine Kinase Inhibitors in HCC
Hepatocellular carcinoma is a highly vascularized tumor, and angiogenesis—the formation of new blood vessels—is a critical process for its growth and metastasis.[1][2] Key signaling pathways that drive this process include the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) pathways.[1][2][3][4] Additionally, intracellular signaling cascades like the Ras/Raf/MEK/ERK pathway are frequently dysregulated in HCC, promoting uncontrolled cell proliferation and survival.[5][6][7][8][9] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the activity of key kinases within these pathways, thereby inhibiting tumor growth and angiogenesis.[10][11]
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and Sorafenib are orally bioavailable, multi-targeted tyrosine kinase inhibitors, yet they exhibit distinct inhibitory profiles.
This compound (TSU-68)
This compound is a potent inhibitor of the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) : Primarily targeting VEGFR-2, this compound blocks the downstream signaling cascade initiated by VEGF, a key regulator of angiogenesis.[12][13][14]
-
Platelet-Derived Growth Factor Receptor (PDGFR) : By inhibiting PDGFR, particularly PDGFRβ, this compound disrupts signaling involved in tumor angiogenesis and microenvironment modulation.[13][15][16]
-
Fibroblast Growth Factor Receptor (FGFR) : this compound also targets FGFR, which plays a role in tumor cell proliferation, survival, and angiogenesis.[13][14][15]
Notably, this compound does not significantly inhibit the epidermal growth factor receptor (EGFR).[16] Its mechanism is primarily centered on disrupting the tumor's blood supply and direct effects on tumor cells expressing these receptors.
Sorafenib
Sorafenib has a broader spectrum of activity, inhibiting both cell surface receptor tyrosine kinases and intracellular serine/threonine kinases:[17][18]
-
VEGFR and PDGFR : Similar to this compound, Sorafenib targets VEGFR-2, VEGFR-3, and PDGFRβ, thereby exerting potent anti-angiogenic effects.[18][19]
-
Raf Kinases (c-Raf and B-Raf) : A key differentiator for Sorafenib is its inhibition of the Raf/MEK/ERK signaling pathway.[5][18][19][20] This pathway is a critical downstream effector of many growth factor receptors and is frequently activated in HCC.[5][6][7] By blocking Raf kinases, Sorafenib directly inhibits tumor cell proliferation.[19]
-
Other Kinases : Sorafenib also inhibits other kinases such as c-Kit and Flt-3.[17][18]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and Sorafenib within key signaling pathways implicated in HCC.
Caption: Targeted signaling pathways of this compound and Sorafenib in HCC.
Clinical Efficacy: A Comparative Overview
A direct head-to-head clinical trial comparing this compound and Sorafenib monotherapy for advanced HCC has not been conducted. Therefore, a comparison of their efficacy must be contextualized within their respective pivotal clinical trials.
This compound in Clinical Trials
The most significant clinical trial for this compound in HCC is the Phase 3 ORIENTAL study.[21] This trial evaluated the efficacy of this compound in combination with transcatheter arterial chemoembolization (TACE) in patients with unresectable HCC.[21][22]
-
ORIENTAL Trial (NCT01465464) : This randomized, double-blind, placebo-controlled study did not demonstrate an improvement in overall survival (OS) for patients receiving this compound plus TACE compared to placebo plus TACE.[21][22] The median OS was 31.1 months in the this compound group versus 32.3 months in the placebo group.[21] The study was terminated at an interim analysis for futility.[21]
-
Phase II Study : An earlier randomized Phase II study suggested a trend towards prolonged progression-free survival (PFS) with this compound (TSU-68) after a single session of TACE, but this was not statistically significant.[23]
A subgroup analysis of the ORIENTAL study in Japanese patients showed a significant improvement in time to progression (TTP) in the this compound arm, although OS was not significantly different.[24]
Sorafenib in Clinical Trials
Sorafenib's approval for advanced HCC was based on two landmark Phase 3 trials: the SHARP trial and the Asia-Pacific trial.
-
SHARP Trial : This pivotal study demonstrated a significant improvement in median overall survival for patients treated with Sorafenib compared to placebo (10.7 months vs. 7.9 months).[25] This represented a 44% improvement in survival.[26]
-
Asia-Pacific Trial : This trial confirmed the findings of the SHARP trial in a predominantly Asian patient population, also showing a significant survival benefit for Sorafenib.[27]
Since these initial trials, Sorafenib has been the benchmark for numerous subsequent clinical trials in advanced HCC.[28]
Clinical Trial Data Summary
| Trial | Drug | Comparison | Primary Endpoint | Median Overall Survival | Reference |
| ORIENTAL (Phase 3) | This compound + TACE | Placebo + TACE | Overall Survival | 31.1 months (this compound) vs. 32.3 months (Placebo) | [21] |
| SHARP (Phase 3) | Sorafenib | Placebo | Overall Survival | 10.7 months (Sorafenib) vs. 7.9 months (Placebo) | [25] |
| Asia-Pacific (Phase 3) | Sorafenib | Placebo | Overall Survival | 6.5 months (Sorafenib) vs. 4.2 months (Placebo) | [27] |
Safety and Tolerability Profile
The safety profiles of this compound and Sorafenib reflect their mechanisms of action, with some overlapping and some distinct adverse events.
This compound
In the ORIENTAL study, the most common grade 3 or worse adverse events in the this compound group included:[21]
-
Elevated aspartate aminotransferase (AST)
-
Elevated alanine aminotransferase (ALT)
-
Hypertension
Serious adverse events were reported more frequently in the this compound group compared to the placebo group.[21]
Sorafenib
The most common drug-related adverse events associated with Sorafenib include:[29][30][31]
-
Hand-foot skin reaction
-
Diarrhea
-
Fatigue
-
Hypertension
Dose modifications or interruptions are common in clinical practice to manage these side effects.[17][30][31]
Adverse Event Comparison
| Adverse Event (Grade 3/4) | This compound (ORIENTAL Trial) | Sorafenib (SHARP & Asia-Pacific Trials) |
| Elevated Liver Enzymes (AST/ALT) | More frequent | Less frequently reported as a primary toxicity |
| Hypertension | Reported | Common |
| Hand-Foot Skin Reaction | Not a prominent reported toxicity | Very common |
| Diarrhea | Not a prominent reported toxicity | Very common |
| Fatigue | Reported | Common |
Experimental Protocol: In Vitro Assessment of TKI Efficacy
To provide a practical resource for researchers, a detailed protocol for a cell viability assay to assess the in vitro efficacy of TKIs like this compound and Sorafenib on HCC cell lines is outlined below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic effects of a compound.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound and Sorafenib in selected HCC cell lines (e.g., HepG2, Huh7).[32][33]
Materials
-
HCC cell lines (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Sorafenib stock solutions (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Sorafenib in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each drug.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro TKI efficacy testing using the MTT assay.
Conclusion and Future Perspectives
Sorafenib remains a first-line standard of care for advanced HCC, with a proven, albeit modest, survival benefit.[17][27] Its dual action on angiogenesis and the Raf/MEK/ERK pathway provides a strong rationale for its use. This compound, with its more focused anti-angiogenic mechanism, did not demonstrate a survival benefit when combined with TACE in the ORIENTAL trial.[21]
For researchers and drug development professionals, this comparison underscores several key points:
-
Mechanism Matters : The broader kinase inhibition profile of Sorafenib, particularly its impact on the Raf pathway, may be crucial for its efficacy in HCC.
-
Clinical Context is Key : The failure of this compound in the context of TACE does not preclude its potential in other settings, but it highlights the challenges of improving upon existing therapeutic strategies.
-
Preclinical Modeling is Essential : Robust preclinical evaluation, using protocols such as the one described, is vital for identifying promising new agents and understanding their mechanisms of action before advancing to costly clinical trials.
Future research in HCC will likely focus on combination therapies, including TKIs with immune checkpoint inhibitors, and the development of biomarkers to predict patient response to specific targeted agents. Understanding the nuances between different TKIs, such as this compound and Sorafenib, is fundamental to advancing the field and improving outcomes for patients with this challenging disease.
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- The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC - NIH. (URL: [Link])
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- A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolis
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Orantinib in Combination with Chemotherapy: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the efficacy of Orantinib, a multi-targeted tyrosine kinase inhibitor, when used in combination with chemotherapy for the treatment of various cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical rationale with clinical trial data to offer an objective comparison against alternative therapeutic strategies.
Introduction to this compound: A Multi-Targeted Approach
This compound (also known as TSU-68 or SU6668) is an orally bioavailable small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor cell proliferation, survival, and angiogenesis.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor cell proliferation, differentiation, and migration.[1]
-
c-Kit: A receptor tyrosine kinase often expressed in various hematological and solid tumors.[1]
By inhibiting these pathways, this compound aims to stifle tumor growth by cutting off its blood supply and directly inhibiting cancer cell proliferation. This multi-targeted mechanism provides a strong rationale for its use in combination with traditional cytotoxic chemotherapy.
The Scientific Rationale for Combination Therapy
The combination of a targeted antiangiogenic agent like this compound with conventional chemotherapy is predicated on several synergistic mechanisms:
-
Enhanced Chemotherapy Delivery: Antiangiogenic agents can "normalize" the chaotic and leaky tumor vasculature. This transient normalization can improve the delivery and penetration of cytotoxic drugs into the tumor microenvironment, thereby enhancing their efficacy.
-
Complementary Mechanisms of Action: this compound's cytostatic effects, primarily through the inhibition of angiogenesis and cell signaling, complement the cytotoxic cell-killing mechanisms of traditional chemotherapy agents.
-
Overcoming Resistance: Tumors can develop resistance to chemotherapy. By targeting alternative survival pathways, such as those mediated by VEGFR and PDGFR, this compound may help to overcome or delay the onset of resistance.
The following diagram illustrates the key signaling pathways targeted by this compound and their role in tumor progression, providing a visual representation of the scientific basis for its combination with chemotherapy.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Clinical Efficacy of this compound in Combination with Chemotherapy and Other Treatments
The clinical development of this compound in combination with chemotherapy has been evaluated in various cancer types. The following sections summarize the key findings from these clinical trials.
Hepatocellular Carcinoma (HCC)
The most robust clinical data for this compound comes from studies in unresectable hepatocellular carcinoma (uHCC), where it was combined with transcatheter arterial chemoembolization (TACE).
ORIENTAL Phase III Trial: This large, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound in combination with TACE in 889 patients with uHCC.[3][4] The study was terminated at an interim analysis for futility as the addition of this compound to TACE did not improve the primary endpoint of overall survival (OS).[3][4]
| Efficacy Endpoint | This compound + TACE (n=444) | Placebo + TACE (n=444) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 |
Table 1: Overall Survival in the ORIENTAL Phase III Trial.[3][4]
Serious adverse events were more frequent in the this compound group (45%) compared to the placebo group (30%).[3][4] The main adverse events associated with this compound were edema, ascites, and elevated liver enzymes.[3][4]
Non-Small Cell Lung Cancer (NSCLC)
Metastatic Colorectal Cancer (mCRC)
In another Phase I study, this compound was evaluated in combination with S-1 and oxaliplatin (SOX) in patients with mCRC who had been previously treated with chemotherapy. The study established a recommended dose of this compound for this combination and found it to be generally well-tolerated. Similar to the NSCLC study, detailed comparative efficacy data are limited.
Preclinical Evidence and Experimental Protocols
While clinical data for this compound in combination with chemotherapy is mixed, preclinical studies with other multi-targeted tyrosine kinase inhibitors provide a strong rationale for this therapeutic approach.
In Vitro Assessment of Synergy
Preclinical evaluation of combination therapies often begins with in vitro assays to determine if the combination results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for assessing in vitro synergy.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chosen chemotherapy agent. Treat the cells with single agents and in combination at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Assessment of Apoptosis
To understand the mechanism of cell death induced by the combination therapy, apoptosis assays are crucial.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the chemotherapy agent, and the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different treatment conditions. An increase in the percentage of apoptotic cells in the combination treatment group compared to single agents suggests a synergistic induction of apoptosis.
Discussion and Future Perspectives
The clinical journey of this compound in combination with chemotherapy has yielded mixed results. The lack of a survival benefit in the large Phase III ORIENTAL trial in HCC, when combined with TACE, was a significant setback.[3][4] This outcome underscores the complexity of combining targeted therapies with regional treatments like TACE and highlights the challenges in translating preclinical rationale into clinical success.
However, the promising safety profile and early signs of antitumor activity in Phase I trials in NSCLC and mCRC suggest that the story of this compound in combination with systemic chemotherapy may not be fully written. Several factors could influence the efficacy of this combination, including:
-
Tumor Type and Molecular Subtype: The expression levels of this compound's targets (VEGFR, PDGFR, FGFR, c-Kit) can vary significantly across different cancer types and even within the same tumor type. Future studies should focus on biomarker-driven patient selection to identify those most likely to benefit.
-
Chemotherapy Partner: The choice of chemotherapy agent is critical. Preclinical studies are needed to identify the most synergistic combinations of this compound with different classes of cytotoxic drugs.
-
Dosing and Scheduling: Optimizing the dose and schedule of both this compound and the chemotherapy agent is essential to maximize synergy and minimize toxicity.
For researchers and drug developers, the experience with this compound provides valuable lessons. While the multi-targeted antiangiogenic approach remains a promising strategy, a deeper understanding of the tumor microenvironment, predictive biomarkers, and rational combination design is paramount for future success. Further preclinical studies to elucidate the precise mechanisms of synergy and resistance are warranted to guide the design of the next generation of clinical trials.
References
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- Taiho Pharmaceutical Co., Ltd. (2019). A Randomized, Double-Blind, Placebo-Controlled Phase III Trial Of TSU-68 In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma. ClinicalTrials.gov. [Link]
- Belani, C. P., et al. (2005). Multicenter, randomized trial for stage IIIB or IV non-small-cell lung cancer using weekly paclitaxel and carboplatin followed by maintenance weekly paclitaxel or observation. Journal of Clinical Oncology, 23(25), 5883-5891. [Link]
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Validating Orantinib Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a living cell is a pivotal step in the drug discovery pipeline. This guide provides an in-depth, objective comparison of key experimental methodologies for validating the cellular target engagement of Orantinib (also known as SU6668), a multi-targeted receptor tyrosine kinase inhibitor. A primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical therapeutic target.[4][5]
This guide will delve into the technical nuances of three prominent methods for confirming target engagement: the foundational Western Blotting for downstream pathway modulation, the biophysical Cellular Thermal Shift Assay (CETSA) for direct target binding, and the proximity-based NanoBRET™ Target Engagement Assay for quantifying target occupancy in live cells. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower you to select the most appropriate method for your research needs.
The FGFR Signaling Cascade: this compound's Point of Intervention
Understanding the signaling pathway is crucial to designing and interpreting target engagement studies. This compound is an ATP-competitive inhibitor, meaning it vies with ATP for the binding site within the kinase domain of FGFR.[1] Upon successful engagement, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive oncogenic processes. The primary downstream pathways affected are the RAS-MAPK and PI3K-AKT-mTOR pathways.[5][6]
Caption: this compound inhibits FGFR autophosphorylation.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is dictated by a variety of factors, including the specific research question, the required throughput, and the availability of reagents and instrumentation. Below is a comparative overview of the three methods discussed in this guide.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Western Blotting | Measures the inhibition of phosphorylation of the target and its downstream effectors. | Change in phosphorylated protein levels relative to total protein. | Utilizes standard laboratory equipment; provides information on pathway modulation. | Indirect measure of target binding; can be low-throughput; requires specific antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[7][8][9][10] | ΔTm (Change in Melting Temperature). | Label-free; performed in intact cells or lysates, reflecting physiological conditions.[11][12] | Not all binding events cause a significant thermal shift; can be low-throughput.[12] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a fluorescent tracer.[11][13][14] | IC50 (Half-maximal Inhibitory Concentration). | High-throughput; quantitative; can be performed in live cells, providing real-time data.[15][16][17] | Requires genetic modification of the target protein; potential for steric hindrance from the tag.[11] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the discussed target engagement assays. These protocols are designed to be self-validating, with built-in controls to ensure the trustworthiness of the results.
Western Blotting for Downstream Pathway Modulation
This method indirectly assesses this compound's target engagement by measuring the inhibition of FGFR autophosphorylation and the phosphorylation of a key downstream effector, ERK. A dose-dependent decrease in the phosphorylation of FGFR and ERK upon this compound treatment indicates successful target engagement.[18]
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells with known FGFR activation (e.g., cell lines with FGFR amplification or activating mutations) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate fibroblast growth factor (FGF) for 15-30 minutes to induce FGFR phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.[18]
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.[19]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[7][8][9][10] An increase in the melting temperature (Tm) of FGFR1 in the presence of this compound indicates direct binding.
Caption: CETSA Experimental Workflow.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control at the desired concentration and incubate under normal cell culture conditions.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FGFR1 at each temperature by Western blotting or other protein detection methods.
-
Plot the percentage of soluble protein against temperature to generate a melting curve and determine the Tm.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures the binding of a test compound to a target protein in living cells.[11][13][14] It relies on energy transfer from a NanoLuc® luciferase-tagged protein (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor).[11][17] this compound will compete with the tracer for binding to the NanoLuc-FGFR1 fusion protein, leading to a decrease in the BRET signal.
Caption: NanoBRET™ Assay Workflow.
Protocol:
-
Cell Transfection:
-
Cell Seeding:
-
Seed the transfected cells into a 96-well or 384-well plate.[23]
-
-
Compound Incubation:
-
Treat the cells with a serial dilution of this compound or a vehicle control and incubate for a set period (e.g., 2 hours).[23]
-
-
Tracer and Substrate Addition:
-
BRET Measurement:
-
Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.[25]
-
Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value.
-
Alternative Approaches and Competitor Compounds
While this guide focuses on three primary methods, other techniques such as In-Cell Western (ICW) assays offer a higher throughput alternative to traditional Western blotting for quantifying protein levels in fixed cells.[27][28][29][30][31] Additionally, various other FGFR inhibitors are in development and clinical use, providing a basis for comparative studies. Notable examples include:
-
AZD4547: A potent and selective inhibitor of FGFR1, 2, and 3.[32][33][34][35][36][37]
-
BGJ398 (Infigratinib): A selective pan-FGFR inhibitor.[32][38][39][40]
-
Covalent Inhibitors (e.g., PRN1371): These inhibitors form an irreversible bond with a cysteine residue in the ATP-binding pocket of FGFR, leading to sustained target inhibition.[41][42][43]
When comparing this compound to these alternatives, the same target engagement methodologies can be applied to generate comparative quantitative data on their respective potencies and selectivities in a cellular context.
Conclusion
Validating the target engagement of this compound in live cells is a critical step to ensure that its observed phenotypic effects are a direct consequence of its interaction with FGFR. This guide has provided a comprehensive comparison of three robust methodologies: Western blotting for downstream pathway analysis, CETSA for direct binding confirmation, and the NanoBRET™ assay for quantitative, real-time analysis in live cells. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to generate high-quality, reliable data that will confidently advance their drug discovery programs. The provided protocols and comparative data serve as a valuable resource for designing and executing these crucial experiments with scientific rigor.
References
- Knecht, K. M., et al. (2022). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. [Link]
- Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
- Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]
- Norman, T., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
- Scott, J. S., et al. (2017). Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
- Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]
- Ong, H. H., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
- Laird, A. D., et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics. [Link]
- Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). [Link]
- Sastry, S. R., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
- Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. bioRxiv. [Link]
- Dienstmann, R., et al. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research. [Link]
- Al-Ali, H., et al. (2017). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. [Link]
- Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Pal, A. S., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol. [Link]
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Orantinib vs. Placebo: A Comparative Analysis of Clinical Trial Outcomes in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the clinical trial results for Orantinib (also known as TSU-68 or SU6668) versus placebo in various oncology settings. As a multi-targeted receptor tyrosine kinase inhibitor, this compound's mechanism of action has been a key focus of clinical investigation. This document synthesizes available data to offer a clear perspective on its efficacy and safety profile.
This compound: Mechanism of Action
This compound is an orally bioavailable small molecule that inhibits several receptor tyrosine kinases crucial for tumor angiogenesis and cell proliferation.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] By binding to and inhibiting the autophosphorylation of these receptors, this compound aims to disrupt downstream signaling pathways, thereby impeding tumor growth and the formation of new blood vessels that supply the tumor.[1][2] The drug also demonstrates inhibitory effects on the c-kit receptor, a stem cell factor receptor tyrosine kinase often expressed in certain hematological malignancies.[1][2]
Figure 1: Simplified signaling pathway illustrating this compound's inhibitory action on key receptor tyrosine kinases.
Clinical Trial Evidence: this compound vs. Placebo in Hepatocellular Carcinoma
The most robust data for this compound comes from the Phase III ORIENTAL trial, a randomized, double-blind, placebo-controlled, multicenter study.[3] This trial evaluated the efficacy of this compound in combination with conventional transcatheter arterial chemoembolisation (cTACE) for patients with unresectable hepatocellular carcinoma (HCC).[3]
Experimental Protocol: The ORIENTAL Trial
-
Patient Population: The study enrolled 889 patients with unresectable HCC, no extra-hepatic tumor spread, and a Child-Pugh score of 6 or less.[3]
-
Randomization: Patients were randomly assigned on a 1:1 basis to receive either this compound or a placebo.[3]
-
Treatment Regimen: this compound was administered orally at a dose of 200 mg twice daily, in conjunction with cTACE. The placebo was administered in the same manner.[3]
-
Primary Endpoint: The primary endpoint of the study was overall survival (OS).[3]
Figure 2: Workflow of the ORIENTAL Phase III clinical trial.
Efficacy Results
The ORIENTAL trial was terminated early at an interim analysis due to futility.[3] There was no statistically significant improvement in overall survival for patients receiving this compound compared to those receiving the placebo.[3]
| Endpoint | This compound + cTACE | Placebo + cTACE | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 |
| Data from the ORIENTAL trial.[3] |
Adverse Events
Serious adverse events were more frequently reported in the this compound group compared to the placebo group.[3]
| Adverse Event | This compound + cTACE (n=444) | Placebo + cTACE (n=444) |
| Any Serious Adverse Event | 45% | 30% |
| Grade ≥3 Elevated Aspartate Aminotransferase | 43% | 36% |
| Grade ≥3 Elevated Alanine Aminotransferase | 34% | 30% |
| Grade ≥3 Hypertension | 11% | 9% |
| Main Adverse Events | Edema, ascites, elevated aminotransferases | - |
| Data from the ORIENTAL trial.[3] |
Clinical Trial Evidence: this compound in Metastatic Breast Cancer
A randomized, open-label, multicenter Phase II trial investigated the efficacy of this compound (TSU-68) in combination with docetaxel versus docetaxel alone in patients with metastatic breast cancer previously treated with an anthracycline.[4]
Experimental Protocol
-
Patient Population: 81 patients with anthracycline-pretreated metastatic breast cancer were enrolled.[4]
-
Randomization: Patients were randomly assigned to one of two treatment arms.[4]
-
Treatment Regimens:
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[4]
Efficacy Results
The addition of this compound to docetaxel did not demonstrate a statistically significant improvement in progression-free survival or overall survival compared to docetaxel alone in the overall study population.[4]
| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 6.8 months | 8.1 months | 1.0 (0.6–1.8) | 0.95 |
| Overall Response Rate | - | - | - | 0.29 |
| Overall Survival | - | - | - | 0.42 |
| Data from a Phase II trial in metastatic breast cancer.[4] |
Interestingly, a subgroup analysis suggested a potential overall survival benefit for the combination therapy in patients with anthracycline-resistant disease (HR = 0.3; 95% CI = 0.1-0.8; p = 0.02).[4]
Adverse Events
Both treatment regimens were generally well-tolerated. However, Grade 3/4 non-hematologic toxicities were more common in the combination arm. The most frequent adverse events in both groups were neutropenia and anorexia.[4]
Discussion and Conclusion
The available clinical trial data for this compound presents a challenging picture. In the large, well-designed, placebo-controlled ORIENTAL trial for unresectable hepatocellular carcinoma, this compound failed to demonstrate any improvement in the primary endpoint of overall survival and was associated with a higher incidence of serious adverse events.[3]
In the context of metastatic breast cancer, a Phase II trial did not show a benefit for adding this compound to docetaxel in the overall population, although a signal of potential efficacy in the anthracycline-resistant subgroup warrants further investigation.[4]
For researchers and drug development professionals, the case of this compound underscores the complexities of targeting angiogenesis and cell proliferation pathways. While the mechanism of action is scientifically sound, translating this into clinical benefit has proven difficult. The lack of efficacy in large-scale trials, coupled with an increased toxicity profile, suggests that the therapeutic window for this compound may be narrow. Future research could explore its use in more specific, biomarker-defined patient populations, such as the anthracycline-resistant breast cancer subgroup, to determine if a niche therapeutic role exists.
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A Researcher's Guide to the Kinase Cross-Reactivity of Orantinib (SU6668)
Welcome to a detailed examination of Orantinib (also known as SU6668 or TSU-68), a multi-targeted tyrosine kinase inhibitor. This guide is designed for drug development professionals and researchers. We will move beyond a simple cataloging of targets to explore the nuanced cross-reactivity profile of this compound, the experimental rationale for its characterization, and the practical implications for your research. Understanding the polypharmacology of a kinase inhibitor is not merely an academic exercise; it is fundamental to designing robust experiments, interpreting cellular responses, and anticipating potential therapeutic applications and off-target effects.
This compound was initially developed as an ATP-competitive inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis: the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1][2][3] Its primary mechanism involves binding to the ATP pocket of these kinases, thereby inhibiting their autophosphorylation and downstream signaling, which ultimately hinders angiogenesis and cell proliferation.[1][4]
The Primary Target Profile of this compound
The therapeutic hypothesis for this compound is grounded in its potent inhibition of pro-angiogenic RTKs. By simultaneously blocking these key pathways, the compound aims to cut off a tumor's blood supply, a critical strategy in oncology.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): this compound shows its greatest potency against PDGFRβ, a key driver of pericyte recruitment and tumor stromal development.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): As a primary mediator of VEGF-driven angiogenesis, VEGFR2 inhibition is central to this compound's anti-angiogenic effect.[1][6]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR signaling is another crucial pathway for tumor angiogenesis and can also be a mechanism of resistance to anti-VEGF therapies, making its inhibition a valuable component of a multi-targeted approach.[2][6]
The diagram below illustrates the intended convergent mechanism of this compound on the principal angiogenic signaling pathways.
Caption: Intended signaling pathways inhibited by this compound.
Methodologies for Assessing Kinase Cross-Reactivity
To build a reliable cross-reactivity profile, a multi-tiered experimental approach is necessary. Relying on a single assay type can be misleading. As application scientists, we advocate for a workflow that moves from broad, high-throughput screening to more physiologically relevant cellular models.
Tier 1: Biochemical Kinase Panel Screening
This is the foundational step for understanding inhibitor selectivity.[7]
-
Principle: The inhibitor is tested against a large panel of isolated, purified kinases (often hundreds) to measure its effect on substrate phosphorylation. The readout is typically a direct measurement of enzyme activity, yielding an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Causality & Rationale: This in vitro method provides the cleanest assessment of direct target engagement, free from the complexities of cellular uptake, metabolism, or pathway feedback loops. It is crucial to run these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase. Because this compound is an ATP-competitive inhibitor, its apparent IC50 will be highly dependent on the ATP concentration, a critical detail for comparing data across different studies.[2][3]
Tier 2: Cellular Target Engagement & Phosphorylation Assays
Biochemical hits must be validated in a cellular context.
-
Principle: Specific cell lines (often engineered to overexpress the target kinase) are stimulated with a cognate ligand (e.g., VEGF, PDGF) in the presence of the inhibitor. The phosphorylation status of the receptor and key downstream proteins (like ERK1/2) is then measured, typically by Western blot or ELISA.[5]
-
Causality & Rationale: This assay confirms that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular milieu, and produce a functional downstream effect. It provides a more accurate reflection of a compound's potency in a biological system. For example, this compound has been shown to inhibit VEGF-stimulated KDR phosphorylation in HUVECs and PDGF-stimulated PDGFRβ phosphorylation in NIH-3T3 cells.[5][8]
Tier 3: Unbiased Proteomic Approaches
Advanced methods can reveal unexpected off-targets that may not be included in standard kinase panels.
-
Principle: A technique known as chemical proteomics involves immobilizing the drug on a solid support (e.g., beads) and using it as "bait" to capture binding proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.[9]
-
Causality & Rationale: This unbiased approach led to the discovery that this compound interacts with non-RTKs, such as Aurora kinases and TANK-binding kinase 1 (TBK1), which would not have been predicted from its initial design.[9] This highlights the importance of looking beyond the intended target class to fully understand a drug's mechanism of action.
Comparative Analysis: this compound's Kinase Selectivity Profile
The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets identified through the methodologies described above. This data is crucial for interpreting experimental results, as an observed cellular phenotype may be the result of inhibiting one or more of these kinases.
| Kinase Target Family | Specific Kinase | Potency (Ki / IC50) | Implication | Reference(s) |
| Primary Angiogenesis Targets | PDGFRβ | 8 nM (Ki) | High potency, primary target | [5][8] |
| FGFR1 | 1.2 µM (Ki) | Moderate potency | [6][8] | |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Moderate potency | [8] | |
| VEGFR2 (KDR/Flk-1) | 2.4 µM (IC50) | Moderate potency | [10] | |
| Key Off-Targets | c-Kit | 0.1 - 1.0 µM (IC50) | Relevant for AML, GIST | [1][5][10] |
| Aurora Kinase B | 35 nM (IC50) | Potent; Cell cycle regulation | [9][10] | |
| Aurora Kinase C | 210 nM (IC50) | Cell cycle regulation | [10] | |
| TBK1 | (Identified) | Antiviral/Inflammatory response | [9] | |
| Selectivity Profile (Low Activity) | EGFR | >100 µM (IC50) | Highly selective against EGFR | [2][5] |
| Src Family, Abl, CDK2 | >10 µM (IC50) | Selective against these kinases | [2] |
This profile reveals this compound as a "multi-targeted" rather than a "promiscuous" inhibitor. Its activity is concentrated on a specific set of kinases involved in angiogenesis and cell division. The potent, nanomolar inhibition of Aurora Kinase B is particularly noteworthy and suggests that cellular effects like cell cycle arrest may be attributable to this off-target activity rather than solely to RTK inhibition.[9]
The diagram below visualizes the key off-target effects of this compound, which are distinct from its primary anti-angiogenic mechanism.
Caption: Key off-target pathways affected by this compound.
Experimental Protocol: Cellular Receptor Phosphorylation Assay
This protocol provides a self-validating system to confirm the inhibitory activity of this compound on a specific RTK, such as PDGFRβ, in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of PDGF-stimulated PDGFRβ autophosphorylation in NIH-3T3 cells.
Methodology:
-
Cell Culture & Seeding:
-
Culture NIH-3T3 cells (overexpressing PDGFRβ) in DMEM with 10% FBS.
-
Seed 5 x 10^5 cells per well in a 6-well plate and grow to 80-90% confluency. The use of a well-characterized cell line ensures reproducibility.
-
-
Serum Starvation (Rationale):
-
Aspirate the growth medium and replace it with serum-free DMEM for 18-24 hours. This crucial step reduces basal receptor phosphorylation to near-zero, ensuring that any observed signal is a direct result of the experimental stimulation.
-
-
Inhibitor Pre-treatment:
-
Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in serum-free DMEM. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Aspirate starvation medium and add the this compound dilutions to the cells. Incubate for 2 hours at 37°C. This allows for cellular uptake and target engagement before stimulation.
-
-
Ligand Stimulation:
-
Add recombinant human PDGF-BB to each well to a final concentration of 50 ng/mL. Do not add ligand to a negative control well.
-
Incubate for 10 minutes at 37°C. This time point is typically optimal for observing peak receptor phosphorylation.
-
-
Cell Lysis & Protein Quantification:
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate). The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the subsequent Western blot.
-
-
Western Blot Analysis:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
After electrophoresis, transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated PDGFRβ (e.g., anti-p-PDGFRβ Tyr751).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation Step: Strip the membrane and re-probe with an antibody against total PDGFRβ. This confirms that changes in the phospho-signal are due to inhibition, not changes in total protein expression. A loading control like β-actin should also be used.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal for each sample.
-
Plot the normalized signal against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound (SU6668) is a potent inhibitor of the PDGFR, VEGFR, and FGFR families, consistent with its design as an anti-angiogenic agent. However, a comprehensive analysis reveals significant cross-reactivity with other important kinases, most notably c-Kit and Aurora Kinase B. This polypharmacology is a double-edged sword; it may offer therapeutic advantages in certain contexts (e.g., malignancies dependent on both angiogenesis and c-Kit signaling) but also complicates the interpretation of experimental data. When using this compound as a chemical probe, researchers must consider these off-target activities. For instance, an observed effect on cell division could be mediated by Aurora B inhibition rather than, or in addition to, its effects on RTKs. A rigorous, multi-tiered approach to characterizing inhibitor selectivity is paramount for the successful development and application of targeted therapies.
References
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A Comparative Analysis of Orantinib and Other Multi-Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, multi-kinase inhibitors (MKIs) represent a cornerstone of precision oncology.[1] By simultaneously targeting multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis, these agents offer a powerful strategy to combat cancer's complexity.[2][3][4] This guide provides an in-depth comparative analysis of Orantinib (also known as SU6668 or TSU-68), a notable investigational MKI, and a selection of other prominent MKIs used in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and methodologies to inform future research and development.
Introduction to Multi-Kinase Inhibitors: A Strategy of Broad Targeting
The rationale behind multi-kinase inhibition lies in the intricate and often redundant signaling networks that drive cancer. Tumors frequently develop resistance to therapies that target a single kinase by activating alternative pathways.[2] MKIs aim to overcome this by concurrently blocking several key kinases, thereby delivering a more robust and durable anti-tumor effect.[1] The inhibitors discussed in this guide primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), as well as kinases implicated in oncogenesis like KIT and RET.[5][6][7][8][9][10][11][12][13][14]
This compound: A Profile of a VEGFR, PDGFR, and FGFR Inhibitor
This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to the kinase domain of several RTKs.[11][15] Its primary targets are VEGFR2, PDGFRβ, and FGFR1.[11][12][15][16][17] By inhibiting these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of angiogenesis and cell proliferation.[16][17][18] It has been investigated in various cancer types, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[12][17][19][20]
Comparative Kinase Inhibition Profile
A critical aspect of understanding the therapeutic potential and potential off-target effects of an MKI is its kinase inhibition profile. The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound and other selected MKIs against key kinases. Lower values indicate greater potency.
| Kinase Target | This compound (SU6668) | Sunitinib | Sorafenib | Regorafenib | Axitinib | Pazopanib |
| VEGFR1 (Flt-1) | 2.1 µM (Ki)[12] | 2 nM (IC50) | 90 nM (IC50) | 4.2 nM (IC50) | 0.1 nM (IC50)[21] | 10 nM (IC50) |
| VEGFR2 (KDR/Flk-1) | 2.4 µM (IC50)[22] | 9 nM (IC50) | 20 nM (IC50) | 22 nM (IC50) | 0.2 nM (IC50)[21] | 30 nM (IC50) |
| VEGFR3 | - | 4 nM (IC50) | - | 46 nM (IC50) | 0.1-0.3 nM (IC50)[21] | 47 nM (IC50) |
| PDGFRα | - | 5 nM (IC50) | 50 nM (IC50) | - | 1.6 nM (IC50)[21] | 84 nM (IC50)[14] |
| PDGFRβ | 8 nM (Ki)[12] | 2 nM (IC50) | 58 nM (IC50) | 22 nM (IC50) | 1.6 nM (IC50)[21] | 84 nM (IC50)[14] |
| FGFR1 | 1.2 µM (Ki)[12] | - | - | 39 nM (IC50) | - | - |
| c-KIT | 0.1-1 µM (IC50)[11] | 4 nM (IC50) | 68 nM (IC50) | 17 nM (IC50)[22] | 1.7 nM (IC50)[21] | 140 nM (IC50) |
| BRAF | - | - | 6 nM (IC50) | 69 nM (IC50)[22] | - | - |
| RET | - | - | - | 1.5 nM (IC50) | - | - |
| TIE2 | - | - | - | 13 nM (IC50)[23] | Potent inhibitor[24] | - |
This data highlights the distinct selectivity profiles of each inhibitor. For instance, Axitinib is a highly potent and selective inhibitor of VEGFRs.[13][21] In contrast, Sorafenib and Regorafenib also potently inhibit the RAF/MEK/ERK signaling pathway.[25][26] this compound shows strong potency against PDGFRβ, with moderate activity against VEGFRs and FGFR1.[11][12]
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of these MKIs stems from their ability to interrupt key signaling cascades. The following diagrams illustrate the primary pathways targeted by this compound and its comparators.
Figure 1: this compound's primary mechanism of action targeting key RTKs.
Figure 2: Overview of pathways targeted by various multi-kinase inhibitors.
Comparative Efficacy in Preclinical and Clinical Settings
The ultimate measure of an MKI's utility is its efficacy in relevant disease models and in patients. While a head-to-head clinical trial of all these agents is not available, data from various studies provide insights into their relative performance.
| Drug | Indication(s) | Key Efficacy Findings | Reference(s) |
| This compound | Hepatocellular Carcinoma (HCC) | Did not improve overall survival in combination with TACE in a Phase 3 trial.[20] | [20] |
| Sunitinib | Renal Cell Carcinoma (RCC), GIST | Improved progression-free survival (PFS) compared to placebo in RCC.[25] Efficacy in GIST after imatinib failure.[27] | [25][27] |
| Sorafenib | RCC, HCC | First-line therapy for advanced HCC, showing survival benefit.[28] Comparable PFS to sunitinib in some RCC studies, but potentially lower toxicity.[25][29] | [25][28][29] |
| Regorafenib | Metastatic Colorectal Cancer (mCRC), GIST, HCC | Improved overall survival in patients with mCRC who have progressed after standard therapies.[10] Survival benefit in HCC after sorafenib failure.[30] | [10][30] |
| Axitinib | Advanced RCC | Significantly extended PFS compared to sorafenib in second-line RCC treatment.[7] Used as a first-line treatment for advanced RCC in combination with immunotherapy.[31] | [7][31] |
| Pazopanib | RCC, Soft Tissue Sarcoma | Approved for advanced RCC and soft tissue sarcoma.[6][14] | [6][14] |
It is important to note that this compound, despite showing promise in early studies, did not meet its primary endpoint in a large Phase 3 trial for unresectable HCC, which has limited its clinical development.[20]
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, this section provides standardized, step-by-step protocols for key in vitro assays.
Kinase Inhibition Assay (Lanthanide-Based FRET)
This assay quantitatively determines the inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Figure 3: Workflow for a Lanthanide-Based FRET Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute the target kinase (e.g., VEGFR2) and biotinylated substrate peptide to the desired concentration in the reaction buffer.
-
Prepare ATP solution at a concentration close to the Km for the specific kinase.
-
-
Compound Dilution:
-
Perform a serial dilution of this compound and comparator MKIs in DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and allophycocyanin (APC)-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a time-resolved fluorescence reader, measuring emissions at both 615 nm (Europium) and 665 nm (APC).
-
Calculate the FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.
-
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HUVECs for angiogenesis studies, or a tumor cell line expressing the target kinases) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator MKIs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This guide provides a comparative framework for understanding this compound in the context of other established multi-kinase inhibitors. While this compound demonstrates a distinct kinase inhibition profile with potent activity against PDGFRβ, its clinical development has been challenging.[11][12][20] The comparative data presented here underscores the importance of not only the potency but also the selectivity of MKIs in determining their therapeutic window and ultimate clinical success.
For researchers, the provided protocols offer a starting point for conducting standardized comparative studies. Future investigations could explore the synergistic potential of combining this compound or other MKIs with immunotherapy or other targeted agents, a strategy that is showing increasing promise in the clinic.[31][32] A deeper understanding of the complex interplay between different signaling pathways and the tumor microenvironment will be crucial in designing the next generation of more effective and less toxic multi-targeted cancer therapies.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Orantinib (SU6668) in a Research Setting
This guide provides a detailed protocol for the safe handling and disposal of Orantinib (also known as SU6668 or TSU-68), an investigational, orally bioavailable receptor tyrosine kinase inhibitor.[1][2] Given its mechanism of action—inhibiting critical pathways in cell proliferation and angiogenesis—and its status as a potent investigational anticancer agent, this compound must be handled with the utmost care.[1][3]
The procedures outlined below are grounded in the precautionary principle, treating this compound as a hazardous cytotoxic compound. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining strict regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Core Principles of this compound Waste Management
The foundation of safe disposal lies in a clear understanding of the associated risks and the implementation of a systematic waste management plan from the point of generation.
-
Hazard Rationale: this compound targets key tyrosine kinases like VEGFR2, PDGFR, and FGFR to inhibit cell growth.[1] Compounds with such cytotoxic and anti-proliferative properties are considered hazardous. While specific toxicological data may be limited for investigational agents[6], the potential for harm necessitates management as a hazardous drug.
-
Segregation at the Source: The most critical step in this entire process is the meticulous segregation of this compound-contaminated waste from all other waste streams at the exact location where it is generated.[5][7] This prevents cross-contamination and ensures each waste category undergoes the correct disposal pathway.
-
Waste Categorization: All this compound waste must be categorized based on the level of contamination: bulk or trace . This distinction is crucial as it dictates the type of disposal container and, in many jurisdictions, the specific regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[8]
-
Containment and Labeling: All waste containers must be robust, leak-proof, and puncture-resistant.[5] They must be clearly labeled to avoid ambiguity. Standardized color-coding is a best practice for immediate identification of hazardous drug waste.[9]
Personal Protective Equipment (PPE) for Handling and Disposal
A robust PPE protocol is non-negotiable to prevent dermal, inhalation, or ocular exposure during waste handling and disposal procedures.
-
Gloves: Double chemotherapy-grade gloves are mandatory.[7] The outer glove must be removed and disposed of immediately upon any known contamination.
-
Gown: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[7] This prevents contact with clothing and skin.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or aerosol generation.[7]
-
Respiratory Protection: If handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary to prevent inhalation.[7]
All disposable PPE used during the handling of this compound is considered trace-contaminated waste and must be disposed of accordingly.
This compound Waste Categorization and Containment Protocol
Properly identifying and segregating waste into the correct container at the point of generation is paramount. The following table outlines the primary waste streams for this compound.
| Waste Category | Description & Examples | Contamination Level | Primary Container |
| Bulk Contaminated Waste | Unused or expired stock solutions; partially used vials; grossly contaminated materials from a large spill. | > 3% of the original volume[8] | Black RCRA-Rated Hazardous Waste Container [8][9] |
| Liquid Waste | Unused stock solutions, media containing this compound. | Bulk | Dedicated, sealed, and labeled Hazardous Chemical Waste Container (compatible with solvent)[7] |
| Trace Contaminated Solid Waste | "RCRA empty" vials (<3% residue), contaminated PPE (gloves, gowns), plastic-backed absorbent pads, cleaning materials.[8] | < 3% of the original volume[8] | Yellow Trace Chemotherapy Waste Container [8][10] |
| Contaminated Sharps | Needles, syringes, glass vials, or any sharp instrument contaminated with this compound (trace or bulk). | Trace or Bulk | Yellow or Purple-lidded Puncture-Resistant Chemotherapy Sharps Container [8] |
Step-by-Step Disposal Procedures
Follow these methodologies for each category of this compound waste.
Disposal of Bulk and Liquid this compound Waste
This waste stream is considered the most hazardous and is subject to the strictest regulations.
-
Identification: Identify any this compound materials that are expired, unused, or constitute more than 3% of the original container's volume.
-
Containment:
-
For solids or semi-solids: Carefully place the material and its original container into a designated Black RCRA-Rated Hazardous Waste Container .[8][10]
-
For liquids: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous chemical waste bottle.[7] Do not mix with other chemical waste streams.
-
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the chemical name "this compound (SU6668)," and any other information required by your institution's Environmental Health & Safety (EHS) office.
-
Storage: Store the sealed container in a secure, designated satellite accumulation area until collection.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste contractor.[4] The final disposal method must be high-temperature incineration.[5][8]
Disposal of Trace Contaminated Solid Waste
This is the most common waste stream generated during routine laboratory work.
-
Collection: At the point of use (e.g., in the biosafety cabinet or on the lab bench), place all items with trace contamination directly into a Yellow Trace Chemotherapy Waste Container .[8] This includes used gloves, gowns, bench pads, and empty vials.
-
Container Management: Do not overfill the container. When it is approximately three-quarters full, securely seal the lid.
-
Final Disposal: The sealed yellow container should be placed in a designated area for collection by a licensed medical or hazardous waste vendor for incineration.[8]
Disposal of Contaminated Sharps
Preventing puncture injuries is the primary objective for this waste stream.
-
Immediate Disposal: Immediately following use, dispose of any sharp instrument contaminated with this compound (needles, syringes, glass vials) into a designated Chemotherapy Sharps Container .[8]
-
DO NOT RECAP: Never recap, bend, or break contaminated needles.[8]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, lock the container permanently.
-
Pickup: The locked container is disposed of via your institution's hazardous waste program for incineration.
Workflow Diagram: Decision Pathway for this compound Waste Management
The following diagram provides a clear, visual decision-making tool for the proper segregation of this compound waste streams.
Caption: Decision workflow for segregating this compound waste.
Emergency Protocol: Spill Decontamination
In the event of an accidental spill, a swift and correct response is critical to minimizing exposure.
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 2.
-
Containment:
-
For liquid spills: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
For solid/powder spills: Gently cover the spill with wet absorbent gauze to avoid making the powder airborne.[8] DO NOT dry wipe a powder spill.
-
-
Clean-Up: Working from the outer edge of the spill inward, carefully collect all contaminated materials (absorbent pads, glass fragments, etc.).
-
Waste Disposal: Place all cleaning materials into the Black RCRA-Rated Hazardous Waste Container , as spill cleanup materials are considered bulk-contaminated waste.[8]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[10] All wipes and cleaning materials must also be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental stewardship.
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Safeguarding Innovation: A Researcher's Guide to Handling Orantinib
An Essential Framework for the Safe and Effective Use of a Potent Tyrosine Kinase Inhibitor
As a multi-targeted receptor tyrosine kinase inhibitor, Orantinib (also known as SU6668 or TSU-68) is a powerful tool in cancer research, targeting pathways involved in angiogenesis and cell proliferation, such as VEGFR2, PDGFR, and FGFR.[1] Its potency, however, necessitates a comprehensive safety protocol to protect researchers from occupational exposure.[2] This guide provides an in-depth, procedural framework for the safe handling of this compound, from initial risk assessment to ultimate disposal, ensuring both personal safety and the integrity of your research.
Understanding the Risk: The Rationale for Stringent Controls
This compound is a potent pharmaceutical compound designed to elicit a biological effect at low concentrations.[3] The primary routes of occupational exposure include inhalation of aerosolized powder, dermal contact, and accidental ingestion.[4] While a complete toxicological profile may not be extensively published, its mechanism of action as a kinase inhibitor requires it to be handled as a hazardous substance.[4] Therefore, a multi-layered approach to safety, combining engineering controls, meticulous work practices, and appropriate personal protective equipment (PPE), is not merely a recommendation but a necessity.
Core Defense: Personal Protective Equipment (PPE) for this compound
The selection and proper use of PPE is the final and most personal line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an additional layer of protection.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[4][5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the solid compound or preparing solutions. | Protects against splashes and the inhalation of aerosolized particles.[4] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of fine particles.[4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside the designated work area.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical to minimizing exposure risk. The following procedures detail the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Weighing of Solid this compound
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[6][7]
-
Donning PPE: Before entering the designated area, don all required PPE in the following order: shoe covers, hair cover, inner gloves, gown, outer gloves (ensuring cuffs are over the gown sleeves), safety goggles, face shield, and N95 respirator.
-
Weighing: Use a dedicated set of utensils (spatula, weigh boat). Handle the compound gently to avoid creating dust. If possible, use a balance with a ventilated enclosure.[7]
-
Post-Weighing: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous solid waste.
Preparation of this compound Solutions
-
Solubilization: In a chemical fume hood, slowly add the solvent (e.g., DMSO) to the vial containing the weighed this compound to avoid splashing.[7]
-
Mixing: Cap the vial and mix gently until the compound is fully dissolved. Avoid vigorous shaking or vortexing which can generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use and Post-Handling
-
Handling Solutions: When working with this compound solutions, always wear the full complement of PPE.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, goggles, gown, inner gloves, hair cover, and shoe covers. Dispose of all disposable PPE in a designated hazardous waste container immediately after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound-Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be segregated and disposed of according to institutional and local regulations.[4] Improper disposal poses a risk to both personnel and the environment.[8][9]
| Waste Type | Examples | Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, weigh boats, pipette tips, empty vials.[4] | Designated, sealed, and labeled hazardous waste container (often a yellow chemotherapy waste bin).[4][10] | High-temperature incineration by a certified hazardous waste management company.[11][12] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[4] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[4] | Incineration by a certified hazardous waste management company.[11] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste.[4][10] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[4] |
Workflow Visualization
To ensure clarity and adherence to the safety protocols, the following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe laboratory environment for all.
References
- Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?
- Sharpsmart UK. (2022, October 20). How Should Cytotoxic Waste be Disposed of?
- Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste.
- Initial Medical. (n.d.). Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices.
- IDC Medical Australia. (n.d.). What is Cytotoxic Waste?
- tks. (n.d.). Potent compound safety in the laboratory.
- Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances.
- Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
- BioCrick. (2024, July 4). TSU-68 (SU6668,this compound)-MSDS.
- Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- Addenbrooke's Hospital. (2022, January 31). Tyrosine kinase inhibitors (TKI) side effects prevention.
- NIOSH. (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- LKT Laboratories, Inc. (2020, July 22). Safety Data Sheet.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- CAREX Canada. (n.d.). Occupational exposure to antineoplastic agents.
- Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment.
- PubMed Central. (n.d.). Recommendations for the safe use and handling of oral anticancer drugs in community pharmacy: A pan-Canadian consensus guideline.
- PubMed Central. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
